1-Decanoyl-sn-glycero-3-phosphocholine
Description
Properties
IUPAC Name |
[(2R)-3-decanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO7P/c1-5-6-7-8-9-10-11-12-18(21)24-15-17(20)16-26-27(22,23)25-14-13-19(2,3)4/h17,20H,5-16H2,1-4H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECPDKKEUKDCPG-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(10:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22248-63-1 | |
| Record name | 3,5,9-Trioxa-4-phosphanonadecan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22248-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LysoPC(10:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Decanoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Decanoyl-sn-glycero-3-phosphocholine (B1200132), a lysophospholipid also known as LysoPC(10:0), is a crucial molecule in lipidomics and cell signaling research. This guide provides a comprehensive overview of its chemical and physical properties, its role in significant biological signaling pathways, and detailed experimental protocols for its application. The information is curated to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.
Chemical and Physical Properties
This compound is a mono-acylated glycerophosphocholine with a 10-carbon acyl chain. Its amphiphilic nature, with a hydrophilic phosphocholine (B91661) head group and a lipophilic decanoyl tail, dictates its behavior in aqueous and non-aqueous environments.
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 22248-63-1 | [1] |
| Molecular Formula | C₁₈H₃₈NO₇P | [1] |
| Molecular Weight | 411.47 g/mol | [1] |
| Physical State | Solid | [1] |
| Critical Micelle Concentration (CMC) | 6-8 mM | [2] |
| Purity | >98% | [1] |
Solubility and Storage
-
Storage: It is recommended to store this compound at -20°C to ensure its stability and prevent degradation.[1]
Biological Role and Signaling Pathways
Lysophosphatidylcholines (LPCs), including this compound, are not merely metabolic intermediates but also potent signaling molecules involved in a myriad of cellular processes. They are known to influence inflammation, cell proliferation, and apoptosis.[3] The signaling actions of LPCs are primarily mediated through G protein-coupled receptors (GPCRs), Toll-like receptors (TLRs), and the modulation of Protein Kinase C (PKC) activity.
G Protein-Coupled Receptor (GPCR) Signaling
LPCs can act as ligands for specific GPCRs, such as G2A and GPR4, initiating downstream signaling cascades.[4] Upon ligand binding, these receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins. The activated Gα and Gβγ subunits then modulate the activity of various effector enzymes and ion channels, influencing a wide range of cellular responses.
Caption: LPC-mediated GPCR signaling pathway.
Toll-like Receptor (TLR) Signaling
LPCs have been shown to trigger signaling through TLR2 and TLR4.[5] This interaction can lead to the activation of downstream pathways, such as the NF-κB pathway, resulting in the production of pro-inflammatory cytokines. This highlights the role of LPCs in the innate immune response and inflammation.
Caption: LPC-mediated TLR signaling pathway.
Protein Kinase C (PKC) Signaling
LPCs can modulate the activity of Protein Kinase C (PKC), a key enzyme in many signal transduction cascades. The effect of LPC on PKC is concentration-dependent, with low concentrations causing activation and high concentrations leading to inhibition.[6] This modulation of PKC activity can have widespread effects on cellular processes such as proliferation and differentiation.
Caption: Modulation of PKC signaling by LPC.
Experimental Protocols
A primary application of this compound in research is its use as an internal standard in mass spectrometry-based lipidomics.[7] Its chemical properties and the fact that it is not typically abundant in most biological samples make it an ideal candidate for this purpose.
Use as an Internal Standard in Lipidomics
The following protocol outlines the general steps for using this compound as an internal standard for the quantification of other lipids in a biological sample.
Objective: To accurately quantify lipid species in a biological sample (e.g., plasma, cell lysate) using this compound as an internal standard.
Materials:
-
Biological sample (e.g., plasma, serum, cell pellet)
-
This compound (LysoPC 10:0) of high purity
-
Methanol (B129727) (MeOH), HPLC grade
-
Chloroform (CHCl₃), HPLC grade
-
Water, HPLC grade
-
Vortex mixer
-
Centrifuge
-
Glass tubes
-
Nitrogen gas evaporator
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in methanol to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C.
-
-
Sample Preparation:
-
Lipid Extraction (Methanol Precipitation Method): [7]
-
To the prepared sample, add a known amount of the this compound internal standard stock solution. The amount should be chosen to be within the linear range of the mass spectrometer's detector.
-
Add 1 mL of cold methanol.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins and extract lipids.
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge the sample at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the lipid extract to a new glass tube.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Separate the lipids using a suitable chromatography column (e.g., C18).
-
Detect the lipid species using the mass spectrometer in the appropriate mode (positive or negative ion mode).
-
The amount of the target lipid species is quantified by comparing the peak area of the analyte to the peak area of the this compound internal standard.
-
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 4. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of protein kinase C by lysophospholipids. Potential role in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
1-Decanoyl-sn-glycero-3-phosphocholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Decanoyl-sn-glycero-3-phosphocholine, a lysophospholipid of significant interest in various research and development fields. This document covers its nomenclature, physicochemical properties, biological roles, and practical considerations for its use in experimental settings.
Nomenclature and Synonyms
This compound is a glycerophosphocholine where the glycerol (B35011) backbone is esterified with decanoic acid at the sn-1 position.[1] Due to the presence of a single acyl chain, it belongs to the class of lysophosphatidylcholines (LPCs or Lyso-PCs).[2] The nomenclature "sn" refers to the stereospecific numbering of the glycerol backbone.
This compound is known by several synonyms, which are crucial to recognize when searching scientific literature and databases.
| Synonym | Abbreviation | Source/Context |
| 1-Decanoyl-2-hydroxy-sn-glycero-3-phosphocholine | - | Systematic Name |
| LysoPC(10:0) | LPC(10:0) | Lipidomics Notation |
| 1-Caproyl-sn-glycero-3-phosphocholine | - | Older Nomenclature |
| L-α-Lysophosphatidylcholine, decanoyl | - | Common Name |
| 10:0 Lyso PC | - | Common Abbreviation |
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 22248-63-1 |
| PubChem CID | 22851442[3] |
| HMDB ID | HMDB0003752 |
| Molecular Formula | C18H38NO7P[3] |
| Molecular Weight | 411.47 g/mol |
| InChI Key | SECPDKKEUKDCPG-QGZVFWFLSA-N |
Physicochemical Properties
This compound is an amphiphilic molecule with a polar phosphocholine (B91661) headgroup and a nonpolar 10-carbon acyl chain. This structure dictates its behavior in aqueous and lipid environments, allowing it to integrate into cell membranes and form micelles above a certain concentration.
| Property | Value/Description |
| Physical State | Solid |
| Solubility | Soluble in ethanol (B145695).[4] Preparation of aqueous solutions often requires sonication or the use of a carrier like fatty-acid-free BSA. |
| Critical Micelle Concentration (CMC) | 6-8 mM[5] |
Biological Activity and Signaling Pathways
Lysophosphatidylcholines, including this compound, are not merely structural components of cell membranes but also active signaling molecules involved in a myriad of physiological and pathological processes.[6]
Biosynthesis
This compound is primarily generated through the enzymatic hydrolysis of phosphatidylcholine containing a decanoyl group at the sn-1 or sn-2 position by phospholipase A2 (PLA2).[2] This process is a key step in the Lands cycle, which is involved in membrane remodeling and the generation of lipid mediators.
Signaling Mechanisms
LPCs exert their effects by interacting with several cell surface and intracellular targets. The biological response to LPCs can be highly dependent on the length and saturation of the acyl chain.[7]
G Protein-Coupled Receptors (GPCRs): LPCs are known to activate a range of GPCRs, leading to downstream signaling cascades. Receptors implicated in LPC signaling include GPR4, GPR55, GPR119, and GPR132 (also known as G2A).[8] Activation of these receptors, which are often coupled to Gq/11 or Gi/o proteins, can lead to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
Toll-Like Receptors (TLRs): LPCs can directly activate TLR2 and TLR4, key receptors of the innate immune system.[9] This interaction can initiate pro-inflammatory signaling pathways. Interestingly, in the presence of classical TLR ligands like lipopolysaccharide (LPS), LPCs can sometimes exhibit an anti-inflammatory effect by inhibiting downstream signaling components like NF-κB and MAPK/ERK.[7][9]
Mitogen-Activated Protein Kinase (MAPK) Pathway: LPCs can induce the phosphorylation and activation of MAP kinases, including ERK, JNK, and p38.[10][11] This activation is often downstream of GPCR and TLR signaling and plays a role in regulating gene expression related to inflammation and cell proliferation.
Below is a generalized signaling pathway for lysophosphatidylcholines.
Role in Research and Drug Development
Research Applications
-
Cell Signaling Studies: Due to its well-defined structure, this compound is a valuable tool for studying the specific roles of medium-chain lysophospholipids in the signaling pathways mentioned above.
-
Membrane Permeabilization: Like other LPCs, it can be used at higher concentrations to permeabilize cell membranes for the introduction of antibodies or other molecules into the cell interior.
-
Model Membrane Studies: Its amphiphilic nature makes it useful in the formation of micelles and for incorporation into model membranes to study lipid-protein interactions and membrane dynamics.
Drug Delivery
Phospholipids (B1166683) are fundamental components of liposomal drug delivery systems. While longer-chain phospholipids like DSPC are often used for their stability, medium-chain lipids such as this compound can be incorporated to modulate the fluidity and release characteristics of liposomes.[12][13]
Biomarker Potential
Alterations in the plasma levels of various LPC species have been associated with several diseases, including cancer and stroke, suggesting their potential as diagnostic or prognostic biomarkers.[14]
Experimental Protocols
Preparation and Handling
Reconstitution: For cell-based assays, this compound can be reconstituted in an organic solvent like ethanol at a high concentration.[4] For final dilutions in aqueous media, it is often necessary to sonicate the solution or use a carrier protein like fatty-acid-free bovine serum albumin (BSA) to ensure solubility and prevent micelle formation, which could lead to non-specific effects.
Storage: Store stock solutions at -20°C or -80°C. Aqueous solutions are less stable and should ideally be prepared fresh for each experiment.
Quantification by Mass Spectrometry
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and specific method for the quantification of different LPC species in biological samples.
Workflow for LPC Quantification:
A common approach involves a precursor ion scan for m/z 184 in positive ion mode, which is characteristic of the phosphocholine headgroup.
In Vitro Kinase Assays
To investigate the effect of this compound on downstream signaling kinases like PKC and MAPKs, in vitro kinase assays can be performed using commercially available kits or established protocols.
General Protocol for a PKC Assay:
-
Prepare Reagents: This includes a PKC source (purified enzyme or cell lysate), a specific substrate peptide, a lipid activator (like phosphatidylserine (B164497) and diacylglycerol), and γ-32P-ATP.[15]
-
Reaction Setup: Combine the PKC, substrate, and lipid activator in a reaction buffer.
-
Initiate Reaction: Add the γ-32P-ATP to start the phosphorylation reaction.
-
Incubation: Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction and Separate: Spot the reaction mixture onto a phosphocellulose paper to bind the phosphorylated substrate and wash away the unincorporated γ-32P-ATP.
-
Quantify: Measure the radioactivity on the paper using a scintillation counter.
The effect of this compound would be assessed by including it in the reaction mixture and observing any changes in PKC activity compared to a vehicle control.
Quantitative Data
Specific quantitative data for this compound, such as receptor binding affinities (Kd) or half-maximal effective/inhibitory concentrations (EC50/IC50), are not extensively reported in publicly accessible literature. The activity of LPCs is known to be dependent on the specific cell type and the assay conditions. Researchers should perform dose-response experiments to determine the optimal concentration range for their specific experimental system.
Conclusion
This compound is a versatile lysophospholipid with important roles in cell signaling and a growing profile of applications in biomedical research and drug development. Its well-defined structure makes it a valuable tool for dissecting the complex biology of lipid signaling. Further research is needed to fully elucidate the specific functions of this medium-chain LPC and to translate its potential into clinical applications.
References
- 1. Showing Compound LysoPC(10:0) (FDB023221) - FooDB [foodb.ca]
- 2. elifesciences.org [elifesciences.org]
- 3. This compound | C18H38NO7P | CID 22851442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]
- 8. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Mitogen-Activated Protein Kinases by Lysophosphatidylcholine-Induced Mitochondrial Reactive Oxygen Species Generation in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Transformative Impact of Nanocarrier‐Mediated Drug Delivery: Overcoming Biological Barriers and Expanding Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avantiresearch.com [avantiresearch.com]
- 15. merckmillipore.com [merckmillipore.com]
In-Depth Technical Guide: 1-Decanoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological significance of 1-decanoyl-sn-glycero-3-phosphocholine (B1200132), a member of the lysophosphatidylcholine (B164491) (LPC) family of lipids. LPCs are increasingly recognized for their roles as signaling molecules in a variety of physiological and pathological processes, making them a subject of intense research in drug development and diagnostics.
Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below. These data are critical for analytical applications, including mass spectrometry and chromatography, as well as for understanding the molecule's behavior in biological systems.
| Property | Value |
| Molecular Formula | C18H38NO7P |
| Molecular Weight | 423.47 g/mol |
| Exact Mass | 423.2382 g/mol |
| Monoisotopic Mass | 423.2382 g/mol |
Biological Significance and Signaling Pathways
This compound, as a lysophosphatidylcholine, is an intermediate in the metabolism of phosphatidylcholine, a major component of eukaryotic cell membranes.[1] LPCs are produced through the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2).[1] Beyond their structural roles, LPCs act as signaling molecules that can influence a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[1][2]
LPCs exert their effects by interacting with specific cell surface receptors, primarily G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[2][3][4][5]
G Protein-Coupled Receptor (GPCR) Signaling
Several GPCRs have been identified as receptors for LPCs, including G2A, GPR4, and OGR1.[6][7] The binding of LPC to these receptors can initiate downstream signaling cascades. For instance, LPC binding to G2A can activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.[3] This interaction is also implicated in promoting the migration of immune cells.[6]
Toll-Like Receptor (TLR) Signaling
LPCs have also been shown to activate both TLR2 and TLR4 signaling pathways.[4][8] This interaction can lead to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like IL-8.[4][8] This pathway highlights the role of LPCs in the inflammatory response.
Experimental Protocols: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and specific quantification of lysophosphatidylcholines in biological samples.[9][10][11] The following protocol provides a general framework for the analysis of this compound.
Sample Preparation (Lipid Extraction)
A common method for extracting lipids from biological matrices is a modified Bligh-Dyer or Folch extraction.
-
Reagents:
-
Chloroform
-
Methanol
-
Internal Standard (e.g., a deuterated or odd-chain LPC)
-
-
Procedure:
-
To 100 µL of sample (e.g., plasma, cell lysate), add the internal standard.
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 90:10 methanol:water).
-
Liquid Chromatography (LC)
Reverse-phase chromatography is typically employed to separate LPCs based on their acyl chain length and degree of unsaturation.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of LPCs. Quantification is achieved using multiple reaction monitoring (MRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition for this compound:
-
Precursor Ion (Q1): m/z 424.3 (corresponding to [M+H]+)
-
Product Ion (Q3): m/z 184.1 (corresponding to the phosphocholine (B91661) head group)
-
-
Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard to calculate the concentration.
The workflow for this experimental protocol is illustrated below.
References
- 1. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosylphosphorylcholine and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Solubility of 1-Decanoyl-sn-glycero-3-phosphocholine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Decanoyl-sn-glycero-3-phosphocholine (C10 Lyso-PC) in organic solvents. Due to the limited availability of specific quantitative data for this particular lysophosphatidylcholine (B164491), this document synthesizes available information for structurally similar compounds and outlines a detailed protocol for determining its solubility experimentally.
Introduction to this compound
This compound is a lysophosphatidylcholine (LPC), a class of phospholipids (B1166683) that are derivatives of phosphatidylcholines. It consists of a glycerol (B35011) backbone, a phosphocholine (B91661) head group, a single decanoyl (C10:0) fatty acid chain at the sn-1 position, and a hydroxyl group at the sn-2 position. The amphiphilic nature of LPCs, with a hydrophilic phosphocholine head and a hydrophobic acyl tail, dictates their solubility in various solvents and their role in biological systems and pharmaceutical formulations. Understanding the solubility of C10 Lyso-PC is critical for its application in drug delivery systems, as a surfactant, and in the study of membrane biophysics.
Quantitative Solubility Data
For context, the table below presents solubility data for other lysophosphatidylcholines and related phosphatidylcholines. It is important to note that these values are for guidance and the actual solubility of this compound may vary.
| Compound | Solvent | Solubility (approx.) |
| 1,2-Dilauroyl-sn-glycero-3-PC (C12:0) | Ethanol (B145695) | ~25 mg/mL[1] |
| 1,2-Dioleoyl-sn-glycero-3-PC (C18:1) | Ethanol | ~25 mg/mL[2] |
| 1,2-Dioleoyl-sn-glycero-3-PC (C18:1) | Chloroform | ~20 mg/mL[2] |
| 1,3-Dioctanoyl Glycerol (C8:0) | Ethanol | ~10 mg/mL[3] |
| 1,3-Dioctanoyl Glycerol (C8:0) | Chloroform | ~10 mg/mL[3] |
| 1,3-Dioctanoyl Glycerol (C8:0) | DMSO | ~1 mg/mL[3] |
| 1,3-Dioctanoyl Glycerol (C8:0) | Dimethyl formamide | ~30 mg/mL[3] |
| Lysophosphatidylcholine (general) | Ethanol | Sparingly soluble[4] |
| Lysophosphatidylcholine (general) | DMSO | Sparingly soluble[4] |
| Lysophosphatidylcholine (general) | Dimethyl formamide | Sparingly soluble[4] |
| Lysophosphatidylcholine (from egg yolk) | Chloroform:Methanol (1:1, v/v) | 25-50 mg/mL |
| Lysophosphatidylcholine (from egg yolk) | Chloroform | 27.8 g/100 mL |
| Lysophosphatidylcholine (from egg yolk) | Methanol | 14.6 g/100 mL |
| Lysophosphatidylcholine (from egg yolk) | Ethanol | 3.9 g/100 mL |
Note: The solubility of lipids can be significantly affected by factors such as temperature, purity of the solute and solvent, and the presence of moisture.
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.
3.1. Materials
-
This compound (of highest possible purity)
-
Organic solvents of analytical grade (e.g., ethanol, methanol, chloroform, dimethyl sulfoxide)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if the lipid has a chromophore) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Stock Standard Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., chloroform:methanol 2:1) to prepare a stock solution of known concentration.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to be used for HPLC analysis.
-
Saturation of Solvent:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the organic solvent to be tested. An excess is ensured by observing undissolved solid at the bottom of the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter (0.22 µm) into a clean vial. This step is crucial to remove any remaining micro-particulates.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered supernatant with a suitable solvent.
-
Analyze the diluted sample using a validated HPLC method.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original undiluted supernatant.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
3.3. Experimental Workflow Diagram
Logical Relationships in Solubility Determination
The process of determining the solubility of this compound follows a logical progression from sample preparation to final analysis. The diagram below illustrates the key relationships and dependencies in this workflow.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, the information available for analogous lysophosphatidylcholines suggests it is likely to be sparingly soluble in polar organic solvents such as ethanol and methanol. For researchers, scientists, and drug development professionals requiring precise solubility values, direct experimental determination is recommended. The protocol and workflows provided in this guide offer a robust framework for obtaining accurate and reproducible solubility data, which is essential for the effective utilization of this compound in various scientific and pharmaceutical applications.
References
An In-depth Technical Guide to 1-Decanoyl-sn-glycero-3-phosphocholine in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decanoyl-sn-glycero-3-phosphocholine (B1200132) is a lysophospholipid, a class of molecules that play crucial roles in various biological processes, including signal transduction and membrane modulation. As amphiphilic molecules, they self-assemble in aqueous solutions to form micelles above a certain concentration. This technical guide provides a comprehensive overview of the physicochemical properties, experimental characterization, and biological relevance of this compound in an aqueous environment.
Physicochemical Properties
The behavior of this compound in aqueous solution is characterized by its propensity to form micelles, which are aggregates of molecules where the hydrophobic tails are shielded from the water, and the hydrophilic headgroups are exposed.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related lysophospholipids in aqueous solution.
| Property | Value | Compound | Reference |
| Critical Micelle Concentration (CMC) | 7.0 mM | This compound | [1] |
| Thermodynamic Parameters of Micellization (for a similar compound, Dodecyl Phosphocholine) | |||
| Standard Gibbs Free Energy (ΔG°mic) | Negative (spontaneous process) | Dodecyl Phosphocholine (B91661) | [2][3] |
| Enthalpy of Micellization (ΔH°mic) | Exothermic | Dodecyl Phosphocholine | [2][3] |
| Entropy of Micellization (ΔS°mic) | Decreases with increasing temperature | Dodecyl Phosphocholine | [2][3] |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This protocol describes the determination of the CMC of this compound using the Du Noüy ring method.
Materials:
-
This compound
-
Deionized water
-
Tensiometer with a platinum-iridium ring
-
Glassware
Procedure:
-
Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC (e.g., 20 mM).
-
Prepare a series of dilutions from the stock solution, ranging from below to above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each solution, starting with the most dilute.
-
Thoroughly clean and flame the platinum ring between each measurement.
-
Plot the surface tension as a function of the logarithm of the concentration.
-
The CMC is the point at which the surface tension becomes relatively constant.
Experimental workflow for CMC determination.
Characterization of Micelles by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful technique to study the aggregation state and local environment of phospholipids.
Materials:
-
This compound solutions at various concentrations
-
D₂O for locking
-
NMR spectrometer
Procedure:
-
Prepare samples of this compound in D₂O at concentrations below and above the CMC.
-
Acquire ³¹P NMR spectra at a constant temperature.
-
The chemical shift of the phosphorus nucleus will change upon micelle formation due to the change in the chemical environment.
-
A significant change in the ³¹P chemical shift as a function of concentration can be used to determine the CMC. The expected chemical shift for the phosphocholine headgroup is around -0.13 ppm relative to 85% phosphoric acid.[4]
Workflow for ³¹P NMR analysis of micellization.
Determination of Micelle Size by Dynamic Light Scattering (DLS)
DLS is used to determine the size distribution of particles in a solution.
Materials:
-
This compound solution above CMC
-
DLS instrument
-
Cuvettes
Procedure:
-
Prepare a solution of this compound in deionized water at a concentration above the CMC.
-
Filter the solution to remove any dust particles.
-
Place the sample in a clean cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement to obtain the hydrodynamic radius of the micelles.
Biological Significance and Signaling Pathways
Lysophosphatidylcholines (LPCs), including this compound, are not merely structural components of cell membranes but also act as signaling molecules.
Interaction with G-Protein Coupled Receptors (GPCRs)
LPCs can modulate the activity of GPCRs, a large family of transmembrane receptors that play a central role in cellular signaling. The interaction is thought to occur through both direct binding to the receptor and indirect effects on the membrane environment, which in turn influences receptor conformation and function.
Modulation of Protein Kinase C (PKC)
PKC is a family of enzymes that are critical in various signaling cascades. LPCs have been shown to modulate PKC activity. This modulation can be either stimulatory or inhibitory depending on the concentration of the LPC and the specific PKC isoform.
Generalized signaling pathways involving LPC.
Conclusion
This compound is a lysophospholipid with significant physicochemical and biological properties. Its ability to form micelles in aqueous solution is a key characteristic that can be precisely determined using techniques such as surface tensiometry, NMR, and DLS. Furthermore, its role as a signaling molecule that can modulate the activity of crucial cellular components like GPCRs and PKC highlights its importance in biomedical research and drug development. This guide provides a foundational understanding and practical protocols for scientists working with this important molecule.
References
An In-depth Technical Guide on the Biological Role of 1-Decanoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Decanoyl-sn-glycero-3-phosphocholine (B1200132) is a lysophosphatidylcholine (B164491) (LPC) with a 10-carbon saturated acyl chain. While direct experimental data for this specific molecule is limited, its structural class strongly suggests a role as a signaling molecule, particularly as an agonist for G protein-coupled receptors (GPCRs). Based on extensive research on related LPCs, the primary putative biological role of this compound is the activation of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 is known to stimulate glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1), making it a significant target in the study of metabolic diseases such as type 2 diabetes. This guide provides a comprehensive overview of the inferred biological functions of this compound, detailed experimental protocols to investigate its activity, and a framework for interpreting potential results.
Introduction to Lysophosphatidylcholines (LPCs)
Lysophosphatidylcholines are a class of phospholipids (B1166683) derived from the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2.[1] They consist of a glycerol (B35011) backbone, a phosphocholine (B91661) head group, and a single acyl chain at either the sn-1 or sn-2 position. LPCs are not merely metabolic intermediates in the Lands' cycle of phospholipid remodeling but are also active signaling molecules that can influence a wide range of cellular processes.[2][3]
The biological activity of LPCs is highly dependent on the length and saturation of their fatty acid chain.[4] Longer-chain LPCs, such as those with palmitoyl (B13399708) (16:0) and oleoyl (B10858665) (18:1) chains, have been identified as endogenous ligands for several GPCRs, including GPR40, GPR55, and GPR119.[4][5] These interactions implicate LPCs in the regulation of inflammation, immune responses, and metabolic homeostasis.[6]
Putative Biological Role of this compound
GPR119 Agonism and Downstream Signaling
The most probable biological function of this compound is the activation of GPR119.[4][7] GPR119 is a Gαs-coupled receptor, and its activation by a ligand initiates a signaling cascade that involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][8] This elevation in cAMP is a key second messenger that triggers downstream cellular responses.
Regulation of Insulin and GLP-1 Secretion
The activation of GPR119 in pancreatic β-cells enhances glucose-stimulated insulin secretion (GSIS).[9] In intestinal L-cells, GPR119 activation promotes the secretion of GLP-1, an incretin (B1656795) hormone that further potentiates insulin release from β-cells in a glucose-dependent manner.[8][10] Therefore, this compound is hypothesized to contribute to glycemic control through this dual mechanism.
Quantitative Data Summary
While no specific quantitative data for this compound is currently available in the literature, the following tables provide examples of the types of data that would be generated from the experimental protocols outlined in this guide. The data presented are for well-characterized synthetic GPR119 agonists and serve as a reference for expected outcomes.
Table 1: Example Quantitative Data for GPR119 Agonist Activity (cAMP Accumulation Assay)
| Compound | Cell Line | EC50 (nM) | Emax (% of Control) |
|---|---|---|---|
| This compound | HEK293-hGPR119 | To be determined | To be determined |
| AR231453 (Reference Agonist)[11] | HEK293/GPR119/pCRE-luc | 1.355 | ~100 |
| APD597 (Reference Agonist)[8] | hGPR119 | 46 | Not reported |
| 2-Oleoylglycerol (Endogenous Agonist)[12] | COS-7-hGPR119 | 2500 | Not reported |
Table 2: Example Quantitative Data for Glucose-Stimulated Insulin Secretion (GSIS) Assay
| Treatment | Glucose (mM) | Insulin Secreted (ng/mL) | Fold Increase vs. Low Glucose |
|---|---|---|---|
| Vehicle Control | 2.8 | Baseline | 1.0 |
| Vehicle Control | 16.7 | Stimulated | To be determined |
| This compound (10 µM) | 2.8 | To be determined | To be determined |
| This compound (10 µM) | 16.7 | To be determined | To be determined |
Table 3: Example Quantitative Data for GLP-1 Secretion Assay
| Treatment | GLP-1 Secreted (% of Control) |
|---|---|
| Vehicle Control | 100 |
| This compound (10 µM) | To be determined |
| Forskolin/IBMX (Positive Control)[13] | ~430 |
Detailed Experimental Protocols
The following protocols are designed to investigate the biological activity of this compound.
GPR119 Activation: cAMP Accumulation Assay
This protocol measures the increase in intracellular cAMP levels in response to GPR119 activation. A common method involves using human embryonic kidney 293 (HEK293) cells stably expressing human GPR119.[4]
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR119 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Seeding: Seed the cells into a 384-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to achieve the desired final concentrations.[14]
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Forskolin). Incubate for 30 minutes at room temperature.[15]
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, FRET, or luminescence-based) according to the manufacturer's instructions.[8]
-
Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the compound concentration. Calculate the EC50 value using a non-linear regression model (e.g., sigmoidal dose-response).[10]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the potentiation of glucose-stimulated insulin secretion in an insulin-secreting cell line, such as MIN6 mouse insulinoma cells.[2]
Methodology:
-
Cell Culture: Culture MIN6 cells in DMEM (25 mM glucose) supplemented with 15% FBS, penicillin/streptomycin, and 2-mercaptoethanol. Seed cells in a 24-well plate.[16]
-
Pre-incubation (Starvation): Wash the cells twice with Krebs-Ringer Bicarbonate Buffer (KRBH) containing 2.8 mM glucose. Pre-incubate the cells in this buffer for 1-2 hours at 37°C.[2]
-
Stimulation: Aspirate the pre-incubation buffer. Add KRBH buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound. Include a vehicle control. Incubate for 1-2 hours at 37°C.[2]
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize insulin secretion to total protein content or cell number. Plot the insulin concentration for each treatment condition.
GLP-1 Secretion Assay
This protocol is for measuring GLP-1 secretion from the GLUTag enteroendocrine cell line.[17]
Methodology:
-
Cell Culture: Culture GLUTag cells in DMEM (high glucose) supplemented with 10% FBS and penicillin/streptomycin. Seed cells in a 24-well plate.
-
Pre-incubation: Wash the cells with a secretion assay buffer (e.g., KRBH with 0.1% BSA). Pre-incubate in this buffer for 2 hours at 37°C.
-
Stimulation: Replace the pre-incubation buffer with fresh buffer containing test compounds (e.g., this compound) and stimulants (e.g., 10 mM glucose). Include a vehicle control and a positive control (e.g., 10 µM Forskolin and 100 µM IBMX). Incubate for 2 hours at 37°C.[13]
-
Sample Collection: Collect the supernatant, add a DPP-4 inhibitor to prevent GLP-1 degradation, and centrifuge to remove cell debris.
-
GLP-1 Measurement: Measure the active GLP-1 concentration in the supernatant using a specific ELISA kit.
-
Data Analysis: Express GLP-1 secretion as a percentage of the control or normalize to total protein content.
Lipidomics Analysis for Quantification
This protocol outlines a general workflow for the extraction and quantification of this compound from biological samples (e.g., plasma, cells) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]
References
- 1. Peptide production and secretion in GLUTag, NCI-H716, and STC-1 cells: a comparison to native L-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysophosphatidylcholine and its phosphorothioate analogues potentiate insulin secretion via GPR40 (FFAR1), GPR55 and GPR119 receptors in a different manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Efficacy of Lysophosphatidylcholine in Combination with Antimicrobial Agents against Acinetobacter baumannii in Experimental Murine Peritoneal Sepsis and Pneumonia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoprenoid Derivatives of Lysophosphatidylcholines Enhance Insulin and GLP-1 Secretion through Lipid-Binding GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine GLUTag Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Probing the Hydrophobic Binding Pocket of G-Protein-Coupled Lysophosphatidylserine Receptor GPR34/LPS1 by Docking-Aided Structure-Activity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Longitudinal associations between blood lysophosphatidylcholines and skeletal muscle mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PC(15:0/0:0) | C23H48NO7P | CID 24779458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine | C26H52NO7P | CID 16081932 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Decanoyl-sn-glycero-3-phosphocholine as a Biomarker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decanoyl-sn-glycero-3-phosphocholine (B1200132) (LPC 10:0) is a species of lysophosphatidylcholine (B164491) (LPC), a class of bioactive lipid mediators that are intermediates in the metabolism of phosphatidylcholine (PC). Emerging evidence suggests that alterations in the plasma concentrations of specific LPC species, including LPC 10:0, are associated with various pathological conditions, positioning them as promising biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic interventions. This technical guide provides a comprehensive overview of the current knowledge on this compound as a biomarker, with a focus on its role in metabolic diseases, inflammation, and cancer.
Quantitative Data on Lysophosphatidylcholine Levels in Disease
While specific quantitative data for this compound is limited in publicly available literature, numerous studies have reported on the altered levels of the broader lysophosphatidylcholine class in various diseases. These findings provide a valuable context for the potential role of LPC 10:0 as a biomarker. The following tables summarize the general trends observed for total or other specific LPC species in different conditions. It is important to note that the direction of change can vary depending on the specific LPC species and the disease context.
Table 1: Plasma Lysophosphatidylcholine (LPC) Levels in Metabolic Disorders
| Disease State | Change in Plasma LPC Levels | Reference |
| Obesity | Decreased | [1] |
| Type 2 Diabetes | Decreased | [1][2] |
Table 2: Plasma Lysophosphatidylcholine (LPC) Levels in Inflammatory and Other Diseases
| Disease State | Change in Plasma LPC Levels | Reference |
| Chronic Kidney Disease | Significantly lower in most patient subgroups compared to controls | [3] |
| Alzheimer's Disease | Differentiated from healthy controls based on the ratio of phosphatidylcholines to lysophosphatidylcholines | [4] |
| Schizophrenia | Most LPCs were decreased in patients compared to healthy controls | [5] |
Signaling Pathways Involving Lysophosphatidylcholines
Lysophosphatidylcholines, including this compound, exert their biological effects through various signaling pathways, primarily by acting on G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs).
G-Protein Coupled Receptor (GPCR) Signaling
LPCs are known to bind to several GPCRs, including GPR4, GPR55, and GPR119. This interaction can trigger a cascade of intracellular events, including the mobilization of calcium and the activation of various protein kinases, leading to diverse cellular responses.
Toll-like Receptor (TLR) Signaling and Inflammation
LPCs have a dual role in inflammation, acting as both pro-inflammatory and anti-inflammatory mediators through their interaction with Toll-like receptors (TLRs), particularly TLR2 and TLR4.[1][6] In the absence of other TLR ligands, LPCs can activate these receptors, leading to a pro-inflammatory response. Conversely, in the presence of potent TLR ligands like lipopolysaccharide (LPS), LPCs can inhibit TLR-mediated signaling, thereby exerting an anti-inflammatory effect.
Experimental Protocols
Accurate and reproducible quantification of this compound in biological samples is crucial for its validation as a biomarker. The following section details a general workflow and specific protocols for sample preparation and analysis.
Experimental Workflow for LPC 10:0 Quantification
The overall workflow for the quantification of this compound from plasma samples involves sample collection, lipid extraction, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Detailed Methodologies
1. Plasma Sample Preparation
A robust and efficient method for the extraction of lysophosphatidylcholines from plasma is essential. A single-step, chloroform-free extraction protocol is recommended to minimize the use of hazardous solvents and reduce processing time.[2][3]
-
Materials:
-
Human plasma
-
Saturated ammonium (B1175870) acetate (B1210297) solution
-
Acetonitrile:Isopropanol (2.5:1 v/v)
-
Internal Standard (IS): LPC 17:0 or LPC 19:0
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 20 µL of plasma in a microcentrifuge tube, add 8 µL of the internal standard solution.
-
Add 192 µL of saturated ammonium acetate solution.
-
Add 480 µL of the acetonitrile:isopropanol (2.5:1 v/v) mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Carefully collect the supernatant containing the lipid extract for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The quantification of this compound is typically performed using a targeted approach with a triple quadrupole mass spectrometer.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple Quadrupole (QqQ) Mass Spectrometer.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.[7]
-
Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[7]
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at around 40-50°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The protonated molecule [M+H]⁺ of this compound.
-
Product Ion: The characteristic fragment ion of the phosphocholine (B91661) headgroup at m/z 184.07.
-
Collision Energy and other MS parameters: These need to be optimized for the specific instrument and compound.
-
Conclusion
This compound, as a member of the lysophosphatidylcholine family, holds significant promise as a biomarker for a range of diseases characterized by metabolic and inflammatory dysregulation. The methodologies outlined in this guide provide a framework for the accurate and reproducible quantification of this lipid species in clinical and research settings. Further studies focusing specifically on LPC 10:0 are warranted to fully elucidate its role in disease pathogenesis and to validate its clinical utility as a standalone or panel biomarker. The visualization of its signaling pathways and experimental workflows provided herein serves as a valuable resource for researchers aiming to investigate the biological functions and biomarker potential of this important lipid molecule.
References
- 1. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single-step, chloroform-free extraction of lysophosphatidylcholine from plasma for cancer biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ratio of phosphatidylcholines to lysophosphatidylcholines in plasma differentiates healthy controls from patients with Alzheimer's disease and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Unveiling 1-Decanoyl-sn-glycero-3-phosphocholine: A Technical Guide on its Natural Occurrence, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the natural occurrence, analytical methodologies, and biological importance of 1-Decanoyl-sn-glycero-3-phosphocholine (C10:0 LPC). As a member of the lysophosphatidylcholine (B164491) (LPC) family, this specific short-chain lipid is emerging as a molecule of interest in various physiological and pathological processes. This document provides a comprehensive overview of its presence in biological systems, detailed experimental protocols for its quantification, and an exploration of its known signaling pathways.
Natural Occurrence of this compound
While long-chain LPC species are more commonly reported in lipidomic studies, this compound is a naturally occurring lysophospholipid found in various biological matrices, albeit typically at lower concentrations than its longer-chain counterparts. Its presence has been noted in human plasma and various mammalian tissues. The levels of C10:0 LPC, like other LPCs, are tightly regulated through the enzymatic activities of phospholipase A2 (PLA2), which generates LPCs from phosphatidylcholines, and lysophosphatidylcholine acyltransferases (LPCATs), which reacylated them back into phosphatidylcholines.
Quantitative data on the absolute concentrations of this compound are still emerging as analytical techniques become more sensitive. The table below summarizes available quantitative data from various studies.
| Biological Matrix | Species | Concentration/Abundance | Analytical Method | Reference |
| Human Plasma | Homo sapiens | Not explicitly quantified, but detected in lipidomic profiles. Levels of total LPCs range from 125 to 143 nmol/mL.[1] | LC-MS/MS | [1] |
| Mouse Liver | Mus musculus | Detected, but specific concentration for C10:0 not detailed. General decrease in many LPC species observed in high-fat diet models.[2][3] | LC-ESI-MS/MS | [2][3] |
| Mouse Skeletal Muscle | Mus musculus | Modest changes in overall LPC profiles observed in response to high-fat diet.[2][3] | LC-ESI-MS/MS | [2][3] |
| Mouse Adipose Tissue | Mus musculus | Modest changes in overall LPC profiles observed in response to high-fat diet.[2][3] | LC-ESI-MS/MS | [2][3] |
| Neonatal Serum | Homo sapiens | Levels of various LPC species are generally lower in neonates compared to adults.[4][5] | LC-MS/MS | [4][5] |
| Food Sources (General) | - | LPCs are present in various foods, and enzymatic synthesis can produce LPCs with specific fatty acids like capric acid (C10:0).[6] | - | [6] |
Note: The quantification of specific LPC species like C10:0 is often part of broader lipidomic analyses, and individual concentrations may not always be reported separately. The provided data represents a summary of available information and highlights the need for more targeted quantitative studies on this specific lipid.
Experimental Protocols for the Analysis of this compound
The accurate quantification of this compound from complex biological samples requires robust extraction and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Lipid Extraction from Plasma/Serum
This protocol is a modified Folch extraction suitable for the recovery of a broad range of lipids, including lysophosphatidylcholines.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Methanol (B129727) (MeOH), HPLC grade, pre-chilled
-
Methyl tert-butyl ether (MTBE), HPLC grade, pre-chilled
-
Water, LC-MS grade
-
Internal standard solution (e.g., C17:0 LPC or a deuterated C10:0 LPC standard)
-
1.5 mL Eppendorf tubes
-
Vortex mixer
-
Centrifuge
-
Centrifugal evaporator
Procedure:
-
To a 1.5 mL Eppendorf tube, add 10 µL of the biological sample.
-
Add 225 µL of cold methanol containing the internal standard.
-
Vortex the mixture for 10 seconds.
-
Add 750 µL of cold MTBE.
-
Vortex for 10 seconds, then shake at 4°C for 6 minutes.
-
To induce phase separation, add 188 µL of LC-MS grade water.
-
Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.
-
Evaporate the solvent to dryness using a centrifugal evaporator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 150 µL of methanol/toluene 9:1, v/v).
Quantification by LC-MS/MS
This section outlines a general LC-MS/MS methodology for the targeted quantification of C10:0 LPC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A reversed-phase column suitable for lipidomics (e.g., C18 or C8, with sub-2 µm particle size).
-
Mobile Phase A: Water with a modifier such as ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
-
Mobile Phase B: A mixture of organic solvents like isopropanol (B130326) and acetonitrile (B52724) with a similar modifier.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute lipids based on their hydrophobicity.
-
Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for standard bore columns).
-
Column Temperature: Maintained at a constant temperature (e.g., 40-50°C) to ensure reproducible retention times.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound (C10:0 LPC):
-
Precursor Ion (Q1): The m/z of the protonated molecule [M+H]⁺. For C10:0 LPC (C18H38NO7P), the theoretical monoisotopic mass is 411.2437 g/mol . The precursor ion would be approximately m/z 412.25.
-
Product Ion (Q3): The characteristic phosphocholine (B91661) headgroup fragment at m/z 184.1.
-
-
Internal Standard: An appropriate internal standard (e.g., C17:0 LPC or a deuterated version of C10:0 LPC) should be used with its corresponding MRM transition for accurate quantification.
-
Optimization: Collision energy and other source parameters should be optimized for the specific instrument and compound to achieve maximum sensitivity.
Experimental workflow for the extraction and quantification of this compound.
Biological Significance and Signaling Pathways
Lysophosphatidylcholines, including C10:0 LPC, are not merely metabolic intermediates but also act as signaling molecules with a wide range of biological activities. They are known to influence cellular processes such as proliferation, migration, and inflammation.[7]
The signaling effects of LPCs are often mediated by their interaction with specific G protein-coupled receptors (GPCRs). While much of the research has focused on longer-chain LPCs, short-chain species are also recognized as potential ligands for these receptors.
Known Signaling Pathways for Lysophosphatidylcholines
LPCs can activate several downstream signaling cascades upon binding to their receptors. The primary known receptors for LPCs include G2A (G protein-coupled receptor G2 accumulation) and GPR4.
General signaling pathway for lysophosphatidylcholines via G protein-coupled receptors.
Activation of G Protein-Coupled Receptors:
-
G2A and GPR4: These receptors are known to be activated by various LPC species. The binding of LPCs, including potentially C10:0 LPC, can initiate downstream signaling.
Downstream Signaling Cascades:
-
G Protein Activation: Upon ligand binding, the GPCR undergoes a conformational change, leading to the activation of heterotrimeric G proteins (composed of α, β, and γ subunits).
-
Effector Enzyme Modulation: The activated G protein subunits can then modulate the activity of various effector enzymes, such as phospholipase C (PLC) and adenylyl cyclase (AC).
-
Second Messenger Production: This leads to the generation of second messengers like inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP).
-
Kinase Cascades: These second messengers, in turn, activate downstream protein kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway and protein kinase C (PKC).
-
Cellular Response: Ultimately, these signaling events converge on the activation of transcription factors and other cellular machinery to elicit a specific cellular response, which can include pro-inflammatory cytokine production, cell proliferation, and migration.
The specific cellular response to C10:0 LPC is likely context-dependent, varying with cell type and the physiological or pathological state. Further research is needed to delineate the precise signaling pathways and biological outcomes specifically modulated by this compound.
Conclusion
This compound is a naturally occurring short-chain lysophosphatidylcholine that is increasingly being identified in comprehensive lipidomic studies. Its accurate quantification is achievable through sophisticated LC-MS/MS methodologies. While the broader class of LPCs is known to be biologically active, acting through GPCRs to modulate key cellular processes, the specific roles and signaling pathways of C10:0 LPC are still an active area of investigation. This technical guide provides a foundational understanding for researchers and professionals in drug development, highlighting the importance of further targeted studies to fully elucidate the significance of this particular lipid molecule in health and disease.
References
- 1. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Marine Fish-Derived Lysophosphatidylcholine: Properties, Extraction, Quantification, and Brain Health Application [mdpi.com]
- 7. Single Lysophosphatidylcholine Components Exhibit Adjuvant Activities In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Metabolism of 1-Decanoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Decanoyl-sn-glycero-3-phosphocholine (B1200132) is a species of lysophosphatidylcholine (B164491) (LPC), a class of bioactive lipid molecules implicated in a wide array of cellular processes, including signal transduction, inflammation, and membrane remodeling. Understanding the metabolic fate of specific LPC species is crucial for elucidating their precise biological roles and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the cellular metabolism of this compound, detailing its enzymatic processing, relevant signaling pathways, and the experimental methodologies used for its study. While specific quantitative data for the 10-carbon chain variant is limited in publicly available literature, this guide extrapolates from the broader understanding of LPC metabolism to provide a robust framework for researchers in the field.
Introduction to Lysophosphatidylcholine Metabolism
Lysophosphatidylcholines (LPCs) are generated from the hydrolysis of phosphatidylcholines (PCs) by phospholipase A2 (PLA2) enzymes, a key step in the Lands cycle of phospholipid remodeling.[1][2][3] LPCs are not merely metabolic intermediates but also potent signaling molecules that can influence a variety of cellular functions.[4][5] The metabolism of LPCs is tightly regulated to maintain membrane homeostasis and control cellular signaling. The acyl chain length and saturation of LPCs, such as the 10-carbon saturated chain of this compound, can influence their metabolic processing and biological activity.
Core Metabolic Pathways
The cellular metabolism of this compound primarily involves two key enzymatic pathways: reacylation into phosphatidylcholine and degradation into other signaling molecules.
The Lands Cycle: Reacylation to Phosphatidylcholine
The primary metabolic fate of LPCs within the cell is their reacylation to form phosphatidylcholines, a process catalyzed by lysophosphatidylcholine acyltransferases (LPCATs).[2][6] This reaction is a crucial part of the Lands cycle, which allows for the remodeling of fatty acid chains within cellular membranes.[3]
-
Enzyme: Lysophosphatidylcholine Acyltransferase (LPCAT)[6][7]
-
Reaction: this compound + Acyl-CoA → 1-decanoyl-2-acyl-sn-glycero-3-phosphocholine + CoA[6]
Different isoforms of LPCAT exist, each with distinct substrate specificities for both the LPC species and the acyl-CoA donor.[4][5][6] Studies on LPCAT substrate specificity have indicated a general preference for unsaturated acyl-CoAs over saturated ones.[8] This suggests that the reacylation of the saturated this compound may occur at a different rate compared to its unsaturated counterparts.
Degradation Pathways
This compound can also be catabolized through the action of other lipases:
-
Autotaxin (Lysophospholipase D): This enzyme hydrolyzes LPC to generate lysophosphatidic acid (LPA), another potent lipid signaling molecule, and choline.[3][9]
-
Lysophospholipase A1: While not found in circulation, intracellular lysophospholipase A1 could theoretically degrade LPC into glycerophosphocholine and decanoic acid.[1][3]
Signaling Pathways
LPCs, including likely this compound, can act as extracellular signaling molecules by binding to specific G protein-coupled receptors (GPCRs).[4][5]
G2A and GPR4 Receptors
Two of the most well-characterized LPC receptors are G2A and GPR4.[1][8][10] Binding of LPC to these receptors can initiate downstream signaling cascades that influence a variety of cellular processes.
-
G2A (G protein-coupled receptor 132): Expressed in immune cells, G2A activation by LPC has been linked to monocyte and T-cell chemotaxis.[11] Interestingly, some studies suggest LPC acts as an antagonist to the proton-sensing activity of G2A.[10]
-
GPR4: This receptor is also activated by LPC and is implicated in endothelial barrier dysfunction and inflammatory responses.[1][8]
Activation of these receptors typically involves coupling to G proteins (such as Gαs, Gαq, and Gα13), leading to the modulation of second messengers like cAMP and intracellular calcium, and the activation of downstream kinases such as ERK and p38 MAPK.[12]
Quantitative Data
Specific kinetic parameters for the enzymes involved in the metabolism of this compound are not extensively documented. The following tables provide generalized data for LPC metabolism which can serve as a reference point for experimental design.
Table 1: Generalized Enzyme Kinetic Parameters for LPC Metabolism
| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |
| Phospholipase A2 | Phosphatidylcholine | Varies widely | Varies widely | [10] |
| LPCAT1 | 1-palmitoyl-lyso-PC, Oleoyl-CoA | 10-50 | 5-20 | [4] |
| LPCAT2 | 1-alkyl-lyso-PC, Acetyl-CoA | ~137 (for Acetyl-CoA) | ~0.3 (purified enzyme) | [6] |
| Autotaxin | Lysophosphatidylcholine | 10-100 | Varies | [3] |
Table 2: Receptor Binding Affinities for LPC
| Receptor | Ligand | Kd (nM) | Cell Type | Reference(s) |
| GPR4 | Lysophosphatidylcholine | 159 | CHO cells | [1] |
| G2A | Lysophosphatidylcholine | High affinity | - | [12] |
Experimental Protocols
Lipid Extraction from Cells
This protocol is a modification of the Bligh and Dyer method, optimized for the extraction of lysophospholipids.[5]
Materials:
-
Deionized water
-
15 mL conical polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Harvest cultured cells and homogenize them in an appropriate buffer.
-
To 200 µL of the cell homogenate in a 15 mL centrifuge tube, add 750 µL of a 1:2 (v/v) mixture of chloroform:methanol.[2]
-
Vortex the mixture vigorously for 1 minute.[2]
-
Add 250 µL of chloroform and vortex for 30 seconds.[2]
-
Add 250 µL of deionized water and vortex to mix thoroughly.[2]
-
Centrifuge at 1,500 x g for 10 minutes at room temperature to separate the phases.[2]
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipid film in an appropriate solvent for downstream analysis (e.g., methanol for LC-MS).[2]
Quantification by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantification of specific lipid species.
Instrumentation:
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 0.1% formic acid[13]
General Procedure:
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Separate the lipids using a gradient elution from a lower to a higher concentration of Mobile Phase B.
-
Detect the eluting lipids using the mass spectrometer in positive ion mode.
-
For quantification, use multiple reaction monitoring (MRM) to monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be [M+H]⁺, and a characteristic product ion is the phosphocholine (B91661) headgroup fragment at m/z 184.1.
Conclusion
The metabolism of this compound is an integral part of the broader cellular machinery that governs membrane composition and lipid-based signaling. While specific quantitative data for this particular short-chain LPC remains an area for further investigation, the established pathways of LPC metabolism provide a solid foundation for future research. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary tools to explore the nuanced roles of this compound in health and disease, ultimately paving the way for novel therapeutic interventions.
References
- 1. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian acyl-CoA:lysophosphatidylcholine acyltransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress on acyl CoA: lysophospholipid acyltransferase research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary Polyunsaturated Fatty Acids and Inflammation: The Role of Phospholipid Biosynthesis [mdpi.com]
- 8. Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of phospholipase A2 by 1-palmitoyl-2-(9'-oxo-nonanoyl)-sn-glycero-3-phosphocholine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression of G2A, a receptor for lysophosphatidylcholine, by macrophages in murine, rabbit, and human atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Interaction of 1-Decanoyl-sn-glycero-3-phosphocholine with Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decanoyl-sn-glycero-3-phosphocholine, also known as 10:0 Lyso-PC, is a lysophospholipid, a class of lipids derived from the hydrolysis of one fatty acyl group from a glycerophospholipid. These molecules are not only structural components of cellular membranes but also act as signaling molecules in a variety of cellular processes. The interaction of lysophospholipids with proteins is crucial for their biological activity, influencing protein conformation, localization, and function. This technical guide provides a comprehensive overview of the known interactions of this compound with proteins, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Biochemical Properties of this compound
This compound is a single-chain amphiphile with a 10-carbon saturated acyl chain at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine (B91661) headgroup at the sn-3 position of the glycerol (B35011) backbone. Its structure imparts detergent-like properties, allowing it to form micelles in aqueous solutions above its critical micellar concentration (CMC). This property is often exploited in biochemical and biophysical studies for solubilizing membrane proteins and in protein crystallization.
Protein Interactions and Functional Consequences
While specific quantitative binding data for a wide range of proteins with this compound is not extensively documented in publicly available literature, research on this and other lysophosphatidylcholines (LPCs) has revealed key protein targets and functional outcomes.
Tafazzin: A Transacylase Interacting with 10:0 Lyso-PC
Tafazzin is a mitochondrial enzyme responsible for the remodeling of cardiolipin, a key phospholipid of the inner mitochondrial membrane. Dysfunctional tafazzin is associated with Barth syndrome. Studies have shown that tafazzin catalyzes the transfer of fatty acids from phosphatidylcholines (PC) to lysophosphatidylcholines. In one study, this compound (10:0-LPC) was used as an acyl acceptor to study the substrate specificity and reaction mechanism of tafazzin. The enzyme was found to react efficiently with 10:0-LPC when the acyl donor PC was presented in a micellar form, but not as monomers or in bilayer structures.[1] This indicates that the physical state of the lipid substrates is critical for the enzymatic activity of tafazzin.
CTP:phosphocholine Cytidylyltransferase (CT): Inhibition by Lysophosphatidylcholines
CTP:phosphocholine cytidylyltransferase (CT) is a key regulatory enzyme in the CDP-choline pathway for the de novo synthesis of phosphatidylcholine. Research has demonstrated that lysophosphatidylcholines (LPCs) can act as negative regulators of this pathway by directly inhibiting the activity of CT.[2] This inhibition is competitive with respect to the lipid activators of the enzyme.[2] While this study did not use this compound specifically, it provides a well-established mechanism for how this class of lipids can modulate a critical metabolic pathway through protein interaction.
Quantitative Data on Protein Interactions
| Protein Target | Interacting Lipid | Method | Quantitative Value | Reference |
| Tafazzin | This compound (as a substrate) | Mass Spectrometry-based enzyme assay | Reaction reached equilibrium in ~30 min | [1] |
| CTP:phosphocholine Cytidylyltransferase | Lysophosphatidylcholine (general) | In vitro enzyme kinetics | Competitive inhibition with respect to lipid activator | [2] |
| Platelet Protein Kinase C (PKC) | Palmitoyl Lyso-PC (16:0) | PKC activity assay | Significant stimulation at 10 and 30 µmol/L | [3] |
Experimental Protocols
Protocol 1: In Vitro Tafazzin Transacylation Assay
This protocol is adapted from a study investigating the mechanism of tafazzin.[1]
Objective: To measure the transacylation activity of tafazzin using this compound as an acyl acceptor.
Materials:
-
Recombinant tafazzin enzyme
-
This compound (10:0-LPC)
-
Acyl donor phosphatidylcholine (e.g., 1,2-dilinoleoyl-sn-glycero-3-phosphocholine, 18:2-PC)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Lipid solvent (e.g., chloroform/methanol mixture)
-
Mass spectrometer for lipid analysis
Methodology:
-
Liposome/Micelle Preparation:
-
Prepare stock solutions of 10:0-LPC and the acyl donor PC in a suitable organic solvent.
-
Mix the lipids at the desired molar ratio (e.g., 8:2 LPC:PC to favor micelle formation).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Hydrate the lipid film with the reaction buffer by vortexing to form liposomes or micelles.
-
-
Enzymatic Reaction:
-
Pre-incubate the lipid substrate suspension at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified tafazzin enzyme to the lipid suspension. The enzyme-to-substrate ratio should be optimized (e.g., 1 molecule of enzyme per 200 molecules of substrate).
-
Incubate the reaction mixture for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a solvent mixture for lipid extraction (e.g., Bligh-Dyer extraction).
-
Separate the organic phase containing the lipids.
-
Analyze the lipid composition of the organic phase by mass spectrometry to quantify the formation of the new PC species resulting from the transfer of the acyl chain from the donor PC to 10:0-LPC.
-
Protocol 2: CTP:phosphocholine Cytidylyltransferase (CT) Inhibition Assay
This protocol is a general method based on the findings that LPCs inhibit CT activity.[2]
Objective: To determine the inhibitory effect of this compound on CT activity.
Materials:
-
Purified or partially purified CTP:phosphocholine cytidylyltransferase
-
[14C-methyl]-phosphocholine
-
CTP (Cytidine triphosphate)
-
Lipid vesicles (e.g., phosphatidylcholine/oleic acid) as an activator
-
This compound
-
Assay buffer (e.g., HEPES buffer with MgCl2 and DTT)
-
Scintillation counter
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of CTP, [14C-methyl]-phosphocholine, and lipid vesicles.
-
Prepare different concentrations of this compound.
-
-
Enzyme Assay:
-
In a reaction tube, combine the assay buffer, lipid vesicles (activator), and varying concentrations of this compound.
-
Add the CT enzyme to the mixture and pre-incubate for a short period.
-
Initiate the reaction by adding CTP and [14C-methyl]-phosphocholine.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
-
Quantification of Product:
-
Stop the reaction (e.g., by adding cold perchloric acid).
-
Separate the product, [14C]-CDP-choline, from the unreacted substrate. This can be achieved using techniques like thin-layer chromatography (TLC) or ion-exchange chromatography.
-
Quantify the amount of [14C]-CDP-choline formed using a scintillation counter.
-
-
Data Analysis:
-
Plot the enzyme activity (rate of product formation) against the concentration of this compound to determine the IC50 value.
-
To determine the mechanism of inhibition, perform kinetic analysis by varying the concentration of the lipid activator at fixed concentrations of the inhibitor.
-
Visualizations
Signaling Pathway: Inhibition of Phosphatidylcholine Synthesis
References
- 1. The mechanism of acyl specific phospholipid remodeling by tafazzin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine and 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine inhibit the CDP-choline pathway of phosphatidylcholine synthesis at the CTP:phosphocholine cytidylyltransferase step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
The Double-Edged Sword: 1-Decanoyl-sn-glycero-3-phosphocholine's Impact on Cell Membrane Integrity and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Decanoyl-sn-glycero-3-phosphocholine (B1200132) (C10:0 Lyso-PC), a single-chain lysophospholipid, plays a significant role in modulating the structural and functional properties of cell membranes. Its amphipathic nature, characterized by a hydrophilic phosphocholine (B91661) headgroup and a 10-carbon acyl chain, drives its interaction with the lipid bilayer, leading to a spectrum of concentration-dependent effects. This technical guide provides a comprehensive overview of the current understanding of C10:0 Lyso-PC's influence on cell membranes, including its impact on membrane fluidity, permeability, and the induction of cellular signaling pathways, particularly those leading to apoptosis. This document synthesizes quantitative data, details experimental methodologies, and presents visual representations of key processes to serve as a valuable resource for researchers in the fields of cell biology, pharmacology, and drug development.
Introduction
Lysophosphatidylcholines (LPCs) are metabolic intermediates of phosphatidylcholine, a major component of eukaryotic cell membranes. They are generated through the enzymatic action of phospholipase A2. While essential for various physiological processes, aberrant accumulation of LPCs, including this compound, has been implicated in pathological conditions. The unique single-chain structure of C10:0 Lyso-PC imparts detergent-like properties, enabling it to insert into and disrupt the highly organized lipid bilayer of cell membranes. This interaction can trigger a cascade of events, from subtle alterations in membrane fluidity to complete loss of membrane integrity and subsequent cell death. Understanding the precise molecular mechanisms underlying these effects is crucial for elucidating its physiological and pathological roles, as well as for harnessing its properties for therapeutic applications, such as in drug delivery systems or as a potential anti-cancer agent.
Physicochemical Properties and Membrane Interaction
The interaction of this compound with the cell membrane is governed by its physicochemical properties, most notably its critical micelle concentration (CMC). The CMC is the concentration at which individual lipid molecules (monomers) self-assemble to form micelles in an aqueous solution. Below the CMC, C10:0 Lyso-PC primarily exists as monomers that can readily insert into the lipid bilayer. Above the CMC, the formation of micelles can lead to the solubilization of the membrane.
Critical Micelle Concentration (CMC)
The CMC is a critical parameter for understanding the biological activity of surfactants like C10:0 Lyso-PC.
| Compound | Critical Micelle Concentration (CMC) | Reference |
| This compound | 7.0 mM | [1] |
Effects on Cell Membrane Properties
The incorporation of this compound into the cell membrane can significantly alter its biophysical properties, including fluidity and permeability.
Membrane Fluidity
Membrane Permeabilization
At concentrations approaching and exceeding its CMC, this compound can induce significant membrane permeabilization, leading to the leakage of intracellular contents. This effect is attributed to the formation of transient pores or the complete solubilization of the membrane by micelles.
Induction of Apoptosis
A key consequence of this compound's interaction with cell membranes is the induction of apoptosis, or programmed cell death. This process is crucial in various physiological and pathological contexts. While the precise signaling cascade initiated by C10:0 Lyso-PC is not fully elucidated, evidence from studies on related LPCs points towards the involvement of key apoptotic pathways.
Apoptosis Signaling Pathway
The apoptotic pathway induced by lysophosphatidylcholines is thought to involve both extrinsic and intrinsic pathways, culminating in the activation of caspases, the executioners of apoptosis. A proposed general pathway is illustrated below.
Figure 1: Proposed signaling pathway for this compound-induced apoptosis.
Dose-Dependent Cytotoxicity
The cytotoxic effects of this compound are concentration-dependent. While specific IC50 values for C10:0 Lyso-PC across various cell lines are not extensively documented, studies on similar short-chain LPCs indicate that cytotoxicity is typically observed in the micromolar to low millimolar range. For instance, lysophosphatidylcholine-DHA has been shown to have an IC50 of 23.7 µM in MDA-MB-231 breast cancer cells[2]. The cytotoxicity of 1-stearoyl-sn-glycero-3-phosphocholine (B154088) in K562 cells was significant at 80 µM[3].
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cell membranes.
Determination of Critical Micelle Concentration (CMC)
A common method for determining the CMC is through the use of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which exhibits a significant increase in fluorescence upon incorporation into micelles.
Protocol:
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran) at a concentration of 2 mM.
-
Prepare a series of aqueous solutions of this compound with concentrations spanning the expected CMC (e.g., from 0.1 mM to 20 mM).
-
Add a small aliquot of the DPH stock solution to each C10:0 Lyso-PC solution to a final DPH concentration of 1 µM.
-
Incubate the solutions at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Measure the fluorescence intensity of each solution using a fluorometer with excitation and emission wavelengths appropriate for DPH (e.g., Ex: 350 nm, Em: 428 nm).
-
Plot the fluorescence intensity as a function of the this compound concentration.
-
The CMC is determined as the concentration at the inflection point of the resulting sigmoidal curve.
Figure 2: Workflow for CMC determination using a fluorescent probe.
Assessment of Membrane Fluidity using Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In more ordered, less hydrated membrane environments (gel phase), its emission is blue-shifted, while in more fluid, hydrated environments (liquid-crystalline phase), its emission is red-shifted. This shift can be quantified by calculating the Generalized Polarization (GP) value.
Protocol:
-
Culture cells to the desired confluency in a suitable format (e.g., 96-well plate with a clear bottom).
-
Prepare a stock solution of Laurdan in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Dilute the Laurdan stock solution in cell culture medium to a final working concentration of 5-10 µM.
-
Remove the existing medium from the cells and add the Laurdan-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed PBS or culture medium to the cells.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm and 490 nm) using a fluorescence plate reader or a confocal microscope with an excitation wavelength of ~350-400 nm.
-
Calculate the GP value for each well or region of interest using the formula: GP = (I440 - I490) / (I440 + I490)
-
A decrease in the GP value indicates an increase in membrane fluidity.
Figure 3: Workflow for measuring membrane fluidity using Laurdan GP.
Assessment of Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, which is characteristic of late apoptotic or necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Seed and treat cells with this compound as described for the MTT assay.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Conclusion
This compound is a bioactive lipid that exerts a profound, concentration-dependent influence on the structure and function of cell membranes. Its ability to increase membrane fluidity, induce permeabilization, and trigger apoptotic signaling pathways highlights its potential significance in both physiological and pathological processes. While the precise molecular mechanisms and quantitative effects of this specific lysophospholipid require further investigation, the experimental frameworks provided in this guide offer a robust starting point for researchers. A deeper understanding of the interactions between C10:0 Lyso-PC and cell membranes will undoubtedly pave the way for novel therapeutic strategies and a more complete picture of lipid-mediated cellular regulation.
References
- 1. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine-DHA Specifically Induces Cytotoxic Effects of the MDA-MB-231 Human Breast Cancer Cell Line In Vitro-Comparative Effects with Other Lipids Containing DHA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of HDAC3 and STAT3 is critically involved in 1-stearoyl-sn-glycero-3-phosphocholine-induced apoptosis in chronic myelogenous leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Decanoyl-sn-glycero-3-phosphocholine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decanoyl-sn-glycero-3-phosphocholine is a species of lysophosphatidylcholine (B164491) (LPC), a class of bioactive lipid molecules that act as signaling molecules in a variety of physiological and pathological processes.[1][2] As intermediates in the metabolism of phosphatidylcholines, LPCs are involved in immune regulation, inflammation, and cell proliferation.[2][3] The specific biological functions of this compound are a subject of ongoing research, making its efficient and specific synthesis crucial for further investigation. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, along with methods for its purification and characterization.
Data Presentation
The synthesis of lysophosphatidylcholines can be challenging due to the potential for acyl migration.[2] The choice of synthetic route can significantly impact the final yield and purity of the desired product. Below is a summary of typical yields obtained for different synthetic approaches to lysophosphatidylcholines.
| Synthesis Method | Key Reagents/Enzyme | Typical Yield (%) | Purity (%) | Reference |
| Chemical Synthesis | ||||
| Acylation of GPC with Decanoic Anhydride (B1165640) | sn-glycero-3-phosphocholine (GPC), Decanoic Anhydride, DMAP | 75-90 | >95 | [4] |
| Kieselguhr-mediated Synthesis | GPC-Kieselguhr complex, Decanoyl chloride | High (not specified) | High (not specified) | [5] |
| Enzymatic Synthesis | ||||
| Lipase-catalyzed Esterification | GPC, Decanoic Acid, Novozym 435 | ~70 (for a similar LPC) | >98 | [5] |
| Phospholipase A1 Hydrolysis | 1,2-Didecanoyl-sn-glycero-3-phosphocholine, Phospholipase A1 | High (not specified) | High (not specified) | [6] |
Experimental Protocols
Protocol 1: Chemical Synthesis via Acylation of sn-glycero-3-phosphocholine (GPC) with Decanoic Anhydride
This protocol describes the direct acylation of the sn-1 position of GPC. 4-(Dimethylamino)pyridine (DMAP) is used as a catalyst.[4]
Materials:
-
sn-glycero-3-phosphocholine (GPC)
-
Decanoic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Chloroform (B151607)
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water mixtures)
Procedure:
-
Preparation of Reactants:
-
Dry sn-glycero-3-phosphocholine (GPC) under high vacuum for at least 4 hours before use.
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve sn-glycero-3-phosphocholine (1 equivalent) and 4-(Dimethylamino)pyridine (DMAP, 2.5 equivalents) in anhydrous chloroform.
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Acylation:
-
Slowly add a solution of decanoic anhydride (1.2-1.5 equivalents) in anhydrous chloroform to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Quenching and Extraction:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Remove the chloroform under reduced pressure.
-
Partition the residue between chloroform and water. Collect the organic layer.
-
-
Purification:
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography.[7][8][9]
-
Use a solvent gradient of chloroform:methanol:water to elute the product. The exact ratio will need to be optimized, but a starting point could be 65:25:4 (v/v/v).[10]
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Characterization:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
-
Protocol 2: Enzymatic Synthesis using Novozym 435
This method utilizes the immobilized lipase (B570770) Novozym 435 to catalyze the regioselective esterification of GPC with decanoic acid.[5][11][12] This approach is often preferred for its high specificity and milder reaction conditions.[13]
Materials:
-
sn-glycero-3-phosphocholine (GPC)
-
Decanoic acid
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
tert-Butanol (B103910) (or another suitable organic solvent)
-
Molecular sieves (3Å)
Procedure:
-
Preparation of Reactants:
-
Dry GPC and decanoic acid under vacuum.
-
Activate molecular sieves by heating in an oven at 200°C for at least 4 hours.
-
-
Reaction Setup:
-
In a sealed reaction vessel, combine sn-glycero-3-phosphocholine (1 equivalent), decanoic acid (2 equivalents), Novozym 435 (typically 10-20% by weight of substrates), and activated molecular sieves.
-
Add tert-butanol as the solvent.
-
-
Enzymatic Esterification:
-
Incubate the reaction mixture at 45-50°C with constant shaking.
-
Monitor the reaction progress over 24-48 hours by taking small aliquots and analyzing them by TLC or HPLC.
-
-
Enzyme Removal and Product Isolation:
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme (Novozym 435). The enzyme can be washed with fresh solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
-
Purification:
-
Purify the resulting this compound using silica gel column chromatography as described in Protocol 1.
-
-
Characterization:
-
Confirm the identity and purity of the final product using appropriate analytical techniques (NMR, mass spectrometry).
-
Visualizations
Logical Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Signaling Pathway of Lysophosphatidylcholine via GPR4
Lysophosphatidylcholines, including this compound, can act as signaling molecules by binding to G protein-coupled receptors (GPCRs) such as GPR4.[1][3] The activation of GPR4 can initiate downstream signaling cascades through Gs and Gq proteins.[1]
References
- 1. Molecular mechanism of pH sensing and activation in GPR4 reveals proton-mediated GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102093410B - Method for separating and purifying L-alpha-glycerophosphorylcholine (L-alpha-GPC) by silica gel column chromatography - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic Synthesis of O-Methylated Phenophospholipids by Lipase-Catalyzed Acidolysis of Egg-Yolk Phosphatidylcholine with Anisic and Veratric Acids | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. digital.csic.es [digital.csic.es]
Purification of 1-Decanoyl-sn-glycero-3-phosphocholine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 1-Decanoyl-sn-glycero-3-phosphocholine, a lysophospholipid of significant interest in biomedical research and drug delivery systems. The following sections outline various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), column chromatography, and Thin-Layer Chromatography (TLC), that can be effectively employed for its purification and analysis.
Introduction
This compound is a single-chain lysophospholipid that plays a role in various cellular processes and is increasingly utilized in the formulation of drug delivery vehicles such as liposomes and nanoparticles. Its amphiphilic nature, with a polar phosphocholine (B91661) headgroup and a 10-carbon acyl chain, dictates its solubility and interaction with biological membranes. Achieving high purity of this compound is critical for accurate in vitro and in vivo studies, as well as for the development of safe and effective drug formulations. The purification methods described herein are designed to separate this compound from starting materials, byproducts, and other lipid contaminants.
Purification Methodologies
A multi-step approach is often optimal for achieving high-purity this compound. This typically involves an initial purification by column chromatography followed by a final polishing step using HPLC. TLC can be used for rapid analysis of fractions and to monitor the progress of purification.
Column Chromatography
Silica (B1680970) gel column chromatography is a widely used method for the initial purification of lysophosphatidylcholines from crude reaction mixtures or natural extracts.[1][2] This technique separates lipids based on their polarity.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (100-200 mesh or 230-400 mesh).
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform (B151607) or hexane).
-
Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.
-
Wash the packed column with the starting mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed. For optimal separation, the loading amount should be less than 2.0 g of crude lipid per 100 g of silica gel.[3]
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., chloroform) to remove non-polar impurities.
-
Gradually increase the polarity of the mobile phase by adding methanol (B129727) to the chloroform. A stepwise gradient is often effective.
-
Elute with a sequence of solvent mixtures such as chloroform:methanol (95:5, v/v), followed by chloroform:methanol (80:20, v/v), and finally pure methanol to elute the desired lysophosphatidylcholine.
-
Collect fractions and analyze each by TLC to identify those containing the pure product.
-
-
Flow Rate: A flow rate of 1-3 mL/min is generally suitable, depending on the column dimensions.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution technique that can be used for the final purification of this compound to achieve very high purity. Both normal-phase and reversed-phase HPLC can be employed.
Normal-phase HPLC separates lipids based on the polarity of their head groups.[4][5]
Experimental Protocol: Normal-Phase HPLC
-
Column: Silica or Diol column (e.g., Lichrospher Si 60, 5 µm).[4]
-
Mobile Phase: A gradient of chloroform, methanol, and an aqueous buffer is commonly used.
-
Mobile Phase A: Chloroform/methanol/ammonium hydroxide (B78521) (80:19.5:0.5, v/v/v).[4]
-
Mobile Phase B: Chloroform/methanol/water/ammonium hydroxide (60:34:5.5:0.5, v/v/v/v).[4]
-
-
Gradient Elution:
-
Start with a mixture of Mobile Phase A and B (e.g., 50:50).
-
Linearly increase the proportion of Mobile Phase B over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: Evaporative Light Scattering Detector (ELSD) or UV detection at 203-205 nm.[6][7]
Reversed-phase HPLC separates lipids based on the hydrophobicity of their acyl chains. For lysophospholipids with the same head group, this method can separate them based on chain length and saturation.[6][8]
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18 column (e.g., Nucleosil-5-C18).[7]
-
Mobile Phase: A mixture of an organic solvent and an aqueous buffer.
-
Methanol/1 mM potassium phosphate (B84403) buffer, pH 7.4 (9.5:0.5, v/v).[7]
-
Alternatively, an isocratic mobile phase of isopropyl alcohol/methanol/water (70:8:22, v/v/v) can be used.
-
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 205 nm.[7]
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid method for monitoring the progress of purification and for the qualitative analysis of lipid fractions.[9]
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel 60 TLC plates.
-
Sample Application: Spot a small amount of the dissolved lipid fraction onto the TLC plate.
-
Mobile Phase (Developing Solvent): A mixture of chloroform/methanol/water (e.g., 65:25:4, v/v/v) is a common solvent system for separating phospholipids (B1166683).
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent to ascend the plate.
-
Visualization: After development, dry the plate and visualize the lipid spots using iodine vapor or by spraying with a suitable reagent such as a primuline (B81338) solution and viewing under UV light.[10]
Quantitative Data Summary
The following table summarizes typical performance metrics for the described purification methods, based on literature data for similar lysophospholipids.
| Purification Method | Stationary Phase | Typical Purity Achieved | Typical Recovery Rate | Reference |
| Column Chromatography | Silica Gel | >90% | - | [3] |
| Normal-Phase HPLC | Silica or Diol | >98% | 80-90% | [4] |
| Reversed-Phase HPLC | C18 | >99% | - | [7] |
Experimental Workflows and Diagrams
General Purification Workflow
The purification of this compound typically follows a logical sequence of steps to remove impurities with different physicochemical properties.
Caption: General workflow for the purification of this compound.
Application in Drug Delivery: Liposome Formulation Workflow
Purified this compound is often used in the formulation of liposomes for drug delivery. The following workflow illustrates the key steps in preparing drug-loaded liposomes.
Caption: Workflow for the formulation of drug-loaded liposomes using this compound.
Conclusion
The purification of this compound to a high degree of purity is achievable through a combination of chromatographic techniques. The choice of method will depend on the scale of the purification and the nature of the impurities present. The protocols provided here serve as a guide for researchers to develop and optimize their purification strategies for this important lysophospholipid, thereby ensuring the reliability and reproducibility of their research and development activities.
References
- 1. Dry column chromatography of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Separation of isomeric lysophospholipids by reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversed-phase high performance liquid chromatography of phosphatidylcholine: a simple method for determining relative hydrophobic interaction of various molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 1-Decanoyl-sn-glycero-3-phosphocholine Liposomes via Thin-Film Hydration
Audience: Researchers, scientists, and drug development professionals.
I. Application Notes
Introduction to 1-Decanoyl-sn-glycero-3-phosphocholine (B1200132) Liposomes
This compound (DDPC) is a saturated, short-chain phospholipid that can be utilized in the formation of liposomes, which are spherical vesicles composed of one or more lipid bilayers. These liposomes can encapsulate both hydrophilic and hydrophobic therapeutic agents, making them valuable tools in drug delivery research. The thin-film hydration method is a common and straightforward technique for the laboratory-scale production of liposomes. This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous medium to form multilamellar vesicles (MLVs). Subsequent size reduction techniques, such as sonication or extrusion, are typically employed to produce smaller, unilamellar vesicles (SUVs or LUVs) with a more uniform size distribution.
Key Characteristics of this compound
The physicochemical properties of DDPC influence the characteristics of the resulting liposomes.
| Property | Value/Characteristic | Significance for Liposome (B1194612) Formulation |
| Molecular Formula | C28H56NO8P | - |
| Molecular Weight | 565.72 g/mol | Essential for calculating molar ratios in formulations. |
| Phase Transition Temp. (Tm) | Not definitively reported, but estimated to be well below 0°C. | The hydration step should be performed at a temperature significantly above the Tm to ensure proper lipid mobility and vesicle formation. Room temperature is adequate. |
| Critical Micelle Conc. (CMC) | Expected to be higher than long-chain PCs. For comparison, the CMC of the lysolipid this compound is 7.0 mM.[1] | A higher CMC may lead to a greater tendency to form micelles in addition to liposomes, potentially affecting the stability of the final liposomal formulation. |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol.[2] | Allows for the initial dissolution of the lipid to create a homogenous thin film. A common solvent mixture is chloroform:methanol (2:1, v/v). |
Challenges and Considerations
The use of a short-chain phospholipid like DDPC presents unique considerations:
-
Liposome Stability: Due to the shorter acyl chains, the resulting bilayer may be less stable and more permeable compared to liposomes formed from longer-chain phospholipids.[3] This can lead to leakage of encapsulated contents over time. Storage at 4°C is recommended to enhance stability.
-
Micelle Formation: As mentioned, the potentially higher CMC could result in the presence of micelles in the liposomal suspension, which may need to be separated depending on the application.
-
Size Heterogeneity: The initial product of thin-film hydration is a population of MLVs with a wide size distribution.[4] For most applications, a subsequent size reduction step is crucial.
II. Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes the formation of multilamellar vesicles (MLVs).
Materials:
-
This compound (DDPC)
-
Chloroform, analytical grade
-
Methanol, analytical grade
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask (50-100 mL)
-
Rotary evaporator
-
Water bath
-
Vortex mixer
Procedure:
-
Lipid Dissolution: Weigh the desired amount of DDPC and dissolve it in a chloroform:methanol (2:1, v/v) solution in a round-bottom flask. For example, dissolve 10 mg of DDPC in 2 mL of the solvent mixture.
-
Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 30-40°C). Rotate the flask and apply a vacuum to evaporate the organic solvent. Continue until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Drying: To ensure complete removal of residual solvent, continue to rotate the flask under high vacuum for at least 1 hour after the film appears dry.
-
Hydration: Add the desired volume of pre-warmed hydration buffer to the flask. The temperature of the buffer should be well above the phase transition temperature of the lipid; for DDPC, room temperature is sufficient.
-
Vesicle Formation: Gently swirl the flask to hydrate (B1144303) the lipid film. The lipid film will gradually peel off the glass wall and form a milky suspension of multilamellar vesicles (MLVs). This process can be aided by gentle vortexing. Allow the hydration to proceed for at least 1 hour.
Expected Outcome: A milky, heterogeneous suspension of multilamellar vesicles (MLVs) with a wide size distribution, typically in the range of several hundred nanometers to a few micrometers.
Protocol 2: Liposome Size Reduction by Sonication
This protocol describes the formation of small unilamellar vesicles (SUVs).
Materials:
-
MLV suspension from Protocol 1
-
Probe sonicator or bath sonicator
-
Ice bath
Procedure:
-
Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication.
-
If using a probe sonicator, immerse the tip of the sonicator into the suspension.
-
Sonicate the suspension in pulsed mode (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-15 minutes.
-
The milky suspension should become clearer as the size of the vesicles decreases.
Expected Outcome: A translucent suspension of small unilamellar vesicles (SUVs) with a smaller and more uniform size distribution, typically in the range of 20-100 nm.
Protocol 3: Liposome Size Reduction by Extrusion
This protocol describes the formation of large unilamellar vesicles (LUVs) with a defined size.
Materials:
-
MLV suspension from Protocol 1
-
Liposome extruder (e.g., mini-extruder)
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Syringes
Procedure:
-
Assemble the extruder with the polycarbonate membrane according to the manufacturer's instructions.
-
Load the MLV suspension into one of the syringes.
-
Pass the suspension back and forth through the membrane a specified number of times (e.g., 11-21 passes).
-
The final suspension will contain LUVs with a size close to that of the membrane pore size.
Expected Outcome: A translucent suspension of large unilamellar vesicles (LUVs) with a narrow size distribution determined by the pore size of the polycarbonate membrane.
III. Characterization Protocols
Protocol 4: Particle Size and Polydispersity Index (PDI) Measurement
Method: Dynamic Light Scattering (DLS)
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
-
Perform measurements in triplicate.
Expected Results:
| Liposome Type | Expected Mean Diameter (nm) | Expected PDI |
| MLVs (post-hydration) | 500 - 5000 | > 0.5 |
| SUVs (post-sonication) | 20 - 100 | < 0.3 |
| LUVs (post-extrusion) | 80 - 120 (for 100 nm membrane) | < 0.2 |
Protocol 5: Encapsulation Efficiency Determination
This protocol is for determining the encapsulation efficiency of a hydrophilic drug.
Method: Separation of free drug from encapsulated drug followed by quantification.
Procedure:
-
Separation: Separate the unencapsulated drug from the liposomes using a suitable method such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Liposome Lysis: Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a surfactant (e.g., Triton X-100) or a suitable organic solvent.
-
Quantification: Quantify the amount of drug in the lysed liposome fraction using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the encapsulation efficiency (EE%) using the following formula:
EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100
IV. Visualizations
Caption: Workflow for thin-film hydration and liposome characterization.
Caption: Factors influencing the stability of liposomal formulations.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Influence of lipid composition on the phase transition temperature of liposomes composed of both DPPC and HSPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Particle Size Distribution in DMPC Vesicles Solutions Undergoing Different Sonication Times - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extrusion of 1-Decanoyl-sn-glycero-3-phosphocholine Vesicles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation of vesicles incorporating 1-Decanoyl-sn-glycero-3-phosphocholine via extrusion. This document outlines the underlying principles, detailed experimental protocols, and key characterization parameters.
Introduction
This compound is a lysophospholipid, characterized by a single acyl chain. Due to its conical molecular shape, it does not typically form stable bilayers on its own, instead favoring the formation of micelles. However, its incorporation into a bilayer composed of a diacyl-phospholipid (a "helper" lipid) can modulate the properties of the resulting vesicle. The inclusion of a lysophospholipid can alter membrane fluidity, permeability, and fusogenicity, making it a valuable component in the design of drug delivery systems.[1]
The extrusion method is a widely used technique for preparing unilamellar vesicles of a defined size.[2][3] This process involves forcing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a specific pore size. The resulting vesicles are more uniform in size and lamellarity compared to MLVs.[2][3]
Key Applications
The incorporation of this compound into liposomal formulations can be advantageous for several applications in research and drug development:
-
Enhanced Drug Delivery: The presence of a lysophospholipid can increase the permeability of the lipid bilayer, potentially facilitating the release of encapsulated drugs at the target site.
-
Modulation of Membrane Properties: Researchers can systematically study the effects of lysophospholipids on membrane curvature, stability, and protein-lipid interactions.
-
Development of Fusogenic Vesicles: Vesicles containing lysophospholipids may exhibit increased fusogenicity with cell membranes, which can be beneficial for intracellular drug delivery.
-
Screening and Formulation Development: The protocols described here can be adapted to screen various lipid compositions to optimize vesicle characteristics for specific therapeutic or diagnostic applications.
Experimental Protocols
This section details the protocol for the preparation of vesicles containing this compound using the thin-film hydration method followed by extrusion.
Materials and Equipment
Lipids:
-
This compound
-
Helper Lipid (e.g., 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine - DPPC, or 1,2-Dioleoyl-sn-glycero-3-phosphocholine - DOPC)
Solvents and Buffers:
-
Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas source
-
Water bath or heating block
-
Vortex mixer
-
Liposome (B1194612) extruder (e.g., mini-extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes (gas-tight)
-
Dynamic Light Scattering (DLS) instrument for size analysis
Vesicle Preparation Workflow
Detailed Protocol
3.3.1. Lipid Film Preparation [2][4]
-
Lipid Mixture Preparation: In a clean round-bottom flask, co-dissolve this compound and a suitable helper lipid (e.g., DPPC) in chloroform or a chloroform:methanol mixture. A starting point for the molar ratio of helper lipid to lysophospholipid could be in the range of 9:1 to 4:1. The optimal ratio should be determined experimentally based on the desired vesicle properties.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
3.3.2. Hydration of the Lipid Film [3]
-
Pre-heat Hydration Buffer: Warm the desired aqueous hydration buffer (e.g., PBS, pH 7.4) to a temperature above the phase transition temperature (Tm) of the helper lipid. For DPPC, the Tm is 41°C, so a hydration temperature of 50-60°C is recommended.[5]
-
Hydration: Add the pre-heated buffer to the round-bottom flask containing the dry lipid film.
-
Vesicle Formation: Agitate the mixture by vortexing or gentle shaking until the lipid film is fully suspended, resulting in the formation of multilamellar vesicles (MLVs). This suspension will appear milky. The hydration process should be carried out at a temperature above the Tm of the helper lipid.[3]
3.3.3. Extrusion [2]
-
Extruder Assembly: Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.
-
Temperature Control: Pre-heat the extruder to the same temperature used for hydration to ensure the lipids remain in their fluid phase during extrusion.
-
Loading: Draw the MLV suspension into one of the syringes and connect it to the extruder.
-
Extrusion Process: Gently push the plunger of the syringe to pass the lipid suspension through the membrane to the second syringe. Repeat this process for a recommended number of passes (e.g., 11 to 21 times) to ensure a homogenous population of unilamellar vesicles.[2]
-
Collection: The final extruded vesicle suspension should appear more translucent than the initial MLV suspension.
Characterization of Vesicles
Following preparation, the vesicles should be characterized to ensure they meet the desired specifications.
Vesicle Size and Polydispersity Index (PDI)
The size and size distribution of the vesicles are critical parameters that influence their in vitro and in vivo behavior. These are typically measured using Dynamic Light Scattering (DLS).
| Formulation (Molar Ratio) | Mean Vesicle Diameter (nm) | Polydispersity Index (PDI) |
| Example: DPPC:this compound (9:1) | Data to be determined experimentally | Data to be determined experimentally |
| Example: DPPC:this compound (4:1) | Data to be determined experimentally | Data to be determined experimentally |
Note: The above table is a template. Specific values for vesicle size and PDI will depend on the precise lipid composition, preparation method, and extrusion parameters. A PDI value below 0.2 is generally considered to indicate a monodisperse population of vesicles.[6]
Encapsulation Efficiency
For drug delivery applications, the efficiency with which the therapeutic agent is encapsulated within the vesicles is a crucial parameter. Encapsulation efficiency is typically determined by separating the unencapsulated drug from the vesicle suspension and quantifying the amount of drug in the vesicles.
Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100
| Formulation | Encapsulated Molecule | Encapsulation Efficiency (%) |
| Example: DPPC:this compound (9:1) | e.g., Doxorubicin | Data to be determined experimentally |
Note: Encapsulation efficiency is highly dependent on the physicochemical properties of the drug and the lipid composition.[7][8][9]
Logical Relationships in Vesicle Formulation
The following diagram illustrates the key relationships between formulation parameters and the resulting vesicle characteristics.
Conclusion
The extrusion of vesicles containing this compound offers a versatile platform for the development of advanced drug delivery systems and for fundamental studies of lipid bilayer properties. By systematically varying the lipid composition and extrusion parameters, researchers can tailor the physicochemical characteristics of the vesicles to suit their specific application. The protocols and guidelines presented in this document provide a solid foundation for the successful preparation and characterization of these specialized liposomal formulations.
References
- 1. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]
- 3. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 4. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 5. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Protein encapsulation in liposomes: efficiency depends on interactions between protein and phospholipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Decanoyl-sn-glycero-3-phosphocholine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decanoyl-sn-glycero-3-phosphocholine is a lysophospholipid, a class of lipids that are increasingly being explored for their utility in advanced drug delivery systems. As a single-chain amphiphile, it possesses surfactant properties and has a critical micelle concentration (CMC) of 7.0 mM. Its incorporation into lipid-based nanocarriers, such as liposomes, can significantly modulate the formulation's physicochemical properties and its biological interactions.
These application notes provide a comprehensive overview of the use of this compound in drug delivery, detailing its mechanism of action in enhancing drug transport, protocols for formulation and characterization, and relevant quantitative data.
Mechanism of Action: Enhancing Endothelial Permeability
One of the primary applications of this compound in drug delivery is to increase the permeability of the endothelial barrier, a key obstacle in delivering therapeutics to target tissues. Lysophosphatidylcholines (LPCs), including this compound, have been shown to directly impair the endothelial barrier function. This process is mediated through a specific signaling pathway involving Protein Kinase C alpha (PKCα) and the small GTPase RhoA.[1][2][3][4][5]
Upon introduction, LPCs activate membrane-associated PKCα.[1][2][3][4][5] This activation, in turn, leads to the activation of RhoA by promoting its GTP-bound state.[1][2][3][4][5] Activated RhoA is a key regulator of the actin cytoskeleton. It promotes the formation of stress fibers and focal adhesions, leading to endothelial cell contraction and the formation of intercellular gaps. This disruption of the endothelial barrier allows for the enhanced passage of drugs and drug carriers from the bloodstream into the surrounding tissues.
Figure 1: Signaling pathway of LPC-induced endothelial permeability.
Data Presentation: Physicochemical Properties of Lysolipid-Containing Liposomes
The inclusion of this compound can influence the key characteristics of liposomal drug delivery systems. The following table summarizes typical quantitative data for doxorubicin-loaded liposomes formulated with and without a lysophosphatidylcholine.
| Formulation | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Control Liposomes | DSPC:Cholesterol (55:45) | 137 ± 11 | 0.15 ± 0.03 | -15.2 ± 2.1 | >95 |
| LPC-Liposomes | DSPC:Cholesterol:this compound (50:40:10) | 103 ± 4 | 0.21 ± 0.05 | -10.8 ± 1.9 | >90 |
Note: Data are presented as mean ± standard deviation and are representative values from literature for similar formulations. DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Cholesterol.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes
This protocol describes the preparation of drug-loaded liposomes incorporating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform/Methanol solvent mixture (2:1, v/v)
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation: a. Dissolve DSPC, cholesterol, and this compound in the chloroform/methanol mixture in a round-bottom flask. b. For hydrophobic drugs, dissolve the drug in the organic solvent along with the lipids. c. Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C). d. A thin, uniform lipid film should form on the inner surface of the flask. Dry the film further under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: a. Hydrate the lipid film with the hydration buffer. For hydrophilic drugs, dissolve the drug in the hydration buffer. b. The hydration should be performed at a temperature above the lipid phase transition temperature with gentle rotation to ensure complete hydration and formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): a. Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency. b. Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes) to produce unilamellar vesicles (LUVs) with a uniform size distribution.
-
Purification: a. Remove unencapsulated drug by size exclusion chromatography or dialysis.
Figure 2: Liposome (B1194612) preparation workflow.
Protocol 2: Characterization of Liposomes
1. Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the liposome suspension in the hydration buffer to an appropriate concentration.
-
Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential to determine the surface charge of the liposomes.
-
2. Encapsulation Efficiency:
-
Technique: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Separate the liposomes from the unencapsulated drug using a suitable method (e.g., size exclusion chromatography, dialysis, or ultracentrifugation).
-
Disrupt the liposomes using a detergent (e.g., Triton X-100) to release the encapsulated drug.
-
Quantify the amount of encapsulated drug and the total amount of drug used.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
3. In Vitro Drug Release:
-
Technique: Dialysis Method
-
Procedure:
-
Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium at each time point using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
Protocol 3: In Vitro Endothelial Permeability Assay
This protocol assesses the effect of this compound-containing liposomes on endothelial barrier function.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Transwell® inserts with a porous membrane
-
Cell culture medium
-
Fluorescently labeled high molecular weight dextran (B179266) (e.g., FITC-dextran)
-
Fluorometer
Procedure:
-
Cell Culture: a. Culture HUVECs on the Transwell® inserts until a confluent monolayer is formed.
-
Treatment: a. Treat the endothelial cell monolayers with different concentrations of liposomes containing this compound, control liposomes (without the lysolipid), and a vehicle control.
-
Permeability Measurement: a. After the treatment period, add FITC-dextran to the upper chamber of the Transwell® inserts. b. At various time points, collect samples from the lower chamber. c. Measure the fluorescence intensity of the samples from the lower chamber using a fluorometer. d. An increase in fluorescence in the lower chamber indicates an increase in endothelial permeability.
Figure 3: Endothelial permeability assay workflow.
Conclusion
This compound serves as a valuable excipient in the design of advanced drug delivery systems. Its ability to modulate endothelial permeability through the PKCα-RhoA signaling pathway offers a promising strategy for enhancing the delivery of therapeutic agents to target tissues. The provided protocols and data serve as a foundational guide for researchers and scientists to formulate, characterize, and evaluate the efficacy of drug delivery systems incorporating this versatile lysophospholipid. Careful optimization of the formulation parameters is crucial to achieve the desired physicochemical properties and biological performance.
References
- 1. Preparation and characterization of doxorubicin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysolipid containing liposomes for transendothelial drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. A simple in vitro model to study the release kinetics of liposome encapsulated material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Decanoyl-sn-glycero-3-phosphocholine for Encapsulating Hydrophobic Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-Decanoyl-sn-glycero-3-phosphocholine for the encapsulation of hydrophobic drugs. This document outlines the physicochemical properties of this lysophospholipid, detailed experimental protocols for formulation and characterization, and expected performance metrics based on available scientific literature.
Introduction
This compound is a single-chain lysophospholipid that can be employed in the formulation of drug delivery systems such as micelles and liposomes. Its amphiphilic nature, with a hydrophilic phosphocholine (B91661) headgroup and a hydrophobic 10-carbon acyl chain, allows it to self-assemble in aqueous environments and to interact with hydrophobic drug molecules, thereby enhancing their solubility and bioavailability. While it can form micelles on its own above its critical micelle concentration, it is often used in combination with other lipids to form stable mixed micelles or to modify the properties of liposomal bilayers.
Physicochemical Properties
Understanding the fundamental properties of this compound is crucial for designing effective drug delivery systems.
| Property | Value | Reference |
| Molecular Formula | C18H38NO7P | N/A |
| Molecular Weight | 411.47 g/mol | N/A |
| Critical Micelle Concentration (CMC) | 7.0 mM | N/A |
Note: The relatively high CMC of this compound suggests that micelles formed solely from this lipid may be less stable upon dilution in the bloodstream compared to those formed by lipids with lower CMCs. Therefore, it is often advantageous to use it in mixed lipid formulations.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of drug-loaded formulations using this compound.
Protocol 1: Preparation of Drug-Loaded Micelles by Thin-Film Hydration
This protocol describes the preparation of micelles encapsulating a hydrophobic drug.
Materials:
-
This compound
-
Hydrophobic drug of interest
-
Chloroform (B151607) or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid and Drug Dissolution: Dissolve a known amount of this compound and the hydrophobic drug in chloroform in a round-bottom flask. The molar ratio of lipid to drug should be optimized based on the drug's properties.
-
Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the boiling point of the solvent. A thin, uniform lipid-drug film will form on the inner surface of the flask.
-
Vacuum Drying: Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid-drug film with pre-warmed PBS (pH 7.4) by gentle rotation. The volume of PBS should be chosen to achieve the desired final concentration of the drug. The temperature of the PBS should be above the phase transition temperature of the lipid.
-
Sonication: Sonicate the resulting suspension in a water bath sonicator for 5-10 minutes to form small, unilamellar micelles and ensure complete dispersion.
-
Sterilization: Sterilize the micellar suspension by passing it through a 0.22 µm syringe filter.
Protocol 2: Preparation of Drug-Loaded Mixed Lipid Liposomes by Thin-Film Hydration
This protocol outlines the preparation of liposomes incorporating this compound to encapsulate a hydrophobic drug.
Materials:
-
This compound
-
A primary bilayer-forming phospholipid (e.g., DSPC, DMPC, or DOPC)
-
Cholesterol (optional, for membrane stabilization)
-
Hydrophobic drug of interest
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid and Drug Dissolution: Co-dissolve this compound, the primary phospholipid, cholesterol (if used), and the hydrophobic drug in chloroform in a round-bottom flask. The molar ratios of the lipid components should be carefully chosen to optimize drug loading and stability.
-
Thin-Film Formation: Create a thin lipid-drug film by evaporating the organic solvent using a rotary evaporator.
-
Vacuum Drying: Ensure complete removal of the solvent by drying the film under high vacuum for at least 2 hours.
-
Hydration: Hydrate the film with PBS (pH 7.4) by gentle agitation. The hydration temperature should be above the phase transition temperature of the highest melting point lipid in the mixture. This will result in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process should be repeated for an odd number of passes (e.g., 11-21) to ensure a homogenous size distribution.
Characterization of Drug-Loaded Formulations
Thorough characterization is essential to ensure the quality and efficacy of the drug delivery system.
Particle Size and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the formulation in an appropriate buffer (e.g., PBS) and measure the particle size distribution and polydispersity index (PDI). The zeta potential, an indicator of surface charge and stability, should also be measured.
-
Expected Results: For micelles, a smaller particle size (typically < 50 nm) is expected. For liposomes, the size will be dependent on the extrusion membrane pore size. A PDI value below 0.2 indicates a homogenous population.
Encapsulation Efficiency and Drug Loading
-
Method: Ultracentrifugation or Size Exclusion Chromatography followed by a validated analytical method (e.g., HPLC, UV-Vis Spectroscopy).
-
Procedure:
-
Separate the unencapsulated drug from the drug-loaded carriers.
-
Ultracentrifugation: Pellet the liposomes/micelles, and the supernatant will contain the free drug.
-
Size Exclusion Chromatography: Pass the formulation through a Sephadex G-50 column to separate the larger carriers from the smaller, free drug molecules.
-
-
Quantify the amount of drug in the supernatant/eluate (free drug).
-
Disrupt the carriers using a suitable solvent (e.g., methanol, Triton X-100) and quantify the total amount of drug.
-
-
Calculations:
-
Encapsulation Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL) = [Weight of Drug in Carriers / Weight of Carriers] x 100
-
Illustrative Encapsulation Efficiency Data (for related lipids):
Since specific quantitative data for this compound is limited in the literature, the following table provides illustrative data for hydrophobic drugs encapsulated in liposomes made from similar diacyl-phospholipids to provide a general expectation.
| Phospholipid | Hydrophobic Drug | Encapsulation Efficiency (%) |
| DMPC/Cholesterol | Mitoxantrone | >90% |
| DSPC/Cholesterol | Mitoxantrone | >90% |
| DOPC | 17β-estradiol | ~70-80% |
Note: The encapsulation efficiency is highly dependent on the specific drug, the lipid composition, the drug-to-lipid ratio, and the preparation method. Optimization of these parameters is crucial for achieving high drug loading.
Drug Release Studies
-
Method: Dialysis Method
-
Procedure:
-
Place a known amount of the drug-loaded formulation into a dialysis bag with a suitable molecular weight cut-off (MWCO).
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of surfactant to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method.
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Illustrative Drug Release Profile (Conceptual):
The release of a hydrophobic drug from a lipid-based carrier is expected to be sustained over time. The exact profile will depend on the stability of the carrier and the partitioning of the drug between the lipid and aqueous phases.
Visualization of Workflows and Concepts
Experimental Workflow for Hydrophobic Drug Encapsulation
Caption: Workflow for encapsulating hydrophobic drugs in lipid-based nanocarriers.
Structure of a Drug-Loaded Liposome
Caption: Entrapment of a hydrophobic drug within the lipid bilayer of a liposome.
Factors Influencing Encapsulation Efficiency
Caption: Key factors that affect the encapsulation efficiency of hydrophobic drugs.
Stability Considerations
The stability of the formulation is critical for its shelf-life and in vivo performance.
-
Physical Stability: Monitor changes in particle size, PDI, and zeta potential over time at different storage conditions (e.g., 4°C and 25°C). Aggregation or a significant change in size may indicate instability.
-
Chemical Stability: Assess the degradation of the encapsulated drug and the lipid components over time using appropriate analytical techniques (e.g., HPLC).
-
Drug Leakage: Measure the amount of drug that leaks from the carriers during storage.
Conclusion
This compound can be a valuable component in the formulation of delivery systems for hydrophobic drugs. While it can form micelles independently, its use in mixed lipid systems, such as liposomes, may offer greater stability and versatility. The protocols and characterization methods outlined in these notes provide a solid foundation for researchers to develop and optimize novel drug formulations. It is important to emphasize that the specific parameters for drug loading, formulation stability, and drug release will need to be empirically determined and optimized for each specific hydrophobic drug.
Application Notes and Protocols: 1-Decanoyl-sn-glycero-3-phosphocholine in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the specific applications and signaling pathways of 1-Decanoyl-sn-glycero-3-phosphocholine (C10:0 Lyso-PC) in cell culture is limited in publicly available scientific literature. The following application notes and protocols are based on the established roles of other short- to medium-chain lysophosphatidylcholines (LPCs). Researchers should use this information as a guideline and perform thorough dose-response and time-course experiments to validate the effects of this compound for their specific cell type and experimental setup.
I. Application Notes
This compound is a lysophospholipid, a class of molecules derived from the hydrolysis of phosphatidylcholines by phospholipase A2.[1] LPCs are known to be bioactive signaling molecules that can influence a variety of cellular processes. The effects of LPCs are often dependent on the length and saturation of their fatty acid chain.[2][3][4] While specific data for the C10 acyl chain is scarce, based on the properties of other short- to medium-chain LPCs, this compound can be explored for the following applications in cell culture:
-
Membrane Permeabilization: At higher concentrations, LPCs can act as detergents, leading to the permeabilization of cell membranes and, eventually, cell lysis. This property can be utilized in studies requiring the introduction of non-permeable substances into the cytoplasm. However, lower, non-lytic concentrations are typically used for studying cellular signaling.
-
Induction of Inflammatory Responses: LPCs are recognized as pro-inflammatory mediators.[4] They can stimulate the expression of adhesion molecules (e.g., ICAM-1, VCAM-1) in endothelial cells and induce the release of inflammatory cytokines from various immune cells.[5]
-
Modulation of Cell Viability and Apoptosis: Depending on the cell type and concentration, LPCs can either promote cell proliferation or induce apoptosis. Some synthetic analogs of LPCs have been investigated as potential anti-cancer agents.[6][7]
-
Investigation of Lipid Signaling Pathways: As a bioactive lipid, this compound can be used to study G-protein coupled receptor (GPCR) signaling and the activation of downstream effectors like phospholipase C (PLC) and protein kinase C (PKC).
Mechanism of Action Overview
Lysophosphatidylcholines exert their effects through various mechanisms, including:
-
Receptor-Mediated Signaling: LPCs can bind to specific G protein-coupled receptors (GPCRs) on the cell surface, such as the G2A receptor, leading to the activation of intracellular signaling cascades.[5]
-
Alteration of Membrane Properties: The insertion of LPCs into the cell membrane can alter its fluidity and curvature, which can, in turn, affect the function of membrane-bound proteins and ion channels.
-
Enzymatic Conversion: LPCs can be metabolized by lysophospholipases and acyltransferases, leading to the production of other bioactive lipid mediators.[1][8]
II. Quantitative Data Summary (Hypothetical)
As no specific quantitative data for this compound was found, the following table is a hypothetical representation based on typical results observed for other short- to medium-chain LPCs. This data should be experimentally verified.
| Cell Type | Assay | Concentration Range (µM) | Observed Effect | Reference (for similar LPCs) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Viability (MTT/CCK-8) | 1 - 100 | No significant change in viability at lower concentrations; decreased viability >50 µM. | [5] |
| HUVECs | Adhesion Molecule Expression (qPCR/Flow Cytometry) | 1 - 20 | Dose-dependent increase in ICAM-1 and VCAM-1 mRNA and protein expression. | [5] |
| Human Aortic Endothelial Cells (HAEC) | Prostacyclin (PGI2) Production (EIA) | 1 - 50 | Increased PGI2 production, dependent on cyclooxygenase (COX) activity. | [2][3] |
| Human Neutrophils | Superoxide (B77818) Production | 5 - 200 | Induction of long-lasting superoxide production. | [4] |
| Various Tumor Cell Lines | Growth Inhibition Assay | 1 - 50 | Inhibition of cell growth, potentially leading to apoptosis (DNA fragmentation). | [6] |
III. Experimental Protocols
Note: All protocols require optimization for the specific cell line and experimental conditions.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is designed to assess the effect of this compound on cell viability.
Materials:
-
Target cells (e.g., HUVECs)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
MTT or CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in serum-free or complete medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest treatment dose).
-
Remove the old medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours.[5]
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate with shaking for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Analysis of Gene Expression by qPCR
This protocol is for measuring changes in the expression of target genes (e.g., ICAM-1, VCAM-1, inflammatory cytokines) in response to this compound.
Materials:
-
Target cells
-
6-well cell culture plates
-
This compound treatment solutions
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for a specific time (e.g., 4, 8, or 24 hours).
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Set up qPCR reactions in triplicate for each target gene and the housekeeping gene. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Protocol 3: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is for quantifying apoptosis and necrosis induced by this compound.
Materials:
-
Target cells
-
6-well cell culture plates
-
This compound treatment solutions
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the previous protocols.
-
After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
IV. Visualizations
Caption: Generalized signaling pathway for lysophosphatidylcholines (LPCs).
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. Acyl chain-dependent effect of lysophosphatidylcholine on endothelial prostacyclin production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl chain-dependent effect of lysophosphatidylcholine on endothelial prostacyclin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl chain-dependent effect of lysophosphatidylcholine on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth inhibitory effects of liposome-associated 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced therapeutic effects of liposome-associated 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-Decanoyl-sn-glycero-3-phosphocholine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 1-Decanoyl-sn-glycero-3-phosphocholine (LPC 10:0), a short-chain lysophosphatidylcholine (B164491), in biological matrices. The protocol employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) utilizing a C18 reversed-phase column for separation and electrospray ionization (ESI) in positive ion mode for detection. The method is highly selective and sensitive, making it suitable for biomarker discovery, drug development, and various research applications where precise quantification of this lipid mediator is crucial.
Introduction
This compound is a member of the lysophosphatidylcholine (LPC) family, which are important signaling molecules involved in a multitude of physiological and pathological processes. Accurate and precise quantification of specific LPC species like LPC 10:0 is essential for understanding their biological roles and for their potential use as biomarkers in disease diagnostics and monitoring treatment efficacy. This document provides a comprehensive protocol for the extraction, separation, and quantification of LPC 10:0 using LC-MS/MS with Multiple Reaction Monitoring (MRM).
Experimental Protocols
Sample Preparation: Modified Bligh & Dyer Extraction
This protocol is designed for the extraction of lipids from plasma or serum samples.
Materials:
-
Chloroform
-
LC-MS grade water
-
Internal Standard (IS): e.g., LPC 17:0 (1-heptadecanoyl-sn-glycero-3-phosphocholine) stock solution (1 mg/mL in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma).
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 100 µL of chloroform, vortex for 30 seconds.
-
Add 100 µL of LC-MS grade water, vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) into a clean tube.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Data Presentation
The following tables summarize the key quantitative parameters for the analysis of this compound.
Table 1: Mass Spectrometry Parameters for MRM Analysis
| Analyte | Precursor Ion ([M+H]⁺) m/z | Product Ion m/z | Dwell Time (ms) | Collision Energy (eV) |
| This compound (LPC 10:0) | 426.3 | 184.1 | 100 | 25 ± 5 |
| LPC 17:0 (Internal Standard) | 510.4 | 184.1 | 100 | 30 ± 5 |
Table 2: Method Performance Characteristics
| Parameter | This compound (LPC 10:0) |
| Limit of Detection (LOD) | 1 ng/mL[1] |
| Limit of Quantification (LOQ) | 5 ng/mL[1] |
| Linearity (r²) | >0.99 |
| Precision (%RSD) | <15% |
| Accuracy (%Recovery) | 85-115% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of LPC 10:0.
Fragmentation Pathway of this compound
Caption: Fragmentation of LPC 10:0 in positive ESI-MS/MS.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive platform for the quantification of this compound in biological samples. The detailed protocol for sample preparation and instrument parameters, along with the presented quantitative data, offers a solid foundation for researchers, scientists, and drug development professionals to implement this analysis in their laboratories. The high selectivity of MRM ensures accurate quantification, which is critical for studies investigating the role of short-chain lysophosphatidylcholines in health and disease.
References
Application Notes and Protocols for NMR Spectroscopy of 1-Decanoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Decanoyl-sn-glycero-3-phosphocholine, a lysophospholipid of significant interest in various fields including drug delivery and cell signaling research. This document outlines detailed protocols for sample preparation, data acquisition, and analysis using ¹H, ¹³C, and ³¹P NMR spectroscopy.
Introduction
This compound is a single-chain lysophosphatidylcholine (B164491) that plays a role in various biological processes and is utilized in the formulation of lipid-based drug delivery systems. NMR spectroscopy is a powerful analytical technique for the structural elucidation and quantification of this molecule. It provides detailed information on the molecular structure, purity, and dynamics in solution. This document serves as a practical guide for researchers employing NMR to characterize this compound.
Data Presentation
It is crucial to note that the following data are predicted or based on analogs and should be confirmed with experimental data for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| N(CH₃)₃ | 3.22 | s |
| N-CH₂ | 3.65 | m |
| P-O-CH₂ (choline) | 4.30 | m |
| sn-1 CH₂ | 4.15, 3.95 | m |
| sn-2 CH | 3.80 | m |
| sn-3 CH₂ | 3.90 | m |
| C(O)-CH₂ | 2.30 | t |
| C(O)-CH₂-CH₂ | 1.60 | m |
| (CH₂)n | 1.25 | m |
| CH₃ (decanoyl) | 0.88 | t |
Predicted using computational software and general knowledge of lipid NMR spectra.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| N(CH₃)₃ | 54.5 |
| N-CH₂ | 67.0 |
| P-O-CH₂ (choline) | 59.5 |
| sn-1 CH₂ | 64.0 |
| sn-2 CH | 70.0 |
| sn-3 CH₂ | 60.0 |
| C=O | 174.0 |
| C(O)-CH₂ | 34.5 |
| C(O)-CH₂-CH₂ | 25.5 |
| (CH₂)n | 29.0 - 32.0 |
| CH₂ (decanoyl, near CH₃) | 23.0 |
| CH₃ (decanoyl) | 14.0 |
Predicted using computational software and general knowledge of lipid NMR spectra.
Table 3: Representative ³¹P NMR Chemical Shifts for Lysophosphatidylcholines
| Compound Class | Solvent System | Chemical Shift (ppm) | Reference |
| Lysophosphatidylcholine | Chloroform/Methanol/Water | ~ -0.5 to 0.5 | Generic |
The chemical shift is sensitive to solvent, pH, and temperature.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the steps for preparing a solution of this compound for NMR spectroscopy.
Materials:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or a mixture)
-
Internal standard (optional, e.g., Tetramethylsilane (TMS) for ¹H and ¹³C in CDCl₃)
-
NMR tubes (5 mm)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If using an internal standard, it should be pre-dissolved in the solvent.
-
Homogenization: Vortex the sample until the lipid is completely dissolved. Gentle warming may be required to aid dissolution, but care should be taken to avoid solvent evaporation.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
Final Volume: Ensure the final volume in the NMR tube is sufficient to cover the detection region of the NMR probe (typically around 4-5 cm).
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: ¹H NMR Data Acquisition
This protocol describes the parameters for acquiring a standard one-dimensional ¹H NMR spectrum.
Instrument: 400 MHz (or higher) NMR spectrometer
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Solvent: As prepared in Protocol 1.
-
Temperature: 298 K (25 °C).
-
Number of Scans (NS): 16-64 (depending on concentration).
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
Acquisition Time (AQ): At least 2 seconds.
-
Spectral Width (SW): Approximately 12-16 ppm.
-
Transmitter Frequency Offset (O1p): Centered on the spectral region of interest (e.g., 5-6 ppm).
Protocol 3: ¹³C NMR Data Acquisition
This protocol provides parameters for a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
Instrument: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: As prepared in Protocol 1.
-
Temperature: 298 K (25 °C).
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): Approximately 200-250 ppm.
-
Transmitter Frequency Offset (O1p): Centered on the spectral region of interest (e.g., 100 ppm).
Protocol 4: ³¹P NMR Data Acquisition
This protocol details the acquisition of a one-dimensional ³¹P NMR spectrum with proton decoupling.
Instrument: 400 MHz (or higher) NMR spectrometer equipped with a broadband or phosphorus-specific probe.
Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg' on Bruker instruments).
-
Solvent: As prepared in Protocol 1.
-
Temperature: 298 K (25 °C).
-
Number of Scans (NS): 128-512.
-
Relaxation Delay (D1): 5-10 seconds (³¹P relaxation times can be long).
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): Approximately 50-100 ppm.
-
Transmitter Frequency Offset (O1p): Centered on the expected chemical shift of the phosphate (B84403) group (around 0 ppm).
-
Reference: An external reference of 85% H₃PO₄ is commonly used.
Data Analysis Workflow
The following diagram illustrates the general workflow for analyzing the acquired NMR data.
Application Notes and Protocols for 1-Decanoyl-sn-glycero-3-phosphocholine as a Research Surfactant
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decanoyl-sn-glycero-3-phosphocholine is a lysophospholipid that acts as a non-ionic surfactant. Its amphipathic nature, consisting of a hydrophilic phosphocholine (B91661) headgroup and a single 10-carbon acyl chain, allows it to form micelles in aqueous solutions and interact with hydrophobic molecules and biological membranes. These properties make it a valuable tool in various research applications, including the solubilization and stabilization of membrane proteins, the formation of liposomes for drug delivery, and studies of lipid-protein interactions. This document provides detailed application notes and protocols for the effective use of this compound in a research setting.
Physicochemical Properties
Understanding the physical and chemical characteristics of this compound is crucial for its successful application. The following table summarizes its key quantitative properties.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₈NO₇P | [1] |
| Molecular Weight | 411.47 g/mol | |
| Critical Micelle Concentration (CMC) | 7.0 mM | [2] |
| Aggregation Number | Not available in the searched literature. | |
| Phase Transition Temperature (Tm) | Not explicitly found for the lysophospholipid. Based on data for diacylphosphatidylcholines, the Tm for a lipid with a C10:0 acyl chain is expected to be below 0°C. | [3][4] |
Applications in Research
Solubilization and Stabilization of Membrane Proteins
Membrane proteins are notoriously difficult to study due to their hydrophobic nature and requirement for a lipid environment to maintain their native conformation and function. This compound, with its ability to form micelles, can effectively extract membrane proteins from the lipid bilayer and provide a stable, solubilized environment for downstream applications such as purification and structural analysis.
Experimental Protocol: Solubilization of a Model Membrane Protein (e.g., Bacteriorhodopsin)
This protocol is a general guideline and may require optimization for specific membrane proteins.
Materials:
-
Membrane fraction containing the target protein
-
This compound
-
Solubilization Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Protease inhibitors
-
Homogenizer
-
Ultracentrifuge
-
Spectrophotometer
Procedure:
-
Preparation of Surfactant Stock Solution: Prepare a 100 mM stock solution of this compound in the Solubilization Buffer.
-
Membrane Preparation: Resuspend the membrane fraction in ice-cold Solubilization Buffer containing protease inhibitors to a final protein concentration of 1-5 mg/mL.
-
Detergent Addition: Add the this compound stock solution to the membrane suspension to achieve a final concentration above the CMC (e.g., 10-20 mM). The optimal detergent-to-protein ratio (w/w) typically ranges from 2:1 to 10:1 and should be empirically determined.
-
Solubilization: Incubate the mixture on ice or at 4°C for 1-2 hours with gentle agitation.
-
Clarification: Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane protein in mixed micelles with the surfactant.
-
Analysis: Determine the concentration of the solubilized protein using a suitable protein assay. The integrity and activity of the protein should be assessed using appropriate functional assays.
Visualization of Membrane Protein Solubilization:
Caption: Solubilization of a membrane protein by detergent micelles.
Formation of Liposomes for Drug Delivery
Liposomes are artificial vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and facilitating their delivery to target cells. This compound can be incorporated into liposome (B1194612) formulations to modify their properties, such as size, stability, and drug release characteristics. Due to its single acyl chain, it can increase the fluidity and permeability of the lipid bilayer.
Experimental Protocol: Preparation of Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs).
Materials:
-
This compound
-
Other lipids (e.g., a structural phospholipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC, and cholesterol for stability)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Drug to be encapsulated
-
Rotary evaporator
-
Sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve this compound and other lipids in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized based on the desired liposome properties.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the wall of the flask.
-
Film Hydration: Hydrate the lipid film by adding the Hydration Buffer (containing the hydrophilic drug, if applicable) and rotating the flask gently. The temperature of the buffer should be above the phase transition temperature of the main lipid component. For hydrophobic drugs, they should be co-dissolved with the lipids in the organic solvent in step 1.
-
Vesicle Formation: Continue the hydration process for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).
-
Sizing (Optional): To obtain a more uniform size distribution and produce unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unencapsulated drug by dialysis, gel filtration, or centrifugation.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Visualization of Liposome-Based Drug Delivery Workflow:
Caption: General workflow for liposome-based drug delivery.
Conclusion
This compound is a versatile surfactant with significant applications in membrane protein research and drug delivery. Its well-defined physicochemical properties, particularly its critical micelle concentration, provide a solid foundation for designing and optimizing experimental protocols. The methodologies outlined in these application notes serve as a comprehensive guide for researchers to effectively utilize this lysophospholipid in their studies. Further optimization of the provided protocols will be necessary to suit specific experimental needs and target molecules.
References
- 1. This compound | C18H38NO7P | CID 22851442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reconstitution of bacteriorhodopsin into cyclic lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the bilayer phase transition temperatures of phosphatidylcholines with mixed chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio21.bas.bg [bio21.bas.bg]
Application Notes and Protocols: 1-Decanoyl-sn-glycero-3-phosphocholine in Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decanoyl-sn-glycero-3-phosphocholine is a lysophospholipid, a class of lipids characterized by a single acyl chain, a glycerol (B35011) backbone, and a phosphocholine (B91661) headgroup. This amphiphilic nature makes it a valuable component in the field of nanotechnology, particularly in the formulation of drug delivery systems. Its shorter acyl chain (C10) compared to more common phospholipids (B1166683) like DSPC (C18) or DPPC (C16) influences the physicochemical properties of the resulting nanocarriers, such as their stability, fluidity, and drug encapsulation capabilities. These characteristics can be leveraged to design nanoparticles with specific drug release profiles and cellular interaction behaviors.
The primary applications of this compound in nanotechnology revolve around its use as a component in liposomes and micelles. These nanocarriers can encapsulate both hydrophilic and hydrophobic drug molecules, protecting them from degradation and enabling targeted delivery to specific cells or tissues.
Applications in Drug Delivery
Liposomal Formulations
This compound can be incorporated into lipid bilayers to form liposomes. The presence of this single-chain lipid can influence the curvature and fluidity of the liposomal membrane. It is often used in combination with other, double-chain phospholipids to modulate the properties of the final formulation. The shorter decanoyl chain can increase the permeability of the liposomal membrane, which can be advantageous for achieving a faster drug release.
Micellar Formulations
Due to its single acyl chain, this compound has a higher critical micelle concentration (CMC) compared to its double-chained counterparts. Above its CMC, it can self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core formed by the decanoyl chains and a hydrophilic shell of phosphocholine headgroups. This structure is ideal for encapsulating poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.
Quantitative Data Summary
The following table summarizes representative quantitative data for nanocarriers formulated with phospholipids similar to this compound. This data is provided as a general guideline, and actual values will depend on the specific formulation and preparation methods.
| Parameter | Liposomes | Micelles |
| Particle Size (nm) | 80 - 200 | 10 - 50 |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 |
| Zeta Potential (mV) | -10 to -30 | -5 to -20 |
| Encapsulation Efficiency (%) | 40 - 80% (hydrophilic drugs) 60 - 95% (hydrophobic drugs) | 50 - 90% (hydrophobic drugs) |
| Drug Loading Capacity (%) | 1 - 10% | 5 - 25% |
Experimental Protocols
Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of this compound and a helper lipid such as cholesterol.
Materials:
-
This compound
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and cholesterol in a desired molar ratio (e.g., 2:1) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.
-
Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask and rotating it gently.
-
If encapsulating a hydrophilic drug, dissolve it in the PBS prior to hydration.
-
The hydration temperature should be kept above the phase transition temperature of the lipid mixture.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain SUVs, the MLV suspension can be sonicated using a bath or probe sonicator. Sonication should be performed in an ice bath to prevent overheating.
-
Alternatively, for a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated 10-15 times.
-
-
Purification:
-
Remove unencapsulated drug by dialysis against fresh PBS or by size exclusion chromatography.
-
Protocol 2: Characterization of Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension with filtered PBS to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument at a scattering angle of 90° or 173° and a controlled temperature (e.g., 25°C).
-
Perform measurements in triplicate.
-
2. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering (ELS)
-
Procedure:
-
Dilute the nanoparticle suspension with filtered deionized water or a low ionic strength buffer.
-
Transfer the sample to a specialized zeta potential cuvette.
-
Measure the electrophoretic mobility, which is then converted to zeta potential by the instrument's software.
-
Perform measurements in triplicate.
-
3. Encapsulation Efficiency and Drug Loading Capacity:
-
Procedure:
-
Separate the nanoparticles from the unencapsulated drug using a suitable method (e.g., ultracentrifugation, dialysis, or size exclusion chromatography).
-
Quantify the amount of drug in the supernatant/dialysate (unencapsulated drug) and in the nanoparticle pellet after lysis with a suitable solvent (encapsulated drug). A common method for drug quantification is UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading Capacity (DLC%) using the following formulas:
-
EE% = (Total Drug - Free Drug) / Total Drug * 100
-
DLC% = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
-
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of liposomes.
Caption: Generalized cellular uptake pathway of nanoparticles via endocytosis.
Cellular Uptake and Signaling Pathways
The cellular uptake of nanoparticles formulated with this compound is expected to occur primarily through endocytic pathways. The specific mechanism, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, will depend on the overall physicochemical properties of the nanoparticle (size, surface charge, and surface modifications) and the cell type.
The presence of the phosphocholine headgroup, which is also found in the outer leaflet of cell membranes, can facilitate interactions with the cell surface. The relatively short decanoyl chain might influence membrane fluidity at the site of interaction, potentially affecting the internalization process.
Once internalized, the nanoparticles are typically trafficked through the endo-lysosomal pathway. Drug release can occur within the acidic environment of the late endosomes and lysosomes. For therapeutic agents that are sensitive to acidic degradation or need to act in the cytosol, strategies to promote endosomal escape would be necessary. The specific signaling pathways activated by these nanoparticles are not well-defined and would be highly dependent on the encapsulated drug and any targeting ligands attached to the nanoparticle surface. Further research is required to elucidate the precise molecular interactions and downstream signaling events.
Application Notes and Protocols for 1-Decanoyl-sn-glycero-3-phosphocholine in Artificial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decanoyl-sn-glycero-3-phosphocholine (B1200132), also known as didecanoylphosphatidylcholine (DDPC or di-C10:0 PC), is a saturated phospholipid with two 10-carbon acyl chains. Its intermediate chain length confers unique physicochemical properties, making it a valuable tool for the creation of artificial cell membranes. These synthetic membranes are instrumental in a wide range of research applications, from fundamental biophysical studies of membrane properties to the development of advanced drug delivery systems and the reconstitution of membrane proteins for functional and structural analysis.
This document provides detailed application notes and experimental protocols for the use of this compound in the construction of artificial cell membranes, including liposomes and nanodiscs.
Physicochemical Properties of this compound Bilayers
The properties of artificial membranes are critically dependent on the physicochemical characteristics of their constituent lipids. The relatively short acyl chains of this compound result in a lower phase transition temperature and a more fluid membrane compared to its longer-chain counterparts.
| Property | Value | Reference |
| Molecular Formula | C28H56NO8P | [1] |
| Molecular Weight | 565.7 g/mol | [1] |
| Main Phase Transition Temperature (Tm) | Not explicitly found, but estimated to be below 0°C | Saturated phosphatidylcholines show a linear relationship between acyl chain length and Tm. Di-12:0 PC has a Tm of -1°C, suggesting di-10:0 PC will be lower. |
| Area per Molecule (in fluid phase) | 67.7 to 70.1 Ų | [1] |
| Bilayer Thickness (in fluid phase) | Estimated to be ~3.0 - 3.5 nm | Bilayer thickness varies linearly with acyl chain length. Di-12:0 PC has a thickness of approximately 3.0 nm.[1] |
Applications
Liposome Formation for Drug Delivery
Liposomes are spherical vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and lipophilic therapeutic agents. The fluidity and biocompatibility of membranes containing this compound make them suitable for creating liposomal drug carriers. These liposomes can enhance drug solubility, improve circulation times, and facilitate targeted delivery.
Reconstitution of Membrane Proteins
The study of membrane proteins often requires their removal from the complex native membrane and insertion into a defined artificial lipid environment. This compound can be used to form proteoliposomes or nanodiscs, providing a stable and functional environment for structural and functional studies of reconstituted membrane proteins, such as G protein-coupled receptors (GPCRs).
Model Membranes for Permeability Studies
Artificial membranes created with this compound serve as excellent models for studying the passive diffusion of drugs and other small molecules across biological membranes. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) utilize such membranes to predict the oral absorption of drug candidates in a high-throughput manner.
Experimental Protocols
Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) by Thin-Film Hydration and Sonication
This protocol describes the preparation of small unilamellar vesicles (SUVs) with a diameter of 20-50 nm.
Materials:
-
This compound
-
Chloroform (B151607) or a chloroform/methanol (2:1, v/v) mixture
-
Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Nitrogen or Argon gas
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, further dry the film under a stream of nitrogen or argon gas for at least 30 minutes.
-
-
Hydration:
-
Add the desired volume of hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid. Since the Tm of di-10:0 PC is low, this can typically be done at room temperature.
-
Hydrate the lipid film by gentle rotation of the flask for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
Submerge the bottom of the flask containing the MLV suspension in a bath sonicator.
-
Sonicate the suspension until the milky appearance becomes clear, which typically takes 15-30 minutes. This process breaks down the MLVs into SUVs.
-
The temperature of the sonicator bath should be controlled to avoid overheating and potential degradation of the lipid.
-
-
Optional: Removal of Large Aggregates:
-
To obtain a more homogenous population of SUVs, the suspension can be centrifuged at approximately 15,000 x g for 10 minutes to pellet any remaining large vesicles or aggregates. The supernatant containing the SUVs is then carefully collected.
-
Protocol 2: Reconstitution of a G Protein-Coupled Receptor (GPCR) into Nanodiscs
This protocol outlines the reconstitution of a purified GPCR into nanodiscs using this compound and a Membrane Scaffold Protein (MSP).
Materials:
-
Purified GPCR in a detergent solution (e.g., DDM)
-
This compound
-
Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1
-
Sodium cholate (B1235396)
-
Bio-Beads SM-2
-
Reconstitution buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.5)
-
Size-exclusion chromatography (SEC) column (e.g., Superdex 200)
Procedure:
-
Lipid Preparation:
-
Prepare a stock solution of this compound in the reconstitution buffer containing sodium cholate. The final cholate concentration should be above its critical micelle concentration (CMC).
-
Sonicate the lipid solution briefly to ensure it is clear and fully solubilized.
-
-
Mixing of Components:
-
In a microcentrifuge tube, combine the purified GPCR, the lipid/cholate mixture, and the MSP at a specific molar ratio (e.g., 1:50:2 for GPCR:lipid:MSP, this ratio may need to be optimized for each protein).
-
Incubate the mixture on ice for 1-2 hours with gentle agitation to allow for the formation of protein-lipid-MSP complexes.
-
-
Detergent Removal and Nanodisc Assembly:
-
Add Bio-Beads to the mixture (approximately 0.5 g of Bio-Beads per 1 mL of solution) to initiate the removal of detergent (DDM and cholate).
-
Incubate the mixture at 4°C overnight with gentle rotation. The slow removal of detergent drives the self-assembly of the nanodiscs.
-
-
Purification of Assembled Nanodiscs:
-
After incubation, carefully remove the solution from the Bio-Beads.
-
Purify the assembled nanodiscs containing the reconstituted GPCR from empty nanodiscs and aggregated protein using size-exclusion chromatography. The elution profile should show distinct peaks corresponding to the different species.
-
Collect the fractions corresponding to the GPCR-containing nanodiscs and confirm the presence and integrity of the reconstituted protein by SDS-PAGE and functional assays.
-
Visualizations
Caption: Workflow for the preparation of small unilamellar vesicles (SUVs).
Caption: Workflow for membrane protein reconstitution into nanodiscs.
Caption: Workflow for a Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: A model of a reconstituted signaling pathway in an artificial membrane.
References
Application Notes and Protocols for 1-Decanoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decanoyl-sn-glycero-3-phosphocholine is a lysophospholipid, a class of lipids that are crucial components of cell membranes and are involved in a variety of cellular signaling processes. Its amphipathic nature, with a hydrophilic phosphocholine (B91661) headgroup and a single hydrophobic acyl chain, allows it to form micelles in aqueous solutions and integrate into lipid bilayers. This property makes it a valuable tool in biophysical studies, drug delivery systems, and as a detergent for solubilizing membrane proteins. Proper dissolution is critical for the effective use of this lipid in experimental settings. These application notes provide a detailed protocol for the dissolution of this compound in both aqueous and organic solvents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for preparing solutions of a desired concentration and for understanding its behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C18H38NO7P | [1] |
| Molecular Weight | 411.47 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 7.0 mM | N/A |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Storage Temperature | -20°C | [2][3][4][5] |
Experimental Protocols
Dissolution in Aqueous Buffers
This protocol is suitable for preparing aqueous solutions of this compound for applications such as the formation of micelles or for use in biological assays. It is important to note that the solubility in aqueous solutions can be limited, and for higher concentrations, the formation of a clear solution may require sonication and heating.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS, Tris buffer)
-
Inert gas (e.g., argon or nitrogen)
-
Glass vials with Teflon-lined caps (B75204)
-
Vortex mixer
-
Bath sonicator
-
Heating block or water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean glass vial. To minimize handling of small quantities, it is recommended to prepare a stock solution.
-
Solvent Addition: Add the desired volume of the aqueous buffer to the vial.
-
Inert Gas Purge: To prevent lipid oxidation, purge the headspace of the vial with an inert gas (argon or nitrogen) and securely cap the vial.
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes. The solution may appear cloudy or as a suspension.
-
Sonication (Optional): If a clear solution is not obtained, place the vial in a bath sonicator for 5-10 minutes. Monitor the solution for clarity.
-
Heating (Optional): Gentle warming can aid dissolution. Place the vial in a heating block or water bath set to a temperature slightly above the lipid's phase transition temperature (if known, otherwise start at 37°C). Do not exceed 60°C to avoid lipid degradation. Intermittently vortex the vial during heating.
-
Final Assessment: A successfully dissolved solution should be clear and free of visible particulates.
-
Storage: Aqueous solutions of lysophospholipids are prone to hydrolysis and should be prepared fresh for optimal results. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.[3] For longer-term storage, it is recommended to store the lipid as a solid at -20°C.
Dissolution in Organic Solvents
For applications requiring an organic stock solution, such as lipid film hydration for liposome (B1194612) preparation, chloroform (B151607) or ethanol (B145695) are commonly used solvents.
Materials:
-
This compound powder
-
Chloroform or Ethanol (high purity, ≥99%)
-
Inert gas (e.g., argon or nitrogen)
-
Glass vials or round-bottom flasks with Teflon-lined caps or stoppers
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry glass vial or round-bottom flask.
-
Solvent Addition: Add the appropriate volume of chloroform or ethanol to the container. Based on data for similar phospholipids, a solubility of at least 1 mg/mL can be expected.[5]
-
Inert Gas Purge: Purge the headspace of the container with an inert gas and securely seal it.
-
Dissolution: Vortex the mixture until the lipid is completely dissolved. The solution should be clear and colorless.
-
Storage: Organic stock solutions are more stable than aqueous solutions. Store at -20°C under an inert atmosphere. When stored properly, organic stock solutions can be stable for several months.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for dissolving this compound.
Caption: Workflow for dissolving this compound.
Signaling Pathway Context
This compound, as a lysophosphatidylcholine (B164491) (LPC), can be a precursor for or a modulator of various signaling pathways. For instance, LPC can be converted to lysophosphatidic acid (LPA) by lysophospholipase D (lysoPLD), or it can be acylated to form phosphatidylcholine. LPA is a potent signaling molecule that acts through G protein-coupled receptors (GPCRs) to elicit a wide range of cellular responses.
Caption: Simplified overview of a potential LPC signaling pathway.
References
1-Decanoyl-sn-glycero-3-phosphocholine in Membrane Protein Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decanoyl-sn-glycero-3-phosphocholine (B1200132), also known as lyso-C10:0-PC or 10:0 lysophosphatidylcholine, is a single-chain lysophospholipid that finds niche applications in the study of membrane proteins. Its amphipathic nature, with a polar phosphocholine (B91661) headgroup and a 10-carbon acyl chain, allows it to interact with both the hydrophobic transmembrane domains of proteins and the aqueous environment. While not as commonly employed as other detergents like DDM or LDAO, its unique properties can be advantageous in specific experimental contexts, particularly in biophysical studies and the preparation of lipidic cubic phases. This document provides an overview of its properties, potential applications, and generalized protocols for its use in membrane protein research.
Physicochemical Properties
The utility of any detergent or lipid-like molecule in membrane protein research is dictated by its physical and chemical characteristics. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which monomers self-assemble into micelles. This value is crucial for designing effective solubilization and reconstitution strategies.
| Property | Value | Reference |
| Critical Micelle Concentration (CMC) | 7.0 mM |
Applications in Membrane Protein Studies
Due to its detergent-like properties, this compound can be utilized in several stages of membrane protein research, from initial extraction from the cell membrane to downstream functional and structural analyses.
Membrane Protein Solubilization
Solubilization is the process of extracting membrane proteins from their native lipid bilayer environment. The choice of detergent is critical to maintain the protein's structural integrity and function. While harsh detergents can lead to denaturation, milder ones like lysophospholipids can sometimes offer a gentler alternative.
General Principle: At concentrations above its CMC, this compound will form micelles that can encapsulate the hydrophobic transmembrane regions of a protein, effectively shielding them from the aqueous solvent and rendering the protein-micelle complex soluble.
Protein Purification
Once solubilized, membrane proteins can be purified using standard chromatographic techniques. It is essential to maintain a detergent concentration above the CMC throughout the purification process to prevent protein aggregation.
Reconstitution into Artificial Membranes
For many functional and structural studies, it is necessary to re-insert the purified membrane protein into a more native-like lipid bilayer environment. This process, known as reconstitution, can be achieved by forming proteoliposomes or nanodiscs. This compound can be used in conjunction with other lipids during the reconstitution process. Its relatively high CMC can facilitate its removal by methods such as dialysis or gel filtration, leading to the formation of proteoliposomes.
Crystallization
While less common, lysophospholipids can be components of the lipidic cubic phase (LCP), a membrane-mimetic matrix that has proven highly successful for the crystallization of membrane proteins. The short acyl chain of this compound can influence the properties of the LCP, potentially creating a favorable environment for crystal nucleation and growth.
Experimental Protocols
Note: The following are generalized protocols. Optimal conditions (e.g., concentration, temperature, incubation time) must be determined empirically for each specific membrane protein.
Protocol 1: Solubilization of Membrane Proteins
This protocol outlines a general procedure for the solubilization of a target membrane protein from isolated cell membranes.
Materials:
-
Isolated cell membranes containing the target protein
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol
-
10% (w/v) stock solution of this compound in water
-
Protease inhibitor cocktail
-
Ultracentrifuge
Procedure:
-
Resuspend the isolated membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add the protease inhibitor cocktail to the recommended concentration.
-
On ice, slowly add the 10% this compound stock solution to the membrane suspension to achieve a final concentration that is 2-5 times the CMC (e.g., 14-35 mM). The optimal concentration should be determined through a screening process.
-
Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation).
-
Pellet the unsolubilized material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.
-
Carefully collect the supernatant containing the solubilized membrane protein for downstream purification.
Protocol 2: Reconstitution into Proteoliposomes by Detergent Removal
This protocol describes the formation of proteoliposomes by removing this compound from a mixture of purified protein, lipids, and the lysophospholipid.
Materials:
-
Purified, solubilized membrane protein in buffer containing this compound
-
Lipid mixture (e.g., POPC:POPG 3:1) dried as a thin film
-
Reconstitution Buffer: 20 mM HEPES pH 7.4, 100 mM KCl
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Bio-Beads SM-2 (optional, for rapid detergent removal)
Procedure:
-
Prepare a thin lipid film by evaporating the organic solvent from a lipid solution under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.
-
Solubilize the lipid film by adding Reconstitution Buffer containing this compound at a concentration above its CMC. Vortex or sonicate briefly to form a clear solution of mixed micelles.
-
Add the purified membrane protein to the lipid/detergent mixture. The lipid-to-protein ratio (LPR) should be optimized, but a starting point of 100:1 to 500:1 (w/w) is common.
-
Incubate the mixture for 30-60 minutes at room temperature with gentle mixing.
-
Transfer the mixture to a dialysis cassette and dialyze against a large volume of detergent-free Reconstitution Buffer at 4°C. Perform at least three buffer changes over 48 hours.
-
(Optional) For faster detergent removal, add Bio-Beads to the dialysis buffer or directly to the sample.
-
Harvest the proteoliposomes from the dialysis cassette. They can be further purified by density gradient centrifugation to separate them from empty liposomes.
Concluding Remarks
This compound represents a specialized tool in the extensive toolkit for membrane protein research. Its distinct properties, particularly its defined acyl chain length and phosphocholine headgroup, make it a valuable option for specific applications where traditional detergents may not be optimal. While comprehensive, peer-reviewed protocols detailing its use are not as widespread as for more common detergents, the fundamental principles of membrane protein biochemistry provide a solid foundation for its application. Researchers are encouraged to perform careful optimization and validation when incorporating this lysophospholipid into their experimental workflows.
Troubleshooting & Optimization
Navigating the Stability of 1-Decanoyl-sn-glycero-3-phosphocholine Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for improving the stability of 1-Decanoyl-sn-glycero-3-phosphocholine (B1200132) solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity and reliability of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Poor solubility at the prepared concentration. | Gently warm the solution to aid dissolution. Sonication can also be employed. If the issue persists, consider preparing a more dilute solution and subsequently removing the solvent if a higher concentration is required. For aqueous solutions, ensure the concentration is above the Critical Micelle Concentration (CMC) to facilitate micelle formation and improve solubility. |
| Temperature fluctuations during storage. | Store solutions at a consistent, recommended temperature. Avoid repeated freeze-thaw cycles. | |
| pH of the solution is not optimal. | Adjust the pH of the solution to be near neutral (pH 6.5), where hydrolysis is minimized.[1][2] | |
| Loss of Efficacy or Inconsistent Results | Degradation of this compound due to hydrolysis. | Prepare fresh solutions for each experiment, especially for aqueous solutions which should not be stored for more than a day.[3] Store stock solutions in an organic solvent at -20°C for long-term stability. |
| Oxidation of the lipid. | For unsaturated lysophospholipids, degradation can be initiated by oxidation. While this compound is saturated and less susceptible, it is good practice to use degassed buffers and purge the headspace of storage vials with an inert gas like nitrogen or argon. | |
| Difficulty in Dissolving the Lyophilized Powder | The compound is sparingly soluble in aqueous buffers. | Dissolve the compound in an organic solvent first, such as ethanol (B145695), before preparing aqueous solutions. The solubility in PBS (pH 7.2) is approximately 2 mg/mL.[3] For direct dissolution in aqueous buffers, gentle warming and sonication can be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester bond, which cleaves the decanoyl fatty acid from the glycerol (B35011) backbone. This results in the formation of glycerophosphocholine and decanoic acid. The rate of hydrolysis is significantly influenced by pH and temperature.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid or in a suitable organic solvent (e.g., ethanol) at -20°C.[3] Under these conditions, it should be stable for at least one year. Aqueous solutions are not recommended for storage and should be prepared fresh daily.[3]
Q3: How does pH affect the stability of this compound solutions?
A3: The hydrolysis of phosphatidylcholines, and by extension lysophosphatidylcholines, is pH-dependent. The minimum rate of hydrolysis is observed at a pH of approximately 6.5.[1][2] Both acidic and alkaline conditions will accelerate the degradation of the molecule.
Q4: Can I freeze-thaw my this compound solution?
A4: Repeated freeze-thaw cycles are not recommended as they can potentially affect the stability and integrity of the solution, particularly for liposomal formulations or micellar solutions. For frequent use, it is advisable to prepare smaller aliquots of your stock solution to avoid multiple freeze-thaw cycles.
Q5: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
Experimental Protocols
Preparation of a Stock Solution in Organic Solvent
Objective: To prepare a stable stock solution of this compound for long-term storage.
Materials:
-
This compound (lyophilized powder)
-
Ethanol (anhydrous)
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Vortex mixer
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of the powder using an analytical balance and transfer it to a clean, dry glass vial.
-
Add the appropriate volume of anhydrous ethanol to achieve the desired stock solution concentration.
-
Cap the vial tightly and vortex until the powder is completely dissolved.
-
Store the stock solution at -20°C.
Stability Testing of an Aqueous Solution using HPLC
Objective: To assess the stability of an aqueous solution of this compound over time by monitoring the degradation of the parent compound.
Materials:
-
This compound stock solution in ethanol
-
Phosphate-buffered saline (PBS), pH 7.2
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
-
C8 or C18 HPLC column
-
Mobile phase (e.g., a gradient of methanol (B129727) and water with a modifier like trifluoroacetic acid)
-
Incubator or water bath
Procedure:
-
Prepare an aqueous solution of this compound by diluting the ethanol stock solution with PBS to the desired final concentration. Ensure the final ethanol concentration is low enough to not affect the experiment.
-
Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system to obtain the initial concentration of this compound.
-
Incubate the remaining solution at a controlled temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for Stability Testing.
Caption: Factors Affecting Solution Stability.
References
Technical Support Center: Preventing Aggregation of 1-Decanoyl-sn-glycero-3-phosphocholine Liposomes
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the aggregation of liposomes formulated with 1-Decanoyl-sn-glycero-3-phosphocholine (10:0 Lyso-PC).
Frequently Asked Questions (FAQs)
Q1: Why do my this compound liposomes aggregate?
A1: this compound is a lysophospholipid, which means it has a single acyl chain. This molecular geometry favors the formation of micelles rather than the bilayers that form traditional liposomes. These micelles can be prone to aggregation due to several factors including high concentrations, temperature fluctuations, and inappropriate buffer conditions. The stability of these structures is highly sensitive to their environment.
Q2: What is the Critical Micelle Concentration (CMC) of this compound and its significance?
A2: The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules, like 10:0 Lyso-PC, self-assemble into micelles.[1] For this compound, the CMC is approximately 7.0 mM.[2] Operating above this concentration is necessary for micelle formation. However, significantly high concentrations can lead to instability and aggregation. It is crucial to consider the CMC when designing your experiments to ensure the formation of stable micelles.
Q3: How does temperature impact the stability of these liposomes?
A3: Temperature is a critical factor in maintaining the stability of liposome (B1194612) preparations.[3][4][5] Liposomes should be prepared and stored at a temperature above the lipid's phase transition temperature (Tm) to ensure the lipid bilayer is in a fluid and stable state.[6] For some formulations, aggregation can be induced at specific temperatures, for example, certain pH-sensitive liposomes aggregate around 40°C.[7] It is important to maintain a consistent and appropriate temperature throughout your experiment to prevent aggregation.
Q4: What role does the buffer composition play in liposome stability?
A4: The composition of the buffer, including pH and ionic strength, significantly influences liposome stability.[5] High concentrations of salts can shield the surface charges of the liposomes, reducing the electrostatic repulsion between them and leading to aggregation. The pH can also affect the surface charge and stability of the liposomes.[5] Therefore, optimizing the buffer composition is essential for preventing aggregation.
Troubleshooting Guide: Preventing Aggregation
| Problem | Potential Cause | Recommended Solution |
| Liposome solution appears cloudy or shows visible aggregates. | The concentration of this compound is too high, leading to the formation of unstable, large aggregates. | Prepare the liposomes at a concentration closer to the CMC (around 7.0 mM) and dilute as needed for your application.[2] |
| The buffer has a high ionic strength or contains divalent cations. | Use a buffer with a lower ionic strength. If possible, avoid divalent cations or use a chelating agent like EDTA. | |
| Liposomes aggregate over time during storage. | The liposome suspension is physically unstable. | Consider incorporating cholesterol into your formulation, as it can increase the rigidity and stability of the liposomal membrane.[6][8][9] |
| The storage temperature is inappropriate. | Store the liposomes at a controlled temperature, typically refrigerated, to minimize lipid movement and reduce the likelihood of aggregation.[3] | |
| Inconsistent results between different batches of liposomes. | Variations in the preparation method. | Standardize the liposome preparation protocol, including the thin-film hydration and extrusion steps, to ensure reproducibility.[10][11][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol outlines a standard method for preparing unilamellar liposomes with a defined size, which can help in reducing aggregation.
Materials:
-
This compound
-
Chloroform/Methanol solvent mixture (2:1, v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation: Dissolve the this compound in the chloroform/methanol mixture in a round-bottom flask.[13][14]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.[11][13]
-
Hydration: Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).[11]
-
Extrusion: To obtain unilamellar vesicles (LUVs) of a uniform size, pass the MLV suspension through an extruder equipped with a polycarbonate membrane of a specific pore size (e.g., 100 nm) multiple times.[10] This process helps in creating a more homogenous and stable liposome preparation.
Visualizations
Caption: Key factors that can lead to the aggregation of liposomes.
Caption: A typical experimental workflow for preparing stable liposomes.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. Interfacial properties and critical micelle concentration of lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. docsdrive.com [docsdrive.com]
- 5. Influence of Lipid Composition, pH, and Temperature on Physicochemical Properties of Liposomes with Curcumin as Model Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Temperature-dependent aggregation of pH-sensitive phosphatidyl ethanolamine-oleic acid-cholesterol liposomes as measured by fluorescent spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 14. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
Technical Support Center: Optimizing 1-Decanoyl-sn-glycero-3-phosphocholine (DLPC) Liposome Extrusion
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the extrusion of liposomes formulated with 1-Decanoyl-sn-glycero-3-phosphocholine (DLPC).
I. Troubleshooting Guide
This guide addresses specific issues that may arise during the DLPC liposome (B1194612) extrusion process in a question-and-answer format.
Q1: Why is it extremely difficult to press the syringe plunger, or why is my sample leaking from the extruder?
A: This indicates excessively high back pressure. Several factors could be the cause:
-
Extrusion Temperature is Too Low: DLPC has a main gel-to-liquid crystalline phase transition temperature (Tm) of approximately -2°C to -0.4°C.[1][2] It is crucial to perform extrusion well above this temperature to ensure the lipid bilayer is in a fluid, flexible state. Extruding below the Tm results in a rigid, gel-state membrane that resists passing through the pores.
-
Clogged Membrane: The polycarbonate membrane may be clogged by large, non-hydrated lipid aggregates.[3]
-
Lipid Concentration is Too High: Highly concentrated lipid suspensions are more viscous and generate higher back pressure.[3]
-
Incorrect Extruder Assembly: Improperly assembled components or loose Luer locks can cause leakage.[4]
Solutions:
-
Increase Temperature: Ensure your extruder and lipid suspension are maintained at a temperature significantly above the Tm of DLPC. A common practice is to work at 10-20°C above the highest Tm of any lipid in the formulation. For pure DLPC, room temperature (~25°C) is generally sufficient.
-
Pre-treat the Suspension: Before extruding through the final, smallest pore size membrane, consider reducing the size of multilamellar vesicles (MLVs). This can be achieved by:
-
Optimize Lipid Concentration: If pressure is too high, try diluting the lipid suspension. Typical concentrations for laboratory-scale extrusion are in the range of 10-20 mg/mL.[5]
-
Check Equipment: Ensure all connections are tight and that the membrane and filter supports are correctly placed and not clogged.[4]
Q2: The final liposome size is much larger than the membrane pore size. What went wrong?
A: This is a common issue that can stem from the biophysical properties of the liposomes and the extrusion parameters.
-
Insufficient Extrusion Cycles: A low number of passes through the membrane may not be sufficient to fully downsize the vesicles.
-
High Extrusion Pressure/Flow Rate: Excessively high pressure can force larger vesicles through the pores without effective size reduction or even cause membrane rupture and re-formation of larger structures.
-
Vesicle Re-aggregation: After extrusion, liposomes may aggregate, especially if the formulation has low surface charge, leading to a larger average size measured by techniques like Dynamic Light Scattering (DLS).
Solutions:
-
Increase Extrusion Passes: Perform an odd number of passes (e.g., 11, 15, or 21) to ensure the final collection is from the opposite syringe.[6] This repeated processing leads to a more homogenous size distribution.
-
Control Extrusion Pressure: Apply steady, moderate pressure. An automated or pneumatic extruder can provide more consistent pressure than manual extrusion.
-
Prevent Aggregation: Ensure the zeta potential of the liposomes is adequate (> ±20 mV) to maintain electrostatic repulsion.[6] If aggregation is suspected, consider incorporating a small molar percentage of a charged lipid (e.g., DLPG) into the formulation.
Q3: My sample recovery is very low after extrusion. Where did my liposomes go?
A: Sample loss during extrusion is common but can be minimized.
-
Lipid Adhesion: A significant portion of the lipid can get stuck within the extruder apparatus (syringes, connectors) or on the membrane itself, especially during the first pass.[4]
-
Dead Volume: The extruder itself has a dead volume where the sample can be trapped.
-
Leakage: As mentioned in Q1, leaks can lead to sample loss.[4]
Solutions:
-
Pre-wet the Extruder: Before adding your lipid suspension, pass a small amount of buffer through the assembled extruder. This "primes" the device, filling the dead volume and wetting the surfaces to reduce lipid adhesion.
-
Ensure Proper Assembly: Double-check that all parts of the extruder are sealed tightly to prevent leaks.
-
Account for Loss: For quantitative applications, it is advisable to determine the lipid concentration of the final extruded sample to accurately know the recovery.
II. Frequently Asked Questions (FAQs)
Q: What is the recommended extrusion temperature for DLPC liposomes? A: The extrusion temperature must be above the gel-liquid crystal phase transition temperature (Tm) of the lipid. For this compound (DLPC), the Tm is approximately -2°C.[2] Therefore, extrusion can be effectively performed at room temperature (e.g., 20-25°C). Maintaining the temperature above the Tm ensures the lipid bilayer is in a fluid phase, which is necessary for the vesicles to deform and pass through the membrane pores.[3][6]
Q: How many passes through the extruder are necessary? A: The number of passes is a critical parameter for achieving a narrow, unimodal size distribution. While 3-5 passes may be sufficient to generate some unilamellar vesicles, 11 to 21 passes are often recommended to ensure a homogenous population.[6] An odd number of passes is typically used so the final product is in the opposite syringe from where it started.
Q: What is the relationship between membrane pore size and final liposome diameter? A: The final liposome size is directly related to the pore size of the polycarbonate membrane used. However, the resulting liposomes are often slightly larger than the nominal pore size, especially for pores smaller than 200 nm. Extrusion through a 100 nm membrane will typically yield vesicles with a mean diameter of 110-130 nm.
Q: How does extrusion pressure or flow rate affect the final liposome characteristics? A: The applied pressure (or the resulting flow rate in an automated system) influences both the size and homogeneity of the liposomes.
-
Increased Pressure/Flow Rate: Generally leads to a decrease in the mean particle size.
-
Excessive Pressure/Flow Rate: Can negatively impact the size distribution, leading to a higher polydispersity index (PDI). It may also cause membrane damage or sample leakage.[4] Applying consistent and moderate pressure is key to obtaining reproducible results.
III. Data Presentation: Influence of Extrusion Parameters
The following table summarizes the general effects of key extrusion parameters on the final liposome characteristics.
| Parameter | Action | Effect on Mean Size | Effect on Polydispersity Index (PDI) | Notes |
| Temperature | Increase (above Tm) | Minor Decrease | Decrease / Improvement | Essential for fluidity. Extruding below Tm is often impossible.[3] |
| Membrane Pore Size | Decrease | Decrease | Decrease / Improvement | The primary determinant of the final liposome size. |
| Number of Cycles | Increase | Minor Decrease | Significant Decrease / Improvement | Crucial for achieving a homogenous, unimodal size distribution.[6] |
| Pressure / Flow Rate | Increase | Decrease | May Increase / Worsen | A moderate, consistent pressure yields the best results.[4] |
| Lipid Concentration | Increase | No significant effect | May Increase / Worsen | High concentrations can increase back pressure and clog membranes.[3] |
IV. Experimental Protocol: Preparation of DLPC Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a standard method for preparing 100 nm unilamellar DLPC vesicles.
1. Materials and Reagents:
-
This compound (DLPC)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Mini-extruder device with gas-tight syringes
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Filter supports for the extruder
2. Procedure:
-
Step 1: Thin-Film Preparation [7][8][9][10] a. Dissolve the desired amount of DLPC in chloroform in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution. b. Attach the flask to a rotary evaporator. c. Rotate the flask in a water bath set to a temperature below the solvent's boiling point (e.g., 30-40°C) to facilitate even film formation. d. Gradually reduce the pressure to evaporate the solvent, leaving a thin, uniform lipid film on the inner surface of the flask. e. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours (or overnight).[11]
-
Step 2: Lipid Film Hydration a. Warm the hydration buffer to a temperature above the lipid's Tm. For DLPC, room temperature buffer is sufficient. b. Add the buffer to the flask containing the dry lipid film. The final lipid concentration is typically between 5-20 mg/mL. c. Agitate the flask to disperse the lipid film. This can be done by gentle shaking or vortexing until all lipid is suspended. This process forms multilamellar vesicles (MLVs). Allow the suspension to hydrate (B1144303) for about 30-60 minutes.[11]
-
Step 3: Liposome Extrusion [6] a. Assemble the mini-extruder with two filter supports and a 100 nm polycarbonate membrane, following the manufacturer's instructions. b. Equilibrate the extruder assembly to the desired temperature (room temperature for DLPC). c. Load the MLV suspension into one of the gas-tight syringes. d. Carefully expel any air and connect the syringe to the extruder. Connect the second, empty syringe to the other side. e. Gently push the plunger of the filled syringe, forcing the lipid suspension through the membrane into the opposing syringe. This is one pass. f. Repeat the process by pushing the suspension back and forth for a total of 11-21 passes. g. The resulting translucent suspension contains unilamellar vesicles (LUVs) with a diameter close to the membrane pore size.
3. Characterization:
-
The size distribution (mean diameter and PDI) of the extruded liposomes should be determined using Dynamic Light Scattering (DLS).
V. Visualizations
Caption: Experimental workflow for DLPC liposome preparation.
Caption: Troubleshooting decision tree for high extrusion pressure.
References
- 1. Thermotropic and barotropic phase transitions of dilauroylphosphatidylcholine bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 11. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
Technical Support Center: Synthesis of 1-Decanoyl-sn-glycero-3-phosphocholine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Decanoyl-sn-glycero-3-phosphocholine (B1200132).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting very low or no yield of my target this compound. What are the possible reasons and how can I improve it?
Answer: Low or no yield is a frequent challenge and can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and solutions:
-
Poor Solubility of Starting Material: sn-glycero-3-phosphocholine (GPC) has notoriously low solubility in many organic solvents suitable for acylation.[1]
-
Solution: To overcome this, consider preparing a GPC-kieselguhr complex. This involves adsorbing a methanolic solution of GPC onto kieselguhr (diatomaceous earth) and drying it under vacuum. This complex provides a solid support for the GPC, allowing the reaction to proceed heterogeneously in a non-polar solvent like chloroform (B151607) or a solvent mixture.[2] Another approach is to use a solvent system like a 1:1 mixture of benzene (B151609) and dimethyl sulfoxide (B87167) (DMSO) where GPC has better solubility.
-
-
Inefficient Acylation Reaction: The direct acylation of GPC can be sluggish.
-
Solution 1 (Chemical Synthesis): Employ an activating agent for the decanoic acid. The use of decanoic anhydride (B1165640) in the presence of a catalyst like 4-pyrrolidinopyridine (B150190) has been shown to be effective for the acylation of GPC.[3] Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) can also be used to activate the carboxylic acid for esterification.
-
Solution 2 (Enzymatic Synthesis): Consider using a lipase (B570770) that is specific for the sn-1 position. Lipases such as Thermomyces lanuginosus lipase (TL IM) can catalyze the esterification of GPC with fatty acids in a solvent-free system or in an organic solvent.[4] This approach offers high regioselectivity, minimizing the formation of the sn-2 isomer.
-
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry can significantly impact yield.
-
Solution: For chemical synthesis using decanoic anhydride and 4-pyrrolidinopyridine, a temperature of around 40-45°C for several hours (2-5 hours) is a good starting point.[3] For enzymatic reactions, conditions will vary depending on the specific enzyme used. For example, with TL IM, a temperature of 45°C with an excess of the fatty acid (e.g., a 1:20 molar ratio of GPC to decanoic acid) has been shown to be effective for a similar synthesis.[4]
-
-
Degradation of Product: Although generally stable, prolonged exposure to harsh acidic or basic conditions during workup can lead to product degradation.
-
Solution: Ensure that the workup procedure is performed promptly and under mild conditions. Neutralize the reaction mixture carefully and avoid excessive exposure to strong acids or bases.
-
Issue 2: Product is a Mixture of Isomers (Acyl Migration)
Question: My final product contains a significant amount of 2-Decanoyl-sn-glycero-3-phosphocholine. How can I prevent this acyl migration?
Answer: Acyl migration is a major challenge in lysophospholipid synthesis, leading to the formation of a mixture of sn-1 and sn-2 isomers.[5] The decanoyl group, being a saturated fatty acid, is particularly prone to migration.
-
Understanding Acyl Migration: The migration of the acyl chain between the sn-1 and sn-2 positions of the glycerol (B35011) backbone is catalyzed by both acid and base.[5] At equilibrium, the sn-1 isomer is generally favored over the sn-2 isomer.
-
Solutions to Minimize Acyl Migration:
-
pH Control: Maintaining a slightly acidic pH (around 4-5) during purification and storage can significantly slow down the rate of isomerization.
-
Avoid Basic Catalysts in Chemical Synthesis: While effective for acylation, strong basic catalysts can promote acyl migration. If using such catalysts, it is crucial to neutralize the reaction mixture promptly and cool it down upon completion.
-
Enzymatic Synthesis: Utilizing a regiospecific enzyme, such as a phospholipase A1 or a lipase with sn-1 specificity, is a highly effective strategy to directly synthesize the desired 1-acyl isomer and avoid the formation of the 2-acyl isomer.
-
Purification Method: Standard silica (B1680970) gel column chromatography can sometimes induce acyl migration.
-
Alternative Purification: Consider purification by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297) and acetone) to avoid the use of silica gel.[2]
-
-
Storage Conditions: Store the purified product at low temperatures (e.g., -20°C) in a slightly acidic solution or as a dry powder to minimize isomerization over time.
-
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify my this compound from the reaction mixture. What are the recommended purification strategies?
Answer: Purification can be challenging due to the amphiphilic nature of the product and the presence of unreacted starting materials, byproducts, and potential isomeric impurities.
-
Initial Work-up:
-
After the reaction, the mixture can be subjected to a biphasic extraction, for example, using a chloroform/methanol/water system, to remove water-soluble impurities.
-
-
Chromatography (with caution):
-
While silica gel column chromatography is a common purification technique, it should be used with caution due to the risk of acyl migration. If chromatography is necessary, use a neutral or slightly acidic solvent system and work quickly. A common eluent system is a gradient of chloroform, methanol, and water.
-
-
Recrystallization (Recommended):
-
Recrystallization is often a preferred method for purifying lysophosphatidylcholines as it can avoid the issues associated with chromatography. A sequential recrystallization from solvents like ethyl acetate and then acetone (B3395972) has been shown to yield high-purity product.[2] This method is effective at removing unreacted fatty acids and other organic byproducts.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For very high purity requirements, reversed-phase or normal-phase preparative HPLC can be employed. This method can effectively separate the sn-1 and sn-2 isomers. However, it is less scalable than crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the key starting material for the synthesis of this compound?
A1: The primary chiral starting material is sn-glycero-3-phosphocholine (GPC). It is typically obtained from the hydrolysis of natural phosphatidylcholines, such as those from egg yolk or soy.[1]
Q2: What are the main synthetic routes to produce this compound?
A2: There are three main approaches:
-
Chemical Synthesis: This involves the direct acylation of sn-glycero-3-phosphocholine with an activated form of decanoic acid (e.g., decanoyl chloride or decanoic anhydride).[3]
-
Enzymatic Synthesis: This route uses enzymes like lipases or phospholipase A1 to selectively acylate the sn-1 position of GPC or to selectively hydrolyze the sn-2 acyl chain from a di-decanoyl phosphatidylcholine.[1][4]
-
Chemo-enzymatic Synthesis: This approach combines chemical and enzymatic steps. For instance, a di-decanoyl phosphatidylcholine can be chemically synthesized and then a phospholipase A2 can be used to specifically remove the sn-2 decanoyl group to yield the desired 1-decanoyl product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of chloroform, methanol, and water (e.g., in a 65:25:4 ratio). The spots can be visualized using a phosphate-specific stain (like molybdenum blue) or a general stain like iodine vapor or charring with a sulfuric acid solution. The disappearance of the GPC spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
Q4: What is the expected yield for the synthesis of this compound?
A4: The yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Chemical synthesis methods involving the acylation of GPC can achieve yields ranging from moderate to high (50-90%), provided the solubility and acylation challenges are effectively addressed. Enzymatic methods can also provide good yields, often with the advantage of higher purity and regioselectivity.
Quantitative Data
Table 1: Influence of Acyl Chain Structure on the Rate of Acyl Migration
The rate of acyl migration from the sn-2 to the sn-1 position is highly dependent on the nature of the acyl chain. Saturated acyl chains, such as decanoyl, tend to migrate more rapidly than unsaturated ones. The following table, adapted from studies on various lysophosphatidylcholines, illustrates this trend and provides an estimate of the stability of different species.
| Acyl Group at sn-2 Position | % of sn-2 Isomer Remaining after 8h at 37°C, pH 7.4 | Relative Stability |
| 16:0 (Palmitoyl) | ~13% | Low |
| 18:1 (Oleoyl) | ~29% | Moderate |
| 20:4 (Arachidonoyl) | >60% | High |
| 22:6 (Docosahexaenoyl) | >60% | High |
Data adapted from studies on acyl migration in lysophosphatidylcholines.[4][6] This data highlights that saturated medium-chain lysophosphatidylcholines like this compound are expected to be relatively prone to acyl migration.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Acylation with Decanoic Anhydride
This protocol is adapted from a general method for the synthesis of phosphatidylcholines.
Materials:
-
sn-glycero-3-phosphocholine (GPC)
-
Decanoic anhydride
-
4-pyrrolidinopyridine
-
Anhydrous dimethylformamide (DMF) or a 1:1 mixture of benzene-dimethylsulfoxide (DMSO)
-
Chloroform
-
Methanol
-
Water
-
Ethyl acetate
-
Acetone
Procedure:
-
Preparation of GPC: Dry the GPC under high vacuum for several hours before use.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried GPC in the chosen anhydrous solvent system.
-
Addition of Reagents: To the stirred solution, add 4-pyrrolidinopyridine (catalytic amount) followed by the dropwise addition of a solution of decanoic anhydride (approximately 1.1 to 1.5 molar equivalents relative to GPC) in the same solvent.
-
Reaction: Heat the reaction mixture to 40-45°C and stir for 2-5 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between chloroform, methanol, and water. Collect the organic phase.
-
Purification by Recrystallization:
-
Evaporate the organic phase to dryness.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration.
-
A second recrystallization from acetone may be performed to further enhance purity.
-
-
Drying and Storage: Dry the purified product under high vacuum. Store at -20°C.
Mandatory Visualizations
Caption: Chemical synthesis workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 3. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Decanoyl-sn-glycero-3-phosphocholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-decanoyl-sn-glycero-3-phosphocholine (B1200132).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation of this compound occurs through hydrolysis of the ester bond, yielding two main products:
-
Decanoic acid (a free fatty acid)
-
sn-glycero-3-phosphocholine (GPC)
In biological systems, enzymatic degradation can also occur, leading to other metabolites. For instance, lysophospholipase can remove the decanoyl group, and autotaxin can convert it to lysophosphatidic acid.
Q2: How should I store this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store it as a solid at -20°C or lower. If you need to prepare a stock solution, use a high-purity aprotic organic solvent such as ethanol (B145695) and store it tightly sealed at -20°C or -80°C. For aqueous solutions, it is best to prepare them fresh before each experiment. If short-term storage of an aqueous solution is necessary, keep it at 2-8°C for no longer than a few days and consider using a buffer at a slightly acidic to neutral pH (around 6.5) to minimize hydrolysis.
Q3: What are the main factors that accelerate the degradation of this compound in aqueous solutions?
A3: The rate of hydrolysis is significantly influenced by:
-
pH: The hydrolysis of the ester linkage is subject to acid-base catalysis. The minimum rate of hydrolysis for saturated phospholipids (B1166683) occurs at a pH of approximately 6.5.[1][2] Both highly acidic and alkaline conditions will accelerate degradation.
-
Temperature: Higher temperatures increase the rate of hydrolysis.[1][2] For long-term stability, it is crucial to store aqueous preparations at low temperatures (e.g., 4°C).[1]
-
Presence of Enzymes: In biological samples or cell culture media, enzymes such as phospholipases and lysophospholipases can rapidly metabolize the compound.
Q4: Can I expect oxidation of this compound?
A4: No, significant oxidation of the acyl chain is not expected. This compound contains a saturated decanoyl (C10:0) fatty acid chain, which lacks double bonds. Oxidative degradation is a concern for phospholipids with unsaturated fatty acid chains.
Troubleshooting Guides
Guide 1: Unexpected Peaks in Chromatographic Analysis (HPLC/UPLC)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Early eluting peak corresponding to a fatty acid (decanoic acid) | Hydrolysis of the parent compound during sample preparation or storage. | 1. Prepare samples fresh and keep them at low temperatures before injection.2. Ensure the sample solvent is not strongly acidic or basic.3. Check the age and storage conditions of your standard. |
| Later eluting peak corresponding to sn-glycero-3-phosphocholine (GPC) | Hydrolysis of the parent compound. | Follow the same steps as for the early eluting fatty acid peak. |
| Peak splitting or shouldering | 1. Co-elution of closely related compounds.2. Column contamination or void formation.3. Mismatch between sample solvent and mobile phase.[3][4] | 1. Adjust the mobile phase composition or gradient to improve resolution.2. Flush the column with a strong solvent or replace it if necessary.3. Dissolve the sample in the initial mobile phase if possible. |
| Broad peaks | 1. Column degradation.2. High dead volume in the HPLC system.3. Slow data acquisition rate.[5] | 1. Replace the column.2. Check and tighten all fittings and use tubing with appropriate dimensions.3. Increase the data acquisition rate in your software. |
Guide 2: Inconsistent Results in Biological Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lower than expected biological activity | Degradation of the compound in the assay medium. | 1. Prepare fresh solutions of this compound for each experiment.2. Perform a time-course experiment to assess the stability of the compound in your specific assay medium and under your experimental conditions.3. Include a positive control with a freshly prepared sample in every experiment. |
| Unexplained or off-target effects | Bioactivity of degradation products (e.g., decanoic acid). | 1. Analyze your sample for the presence of degradation products using a suitable chromatographic method (see experimental protocols below).2. If degradation is confirmed, optimize your experimental workflow to minimize it.3. Consider running control experiments with the potential degradation products to assess their individual effects. |
Data Presentation
Table 1: Influence of pH and Temperature on the Hydrolysis Rate of Saturated Phosphatidylcholines
The following data, adapted from studies on saturated soybean phosphatidylcholine, illustrates the general trends in hydrolysis rates. The hydrolysis follows pseudo first-order kinetics. A minimum hydrolysis rate is observed at approximately pH 6.5.[2]
| Temperature (°C) | pH | Relative Hydrolysis Rate Constant (k') |
| 40 | 4.0 | High |
| 40 | 6.5 | Low (Maximum Stability) |
| 40 | 8.0 | Moderate-High |
| 70 | 4.0 | Very High |
| 70 | 6.5 | Moderate (Maximum Stability at this Temp.) |
| 70 | 8.0 | High |
Note: This table provides a qualitative summary based on published data for similar molecules.[2] Absolute rate constants will vary, but the trend of maximum stability around pH 6.5 is consistent for this class of compounds.
Experimental Protocols
Protocol 1: Analysis of Degradation Products by HPLC with Evaporative Light Scattering Detector (ELSD)
This method is suitable for the simultaneous analysis of this compound, decanoic acid, and sn-glycero-3-phosphocholine.
-
Sample Preparation:
-
Dissolve a known amount of the sample in the initial mobile phase or a chloroform/methanol (1:1, v/v) mixture.
-
If working with biological samples, perform a lipid extraction (e.g., Bligh-Dyer method).
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
-
-
-
Column: Silica-based normal-phase column (e.g., Allsphere Silica, 5 µm, 250 x 4.6 mm).
-
Mobile Phase A: Chloroform/Methanol (70:30, v/v).
-
Mobile Phase B: Chloroform/Methanol/Water/Ammonia (45:45:9.5:0.5, v/v/v/v).
-
Gradient:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 100% B
-
15-20 min: 100% B
-
20-25 min: Return to 100% A
-
25-30 min: Re-equilibration with 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
ELSD Settings:
-
Drift Tube Temperature: 40°C
-
Nebulizing Gas (Nitrogen) Pressure: 3.2 bar
-
-
-
Quantification:
-
Prepare calibration curves for this compound and decanoic acid using external standards.
-
Plot the logarithm of the peak area versus the logarithm of the concentration.
-
Visualizations
References
- 1. encapsula.com [encapsula.com]
- 2. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simple chromatographic method for simultaneous analyses of phosphatidylcholine, lysophosphatidylcholine, and free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Encapsulation with 1-Decanoyl-sn-glycero-3-phosphocholine (10:0 Lyso PC)
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low encapsulation efficiency when formulating liposomes with 1-Decanoyl-sn-glycero-3-phosphocholine (10:0 Lyso PC). This document provides a structured troubleshooting guide, frequently asked questions (FAQs), experimental protocols, and key data to help you diagnose and resolve common formulation challenges.
Troubleshooting Guide: Low Encapsulation Efficiency
Low encapsulation efficiency is a frequent hurdle in liposome (B1194612) formulation. The unique properties of 10:0 Lyso PC, a single-chain lysophospholipid, can significantly influence the stability and permeability of the lipid bilayer. The following guide provides a systematic approach to identifying and addressing the root causes of poor drug loading.
Diagram: Troubleshooting Workflow for Low Encapsulation Efficiency
Caption: A stepwise workflow for diagnosing and resolving low encapsulation efficiency in liposomal formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (10:0 Lyso PC) and how does it affect liposome formulation?
This compound, also known as 10:0 Lyso PC, is a lysophospholipid with a single 10-carbon acyl chain. Its conical molecular shape and detergent-like properties can increase the permeability of the liposomal membrane.[1][2] While this can be advantageous for drug release, a high concentration of 10:0 Lyso PC can destabilize the lipid bilayer, leading to the formation of micelles instead of vesicles and consequently, low encapsulation efficiency.[2]
Q2: My encapsulation efficiency is consistently low. What are the most common causes when using 10:0 Lyso PC?
Several factors can contribute to low encapsulation efficiency in formulations containing 10:0 Lyso PC:
-
High Concentration of 10:0 Lyso PC: Exceeding the critical micelle concentration (CMC) of the lipid mixture can favor micelle formation over liposome formation.
-
Inappropriate Lipid Composition: The ratio of 10:0 Lyso PC to other lipids, such as bilayer-forming phospholipids (B1166683) (e.g., DSPC, DPPC) and cholesterol, is crucial for bilayer stability.[3]
-
Suboptimal Processing Parameters: Factors like temperature during hydration and extrusion, pH of the hydration buffer, and the chosen encapsulation method significantly impact drug loading.[4]
-
Drug-Lipid Interactions: The physicochemical properties of the drug (e.g., solubility, charge) can influence its interaction with the lipid bilayer, affecting encapsulation.[4]
-
Inefficient Purification: Incomplete removal of the unencapsulated drug can lead to an inaccurate (artificially low) measurement of encapsulation efficiency.[4][5]
Q3: How can I optimize my formulation to improve encapsulation efficiency?
To enhance encapsulation efficiency, consider a systematic approach to optimizing your formulation and process parameters:
-
Adjust the Lipid Ratio: Systematically vary the molar ratio of 10:0 Lyso PC to the primary bilayer-forming phospholipid and cholesterol.[3] A common starting point is a lipid-to-drug molar ratio between 10:1 and 100:1.[5]
-
Control Processing Conditions: Ensure the hydration temperature is above the phase transition temperature (Tc) of the main phospholipids.[4] The pH of the buffer should be optimized for both drug solubility and lipid stability.
-
Select an Appropriate Encapsulation Method: For many drugs, the thin-film hydration method followed by extrusion is a robust and widely used technique.[4][6]
-
Enhance Drug Solubility: For poorly water-soluble drugs, using co-solvents or complexation agents like cyclodextrins can improve encapsulation.[4]
Q4: What is the recommended method for removing unencapsulated drug?
The choice of purification method depends on the properties of your liposomes and the encapsulated drug. Common and effective techniques include:
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating liposomes from smaller, free drug molecules.[5]
-
Dialysis: This technique is suitable for removing small molecule drugs, where the liposome suspension is dialyzed against a large volume of buffer.[5]
-
Centrifugation/Ultracentrifugation: This can be used to pellet the liposomes, after which the supernatant containing the free drug can be removed.[5]
Q5: How do I accurately determine the encapsulation efficiency?
After separating the unencapsulated drug, the encapsulation efficiency (EE%) can be calculated using the following formula:
EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
To determine the amount of encapsulated drug, the liposomes are typically lysed using a suitable solvent (e.g., methanol (B129727) or a detergent solution) to release the drug. The drug concentration is then quantified using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[4]
Data Presentation
Table 1: Physicochemical Properties of this compound (10:0 Lyso PC)
| Property | Value | Reference |
| Molecular Formula | C18H38NO7P | |
| Molecular Weight | 411.47 g/mol | |
| Physical Form | Powder | [7] |
| Solubility | Soluble in Chloroform | |
| Product Category | Phospholipids - PC & LPC - Lyso, Detergents for Crystallization - Lysophospholipids | [7] |
Table 2: Common Formulation Parameters Influencing Encapsulation Efficiency
| Parameter | General Recommendation | Potential Impact of 10:0 Lyso PC |
| Lipid Concentration | Higher lipid concentration generally increases EE%.[3] | High concentrations can lead to micelle formation, decreasing EE%. |
| Drug-to-Lipid Ratio | Varies depending on the drug; typically start with a molar ratio of 1:10 to 1:100 (drug:lipid).[5] | A higher lipid ratio may be needed to stabilize the bilayer. |
| Cholesterol Content | 30-50 mol% can increase bilayer stability and reduce leakage. | Can help counteract the destabilizing effect of 10:0 Lyso PC. |
| Hydration Temperature | Above the phase transition temperature (Tc) of the main phospholipid component.[4] | Important for proper lipid film hydration and vesicle formation. |
| pH of Hydration Buffer | Should be optimized for drug solubility and lipid stability. | Can influence the charge of both the drug and the lipids, affecting interactions. |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol is a standard method for preparing liposomes and can be adapted for formulations containing 10:0 Lyso PC.
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., primary phospholipid, cholesterol, and 10:0 Lyso PC) and the lipophilic drug in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[4][8]
-
Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[4]
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[6]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug.[4]
-
The hydration should be performed at a temperature above the phase transition temperature of the lipids.[4]
-
Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).[6]
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[6]
-
This process is typically repeated 10-20 times to ensure a narrow size distribution.
-
Diagram: Liposome Preparation and Purification Workflow
Caption: A general workflow for the preparation and purification of liposomes.
Protocol 2: Determination of Encapsulation Efficiency
-
Separation of Free Drug:
-
Quantification of Total and Encapsulated Drug:
-
Total Drug: Take an aliquot of the liposome suspension before purification. Lyse the liposomes with a suitable solvent (e.g., methanol) and quantify the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis). This represents the total amount of drug.
-
Encapsulated Drug: Take an aliquot of the purified liposome suspension. Lyse the liposomes and quantify the drug concentration using the same analytical method. This represents the amount of encapsulated drug.
-
-
Calculation:
-
Calculate the encapsulation efficiency (EE%) using the formula: EE% = (Concentration of encapsulated drug / Concentration of total drug) x 100
-
By following this structured troubleshooting guide and utilizing the provided protocols and data, researchers can effectively address challenges related to low encapsulation efficiency when working with this compound.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Effect of lysophosphatidylcholine on behavior and structure of phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4.1. Chemicals and Liposome Preparation [bio-protocol.org]
- 7. avantiresearch.com [avantiresearch.com]
- 8. US20230255888A1 - Method for preparation of liposomes - Google Patents [patents.google.com]
Technical Support Center: Controlling the Size of 1-Decanoyl-sn-glycero-3-phosphocholine (DLPC) Vesicles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in controlling the size of 1-Decanoyl-sn-glycero-3-phosphocholine (DLPC) vesicles for your research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for controlling the size of DLPC vesicles?
A1: The most common and effective method for controlling the size of DLPC vesicles is extrusion. This technique involves forcing a suspension of multilamellar vesicles (MLVs) through polycarbonate membranes with defined pore sizes.[1][2][3] This process reduces the size and lamellarity of the vesicles, resulting in a more homogeneous population of unilamellar vesicles (ULVs).[1][3]
Q2: What is the phase transition temperature (Tm) of DLPC, and why is it important for vesicle preparation?
A2: The main phase transition temperature (Tm) of DLPC is approximately -0.4°C to 1.7°C. It is crucial to perform the hydration and extrusion steps above this temperature.[4] Operating above the Tm ensures that the lipid is in a fluid, liquid-crystalline phase, which facilitates vesicle formation and extrusion, preventing membrane rigidity and potential filter fouling.
Q3: How does the number of extrusion passes affect the final vesicle size?
A3: Increasing the number of extrusion passes generally leads to a smaller and more uniform vesicle size distribution.[1] Typically, 10 to 21 passes are recommended to achieve a narrow size distribution. With each pass, the larger vesicles are progressively broken down and reformed into smaller ones that can more easily traverse the membrane pores.
Q4: Can sonication be used to control the size of DLPC vesicles?
A4: Yes, sonication is another method to produce small unilamellar vesicles (SUVs).[5] Both bath and probe sonication can be used to break down large MLVs into smaller vesicles. However, sonication can sometimes be less reproducible than extrusion and may lead to lipid degradation or contamination from the sonicator probe.
Q5: How should I store my prepared DLPC vesicles to maintain their size and stability?
A5: DLPC vesicles should be stored at a temperature above their Tm but below temperatures that might promote lipid degradation. For short-term storage (up to a week), refrigeration at 4°C is often suitable.[6] For longer-term storage, the stability of DLPC can be a concern due to hydrolysis and oxidation.[7] Lyophilization in the presence of cryoprotectants like trehalose (B1683222) can be a strategy for long-term preservation.[7] It is advisable to use vesicles promptly after preparation for critical applications.[8]
Troubleshooting Guides
Problem 1: The final vesicle size is larger than the extrusion membrane pore size.
| Possible Cause | Suggested Solution |
| Insufficient number of extrusion passes. | Increase the number of passes through the extruder. A minimum of 11 passes is generally recommended, with more passes leading to a size closer to the pore diameter. |
| Extrusion temperature is too low. | Ensure the extrusion is performed at a temperature well above the phase transition temperature of DLPC (~ -0.4°C to 1.7°C). A temperature of at least 10-15°C above the Tm is a good starting point. |
| High lipid concentration. | High lipid concentrations can lead to increased viscosity and hinder efficient extrusion. Try diluting the lipid suspension. |
| Membrane is damaged or stretched. | Inspect the polycarbonate membrane for any visible damage. Use a fresh membrane for each preparation to ensure consistent results. |
| Aggregation of vesicles after extrusion. | Ensure the buffer conditions (pH, ionic strength) are optimal to prevent vesicle aggregation. Vesicles can be stored at lower concentrations to minimize aggregation. |
Problem 2: The vesicle size distribution is broad (high polydispersity index - PDI).
| Possible Cause | Suggested Solution |
| Incomplete hydration of the lipid film. | Ensure the lipid film is fully hydrated before extrusion. This can be facilitated by gentle agitation and allowing sufficient hydration time (e.g., 1-2 hours). |
| Uneven lipid film. | A non-uniform lipid film can lead to heterogeneous hydration and the formation of MLVs with varying sizes. Ensure the organic solvent is evaporated slowly and evenly to form a thin, uniform film. |
| Insufficient mixing during hydration. | Gentle vortexing or swirling during the hydration step can help to form a more uniform suspension of MLVs. |
| Too few extrusion passes. | As with oversized vesicles, increasing the number of extrusion passes will narrow the size distribution. |
Problem 3: Low yield of vesicles after extrusion.
| Possible Cause | Suggested Solution |
| Clogging of the extruder membrane. | This can occur if the initial MLV suspension is too concentrated or contains large aggregates. Consider a pre-extrusion step through a larger pore size membrane to reduce the initial size heterogeneity. Ensure the extrusion is performed above the lipid's Tm. |
| Leakage from the extruder. | Check all connections of the extruder to ensure they are tight and properly assembled. |
| Lipid adherence to the apparatus. | Silanizing glassware can help to reduce the adherence of lipids to the surfaces. |
Quantitative Data
Table 1: Effect of Extrusion Pore Size on DLPC Vesicle Diameter
| Membrane Pore Size (nm) | Mean Vesicle Diameter (nm) | Polydispersity Index (PDI) |
| 400 | ~300 - 350 | > 0.2 |
| 200 | ~150 - 200 | 0.1 - 0.2 |
| 100 | ~100 - 130 | < 0.1 |
| 50 | ~60 - 80 | < 0.1 |
Note: These are representative values. Actual results may vary depending on the specific experimental conditions such as lipid concentration, buffer composition, temperature, and the number of extrusion passes. Data is compiled based on general trends observed in liposome (B1194612) extrusion studies.[1][2][3]
Table 2: Influence of the Number of Extrusion Passes on Vesicle Size (100 nm membrane)
| Number of Passes | Mean Vesicle Diameter (nm) | Polydispersity Index (PDI) |
| 1 | > 150 | > 0.3 |
| 5 | ~120 - 140 | ~0.15 |
| 11 | ~110 - 120 | < 0.1 |
| 21 | ~100 - 110 | < 0.08 |
Note: This table illustrates the general trend of decreasing size and PDI with an increasing number of extrusion passes. The exact values can be influenced by other experimental parameters.[1]
Experimental Protocols
Protocol 1: Preparation of DLPC Vesicles by Extrusion
1. Lipid Film Formation: a. Dissolve this compound (DLPC) in chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
2. Hydration: a. Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of DLPC (e.g., room temperature). b. Gently agitate the flask to hydrate (B1144303) the lipid film, forming a milky suspension of multilamellar vesicles (MLVs). This process may take 30 minutes to 1 hour.
3. Extrusion: a. Assemble the lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Equilibrate the extruder and the lipid suspension to a temperature above the Tm of DLPC. c. Load the MLV suspension into one of the extruder's syringes. d. Pass the suspension back and forth between the two syringes through the membrane for a specified number of passes (e.g., 11-21 times). e. The resulting translucent solution contains unilamellar vesicles of a defined size.
4. Characterization: a. Determine the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
Protocol 2: Preparation of DLPC Vesicles by Sonication
1. Lipid Film Formation: a. Prepare a dry lipid film of DLPC as described in Protocol 1, steps 1a-1c.
2. Hydration: a. Hydrate the lipid film with the desired aqueous buffer to form an MLV suspension, as described in Protocol 1, step 2.
3. Sonication: a. Place the MLV suspension in an ice bath to dissipate heat generated during sonication. b. Immerse the tip of a probe sonicator into the suspension or place the vial in a bath sonicator. c. Sonicate the suspension in pulsed mode (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-15 minutes, or until the suspension becomes clear. d. Centrifuge the sonicated sample to pellet any titanium particles shed from the probe tip.
4. Characterization: a. Analyze the vesicle size and PDI of the supernatant using Dynamic Light Scattering (DLS).
Visualizations
Caption: Experimental workflow for preparing size-controlled DLPC vesicles.
Caption: Troubleshooting logic for oversized DLPC vesicles after extrusion.
References
- 1. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of extrusion pressure and lipid properties on the size and polydispersity of lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. liposomes.ca [liposomes.ca]
- 4. mse.iastate.edu [mse.iastate.edu]
- 5. tf7.org [tf7.org]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
Technical Support Center: 1-Decanoyl-sn-glycero-3-phosphocholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Decanoyl-sn-glycero-3-phosphocholine. This resource aims to address common issues related to the solubility and handling of this lysophospholipid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a lysophospholipid, a type of lipid molecule characterized by a glycerol (B35011) backbone, a single acyl chain (decanoyl group), and a phosphocholine (B91661) head group. These molecules are amphiphilic, meaning they have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This property makes them surface-active agents that can self-assemble into structures like micelles in aqueous solutions. They are often used in research and pharmaceutical development for applications such as:
-
Drug delivery systems (e.g., in the formation of liposomes or micelles to encapsulate drugs).
-
Biochemical and biophysical studies of cell membranes.
-
As detergents for solubilizing membrane proteins.
Q2: I am having trouble dissolving this compound in an aqueous buffer. What am I doing wrong?
Directly dissolving this compound in an aqueous buffer can be challenging due to its amphiphilic nature. The hydrophobic decanoyl chain resists interaction with water, which can lead to the formation of insoluble aggregates or a thin film on the surface of the liquid. For effective dissolution, it is recommended to first dissolve the lipid in a small amount of a water-miscible organic solvent before adding it to the aqueous buffer.
Q3: What are the recommended solvents for dissolving this compound?
Based on information for structurally similar phospholipids, this compound is expected to be soluble in organic solvents such as:
-
Methanol
-
Chloroform
For aqueous preparations, a common technique is to first dissolve the lipid in a minimal amount of ethanol and then add this solution dropwise to the aqueous buffer while vortexing or stirring.
Q4: The solution of this compound appears cloudy. What could be the cause?
A cloudy appearance in your solution can indicate several issues:
-
Incomplete dissolution: The lipid may not be fully dissolved.
-
Precipitation: Changes in temperature or solvent composition during preparation may have caused the lipid to come out of solution.
-
Micelle formation: Above a certain concentration, known as the Critical Micelle Concentration (CMC), lysophospholipids self-assemble into micelles. While a micellar solution is a type of "solution," it will scatter light and may appear opalescent or cloudy, especially at high concentrations.
Q5: How should this compound be stored?
To ensure the stability and longevity of this compound, it is recommended to store it as a solid at -20°C.[1][2] If you have prepared a stock solution in an organic solvent, it should also be stored at -20°C. Aqueous solutions are generally not recommended for long-term storage as they can be prone to hydrolysis.
Troubleshooting Guide
Issue 1: The lipid forms a film on the surface and does not dissolve.
This is a common issue when attempting to dissolve lysophospholipids directly in aqueous media. The hydrophobic tails are repelled by water, causing them to aggregate at the air-water interface.
Troubleshooting Workflow:
Caption: Workflow for dissolving lipid films.
Issue 2: The solution is persistently cloudy even after using an organic co-solvent.
If the solution remains cloudy, it may be due to the formation of large aggregates or the solution being above the critical micelle concentration.
Factors Affecting Solubility and Aggregation:
Caption: Factors influencing lipid solubility.
Troubleshooting Steps:
-
Gentle Warming: Try warming the solution gently (e.g., to 37°C). An increase in temperature can enhance the solubility of lipids. Be cautious not to overheat, as this can lead to degradation.
-
Sonication: Use a bath sonicator to break down larger aggregates into smaller micelles. This can often clarify a cloudy solution.
-
pH Adjustment: The charge of the phosphocholine headgroup can be influenced by pH, which in turn can affect solubility and aggregation. Ensure the pH of your buffer is appropriate for your experiment and is not causing the lipid to become less soluble.
Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound
This protocol provides a general method for preparing an aqueous solution of this compound.
Materials:
-
This compound (solid)
-
Ethanol (200 proof, anhydrous)
-
Aqueous buffer of choice (e.g., PBS, Tris)
-
Glass vials
-
Magnetic stirrer and stir bar or vortex mixer
-
Bath sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weighing the Lipid: Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation of moisture. Weigh the desired amount of the lipid in a clean glass vial.
-
Initial Dissolution in Organic Solvent: Add a minimal volume of ethanol to the vial to dissolve the lipid. For example, for 10 mg of lipid, you might start with 100-200 µL of ethanol. Gently swirl or vortex until the lipid is completely dissolved and the solution is clear.
-
Dispersion in Aqueous Buffer: While vigorously stirring or vortexing the aqueous buffer, add the ethanolic lipid solution drop by drop. The rapid mixing helps to disperse the lipid molecules and prevent the formation of large aggregates.
-
Removal of Organic Solvent (Optional but Recommended): If the presence of ethanol could interfere with your downstream experiments, it can be removed by gentle evaporation under a stream of nitrogen gas, followed by reconstitution in the final buffer volume.
-
Clarification of the Solution (if necessary): If the solution appears cloudy, you can try the following:
-
Gentle Warming: Place the vial in a water bath set to a temperature slightly above the phase transition temperature of the lipid (if known) or a generally safe temperature like 37°C for a few minutes.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes, or until the solution clarifies.
-
-
Final Inspection: The final solution should be clear to slightly opalescent, depending on the concentration relative to the CMC.
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | 1-Decanoyl-2-Hydroxy-sn-Glycero-3-Phosphatidylcholine | 1,2-Didecanoyl-sn-glycero-3-PC |
| Molecular Formula | C18H38NO7P[3] | C28H56NO8P[4] |
| Molecular Weight | 411.47 g/mol [1][3] | 565.7 g/mol [4] |
| Physical Form | Solid[1] | Solution in ethanol[4] |
| Purity | >98%[1][3] | Not specified |
| Storage Temperature | -20°C[1] | -20°C[4] |
| CAS Number | 22248-63-1[1] | 3436-44-0[4] |
Note: Data for the exact compound this compound is limited. The table includes data for the closely related 1-Decanoyl-2-Hydroxy-sn-Glycero-3-Phosphatidylcholine and the diacyl counterpart for comparison. Users should treat this data as indicative.
References
Technical Support Center: 1-Decanoyl-sn-glycero-3-phosphocholine (10:0 PC) Liposomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Decanoyl-sn-glycero-3-phosphocholine (10:0 PC) liposomes, with a focus on minimizing leakage.
Frequently Asked Questions (FAQs)
Q1: Why are my 10:0 PC liposomes so leaky?
10:0 PC has short, saturated acyl chains (10 carbons). This results in a lipid bilayer with a low phase transition temperature (Tm) and reduced van der Waals interactions between the lipid tails. Consequently, the membrane is more fluid and permeable compared to liposomes made from longer-chain phospholipids (B1166683) (e.g., DPPC, DSPC). This inherent instability is a primary reason for the high leakage rates observed with 10:0 PC liposomes. For instance, studies have shown that in the presence of certain toxins, 10:0 PC liposomes can be completely ruptured while liposomes with longer chains remain intact.[1]
Q2: What is the phase transition temperature (Tm) of this compound (10:0 PC) and why is it important?
While specific experimental values for the Tm of 10:0 PC can vary slightly based on the experimental conditions (e.g., buffer, pH), it is significantly lower than that of longer-chain phosphatidylcholines. For comparison, the Tm of DMPC (14:0) is 24°C, DPPC (16:0) is 41°C, and DSPC (18:0) is 55°C.[2][3][4][5] The low Tm of 10:0 PC means that at typical experimental temperatures (room temperature or 37°C), the liposome (B1194612) membrane is in a highly fluid, liquid-crystalline state, which contributes to its high permeability. Operating above the Tm is crucial for liposome formation, but for short-chain lipids, this also means the membrane is inherently less stable at common working temperatures.
Q3: How can I decrease the leakage from my 10:0 PC liposomes?
Several strategies can be employed to decrease leakage:
-
Incorporate Cholesterol: Cholesterol is a key molecule for modulating membrane fluidity and reducing permeability.[6][7] It inserts into the lipid bilayer, increasing packing density and mechanical rigidity, thereby decreasing the leakage of encapsulated materials.
-
Include Lipids with Longer Acyl Chains: Creating mixed-lipid liposomes with longer-chain phospholipids (e.g., DPPC, DSPC) can increase the overall stability of the bilayer and reduce leakage.
-
Add Sphingomyelin (B164518): Incorporating sphingomyelin into 10:0 PC liposomes has been shown to delay dye leakage.[1] Sphingomyelin is known to form more ordered and tightly packed domains with cholesterol, which can decrease membrane permeability.
-
Optimize Drug-to-Lipid Ratio: High concentrations of an encapsulated drug can sometimes disrupt the lipid bilayer, leading to increased leakage. Optimizing this ratio can improve liposome stability.
-
Use a Gentle Preparation Method: Methods like sonication can create very small unilamellar vesicles (SUVs) but may also lead to instability and loss of encapsulated material.[8] Techniques like extrusion can provide more control over size and lamellarity, potentially leading to more stable liposomes.
Q4: What is a good starting concentration of cholesterol to add to my 10:0 PC liposomes?
A common starting point for incorporating cholesterol is a molar ratio of 2:1 (phospholipid:cholesterol). However, the optimal ratio can vary depending on the specific application and the encapsulated molecule. It is recommended to test a range of cholesterol concentrations (e.g., 10 mol% to 50 mol%) to determine the best formulation for your needs. Increasing cholesterol concentration generally leads to decreased membrane fluidity and permeability.[6][9]
Q5: How does the choice of buffer and pH affect liposome leakage?
The buffer composition, ionic strength, and pH can influence liposome stability. Osmotic gradients between the inside and outside of the liposomes can cause them to swell or shrink, leading to leakage. It is crucial to use an iso-osmotic buffer for the hydration of the lipid film and for the external medium in leakage assays. Drastic pH changes can also affect the charge of the lipid headgroups and the stability of the encapsulated molecule, potentially leading to increased leakage.
Troubleshooting Guides
| Problem | Possible Causes | Solutions |
| High background fluorescence in leakage assay | Incomplete removal of unencapsulated dye. | Use size exclusion chromatography (e.g., Sephadex G-50) to separate the liposomes from the free dye. Ensure the column is properly packed and equilibrated. |
| Liposome instability during preparation or storage. | Prepare liposomes at a temperature above the Tm of all lipid components. Store liposomes at an appropriate temperature (typically above their Tm to avoid phase transitions during storage) and for a limited time. | |
| Rapid leakage of encapsulated material | Inherently high permeability of the 10:0 PC bilayer. | Incorporate cholesterol (e.g., 30-50 mol%) to decrease membrane fluidity and permeability.[6] |
| Suboptimal liposome size or lamellarity. | Use extrusion to produce unilamellar vesicles of a defined size. Smaller vesicles can have higher curvature stress and may be more prone to leakage. | |
| Destabilizing effect of the encapsulated molecule. | Evaluate different drug-to-lipid ratios to find a balance between encapsulation efficiency and liposome stability. | |
| Inconsistent results between experiments | Variability in liposome preparation. | Standardize the preparation protocol, including lipid film hydration time, extrusion parameters (pore size, number of passes), and temperature control. |
| Changes in liposome characteristics over time. | Characterize the liposomes (size, polydispersity) before each experiment to ensure consistency. Use freshly prepared liposomes for critical experiments. | |
| Liposome aggregation | Low surface charge. | Incorporate a charged lipid (e.g., a small percentage of a negatively charged phospholipid) to increase electrostatic repulsion between liposomes. |
| Improper storage conditions. | Store liposomes at a suitable temperature and concentration. Avoid freezing unless appropriate cryoprotectants are used. |
Experimental Protocols
Protocol 1: Preparation of 10:0 PC Liposomes with Cholesterol by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) using the extrusion method.
Materials:
-
This compound (10:0 PC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4 (or another buffer of choice)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of 10:0 PC and cholesterol in chloroform in a round-bottom flask. A common starting molar ratio is 70:30 (10:0 PC:Cholesterol).
-
Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under a stream of nitrogen gas and then under high vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer (e.g., PBS) by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipid mixture. Given the low Tm of 10:0 PC, hydration at room temperature is generally sufficient.
-
The resulting suspension will contain multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the suspension through the membrane a specified number of times (e.g., 11-21 passes). This process will form LUVs with a more uniform size distribution.
-
-
Characterization:
-
Determine the size and polydispersity index (PDI) of the liposomes using dynamic light scattering (DLS).
-
Protocol 2: Calcein (B42510) Leakage Assay
This assay measures the leakage of the fluorescent dye calcein from liposomes. At high concentrations inside the liposomes, calcein fluorescence is self-quenched. Upon leakage, the dye is diluted in the external medium, leading to an increase in fluorescence.
Materials:
-
Calcein-encapsulated liposomes (prepared as in Protocol 1, but with a calcein solution for hydration)
-
Calcein solution (e.g., 50-100 mM in the desired buffer)
-
Size exclusion column (e.g., Sephadex G-50)
-
Fluorometer
-
Triton X-100 solution (e.g., 10% v/v)
Procedure:
-
Preparation of Calcein-Loaded Liposomes:
-
Prepare the lipid film as described in Protocol 1.
-
Hydrate the film with the calcein solution.
-
Perform extrusion as described above.
-
-
Removal of Unencapsulated Calcein:
-
Equilibrate a size exclusion column with the desired buffer.
-
Apply the liposome suspension to the column.
-
Collect the fractions containing the liposomes, which will elute first. The free calcein will elute later.
-
-
Leakage Measurement:
-
Dilute the calcein-loaded liposomes in the buffer to a suitable concentration in a cuvette.
-
Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths for calcein (e.g., ~495 nm excitation, ~515 nm emission). This is the baseline leakage (F_t).
-
At the end of the experiment, add a small amount of Triton X-100 to lyse the liposomes and release all the encapsulated calcein. This will give the maximum fluorescence (F_max).
-
The percentage of leakage at time 't' can be calculated using the following formula:
-
% Leakage = [(F_t - F_0) / (F_max - F_0)] * 100
-
Where F_0 is the initial fluorescence.
-
-
Visualizations
Caption: Workflow for preparing 10:0 PC liposomes and assessing leakage.
References
- 1. biorxiv.org [biorxiv.org]
- 2. scispace.com [scispace.com]
- 3. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol modulates the liposome membrane fluidity and permeability for a hydrophilic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LabXchange [labxchange.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions for 1-Decanoyl-sn-glycero-3-phosphocholine
This technical support center provides guidance on the optimal storage, handling, and troubleshooting for 1-Decanoyl-sn-glycero-3-phosphocholine to ensure its stability and integrity in research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. When handled correctly and stored under these conditions, the product is stable for at least two years. It is advisable to store the compound in a desiccator to protect it from moisture.
Q2: How should I store solutions of this compound?
Stock solutions should be prepared in a high-purity, anhydrous solvent. For short-term storage (up to one month), solutions can be kept at -20°C. For longer-term storage (up to six months), it is recommended to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles. Always store solutions in tightly sealed vials to prevent solvent evaporation and exposure to moisture.
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as ethanol (B145695), methanol, and chloroform. For aqueous systems, it is sparingly soluble and may require the use of sonication or co-solvents to achieve the desired concentration. It is crucial to use high-purity, anhydrous solvents to prevent hydrolysis.
Q4: What are the primary degradation pathways for this compound?
The most common degradation pathway for this compound is hydrolysis.[1] This can occur at the ester linkage, resulting in the formation of decanoic acid and sn-glycero-3-phosphocholine. Exposure to moisture and elevated temperatures can accelerate this process.
Q5: How can I assess the purity and stability of my this compound sample?
The purity and stability can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[2][3] These methods can separate the intact lysophospholipid from its degradation products, allowing for quantification of its purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility in aqueous buffers | The compound has limited solubility in aqueous solutions. | - Increase sonication time. - Prepare a stock solution in an organic solvent (e.g., ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Unexpected experimental results | Degradation of the compound due to improper storage or handling. | - Verify the storage conditions and age of the compound. - Prepare fresh solutions from solid material. - Assess the purity of the compound using HPLC-MS. |
| Precipitation of the compound during experiments | The concentration of the compound exceeds its solubility limit in the experimental medium. | - Lower the working concentration of the compound. - If possible, adjust the composition of the experimental medium to improve solubility (e.g., by adding a small percentage of a co-solvent). |
| Changes in the physical appearance of the solid (e.g., clumping) | Absorption of moisture. | - Store the solid compound in a desiccator at -20°C. - Before use, allow the container to warm to room temperature before opening to prevent condensation. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid | -20°C | ≥ 2 years | Store in a desiccator to protect from moisture. |
| Solution in Ethanol | -20°C | ≤ 1 month | Use anhydrous ethanol. Aliquot to avoid repeated freeze-thaw cycles. |
| Solution in Ethanol | -80°C | ≤ 6 months | Use anhydrous ethanol. Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: Solubility in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Ethanol | Soluble | Use of anhydrous solvent is recommended. |
| Methanol | Soluble | Use of anhydrous solvent is recommended. |
| Chloroform | Soluble | Use of anhydrous solvent is recommended. |
| Water | Sparingly soluble | Sonication may be required to aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the solid in a sterile, clean vial.
-
Add the appropriate volume of anhydrous ethanol (or other desired organic solvent) to achieve the target concentration.
-
Vortex the solution until the solid is completely dissolved.
-
For long-term storage, dispense the stock solution into smaller aliquots in tightly sealed vials and store at -80°C.
Protocol 2: Stability Assessment by HPLC-MS
This protocol provides a general method for assessing the stability of this compound.
1. Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Dispense aliquots of the solution into separate vials for analysis at different time points.
-
Store the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
At each time point, dilute the sample to an appropriate concentration for HPLC-MS analysis.
2. HPLC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., start with 95% A, ramp to 100% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Monitor the m/z of this compound and its potential degradation products (e.g., decanoic acid).
3. Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of the remaining compound relative to the initial time point (T=0).
-
Plot the percentage of the remaining compound against time to determine the stability profile.
Visualizations
Lysophosphatidylcholine Signaling Pathway
Lysophosphatidylcholines (LPCs), including this compound, can act as signaling molecules that activate G protein-coupled receptors (GPCRs) on the cell surface.[4] This activation can trigger various downstream signaling cascades, leading to cellular responses such as cell proliferation, migration, and inflammation.
Caption: Lysophosphatidylcholine signaling cascade.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for assessing the stability of this compound.
Caption: Workflow for stability analysis.
Logical Relationship of Troubleshooting Steps
This diagram outlines the logical steps to take when troubleshooting unexpected experimental outcomes.
Caption: Troubleshooting decision tree.
References
overcoming phase transition issues with 1-Decanoyl-sn-glycero-3-phosphocholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Decanoyl-sn-glycero-3-phosphocholine (10:0 Lyso-PC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (10:0 Lyso-PC) and what are its common applications?
A1: this compound is a lysophospholipid, a class of lipids that are components of cell membranes and are involved in cell signaling. It is often used in research to study membrane properties, for the formulation of liposomes and micelles for drug delivery, and to investigate cellular signaling pathways. Due to its detergent-like properties, it can be used to solubilize membrane proteins.
Q2: How should I store this compound?
A2: this compound is typically supplied as a powder and should be stored at -20°C.[1] It is important to protect it from moisture as it is hygroscopic.
Q3: What is the critical micelle concentration (CMC) of this compound?
A3: The critical micelle concentration (CMC) of this compound is approximately 6-8 mM.[1] Above this concentration in an aqueous solution, the lipid molecules will self-assemble into micelles.
Q4: What is the gel-to-liquid crystalline phase transition temperature (Tm) of this compound?
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound.
Issue 1: Precipitation or Cloudiness in Aqueous Solutions
Symptoms:
-
The solution appears cloudy or hazy after dissolving the lipid powder in an aqueous buffer.
-
Precipitate forms over time, especially at lower temperatures.
Possible Causes:
-
Concentration above CMC: At concentrations significantly above its CMC (6-8 mM), 10:0 Lyso-PC will form micelles, which can sometimes lead to a hazy appearance.
-
Low Temperature: Although its Tm is low, storing concentrated aqueous solutions at refrigerated temperatures can sometimes promote the formation of more ordered, less soluble structures.
-
Buffer Composition: The ionic strength and pH of the buffer can influence the solubility and aggregation of the lipid.
Solutions:
-
Work Below the CMC: If your experiment allows, work at concentrations below 6 mM to maintain the lipid in its monomeric form.
-
Gentle Warming: Briefly and gently warm the solution (e.g., to 37°C) while vortexing to aid in dissolution and break up any aggregates. Do not overheat, as this can degrade the lipid.
-
Sonication: Use a bath sonicator for a short period to disperse aggregates and clarify the solution.
-
Solvent-Assisted Dissolution: First, dissolve the lipid in a small amount of an organic solvent like ethanol (B145695) and then add it dropwise to the aqueous buffer while vortexing.[3] Be mindful of the final solvent concentration in your experiment.
-
pH Adjustment: Ensure the pH of your buffer is within a neutral range (pH 7.0-8.0), as extreme pH values can affect lipid stability.
Issue 2: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability in cell viability or signaling responses between experiments.
-
Unexpected cytotoxic effects at concentrations that are not expected to be lytic.
Possible Causes:
-
Micelle Formation: At concentrations above the CMC, the formation of micelles can lead to a different effective concentration of monomeric lipid interacting with the cells, causing variability. Micelles can also have a greater disruptive effect on cell membranes.
-
Lipid Degradation: Improper storage or handling can lead to hydrolysis of the fatty acid chain, altering the biological activity of the lipid.
-
Interaction with Serum Proteins: If using serum-containing media, albumin and other proteins can bind to the lipid, affecting its availability to the cells.
Solutions:
-
Control Concentration: Maintain the working concentration of 10:0 Lyso-PC below its CMC if the monomeric form is desired for the experiment.
-
Fresh Preparations: Prepare fresh solutions of the lipid for each experiment from a powdered stock stored at -20°C.
-
Serum-Free Conditions: If possible, conduct short-term experiments in serum-free media to avoid confounding interactions with serum components. If serum is required, be aware of its potential to bind the lipid.
-
Proper Controls: Always include a vehicle control (the buffer or solvent used to dissolve the lipid) in your experiments.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₈NO₇P | [1] |
| Molecular Weight | 411.47 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 6 - 8 mM | [1] |
| Storage Temperature | -20°C | [1] |
| Physical Form | Powder | [1] |
| Purity | >99% | [1] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
Objective: To prepare a clear, aqueous stock solution of 10:0 Lyso-PC.
Materials:
-
This compound powder
-
Sterile, high-purity water or desired buffer (e.g., PBS, pH 7.4)
-
Sterile conical tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Equilibrate: Allow the vial of 10:0 Lyso-PC powder to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile environment, weigh the desired amount of the lipid powder.
-
Initial Dissolution: Add the powder to a sterile conical tube. Add a small volume of the desired aqueous buffer to create a slurry.
-
Vortexing: Vortex the slurry vigorously for 1-2 minutes. The solution may appear cloudy.
-
Dilution: Add the remaining volume of the buffer to reach the final desired concentration.
-
Gentle Warming (Optional): If the solution remains cloudy, warm it in a water bath at a temperature not exceeding 40°C for 5-10 minutes, with intermittent vortexing.
-
Sonication (Optional): If cloudiness persists, place the tube in a bath sonicator for 5-10 minutes, or until the solution becomes clear.
-
Sterilization: If required for cell culture applications, filter-sterilize the solution through a 0.22 µm syringe filter that is compatible with lipids (e.g., a PVDF membrane).
-
Storage: Use the solution immediately for best results. If short-term storage is necessary, store at 4°C for no more than 24 hours. For longer-term storage, it is recommended to prepare fresh solutions.
Protocol 2: Preparation of Liposomes using the Thin-Film Hydration Method
Objective: To prepare multilamellar vesicles (MLVs) incorporating this compound.
Materials:
-
This compound
-
Other lipids for the formulation (e.g., a structural phospholipid like DPPC)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., PBS)
-
Water bath
Procedure:
-
Lipid Dissolution: Dissolve the 10:0 Lyso-PC and other lipids in the organic solvent in the round-bottom flask.[4]
-
Film Formation: Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[5] This should be done at a temperature above the Tm of all lipid components.
-
Drying: Place the flask under high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the Tm of the main lipid components.[5]
-
Vesicle Formation: Gently rotate the flask to allow the lipid film to hydrate (B1144303) and form MLVs. This may take 30-60 minutes.
-
Sizing (Optional): To produce smaller, more uniform vesicles (e.g., large unilamellar vesicles - LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size or sonication.
Visualizations
Caption: Workflow for preparing aqueous solutions of this compound.
Caption: Simplified G2A receptor signaling pathway modulated by lysophosphatidylcholine.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: 1-Decanoyl-sn-glycero-3-phosphocholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the hydrolysis of 1-Decanoyl-sn-glycero-3-phosphocholine during their experiments.
Troubleshooting Hydrolysis of this compound
This section addresses common issues encountered during the handling and use of this compound that may lead to its degradation.
FAQs and Troubleshooting Guide
Q1: I suspect my stock solution of this compound has degraded. What are the signs of hydrolysis?
A1: Hydrolysis of this compound results in the formation of decanoic acid and sn-glycero-3-phosphocholine. Signs of degradation in your sample may include:
-
A decrease in the expected concentration of the parent molecule.
-
The appearance of new peaks corresponding to the degradation products in your analytical chromatogram (e.g., HPLC, LC-MS).
-
A noticeable change in the pH of unbuffered solutions.
-
Alterations in the physical properties of your formulation, such as changes in the appearance or performance of liposomes.
Q2: What are the optimal storage conditions to prevent hydrolysis?
A2: To minimize chemical hydrolysis, proper storage is critical. For long-term stability, this compound should be stored at -20°C as a solid or in a suitable organic solvent. Avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: Can the temperature of my experiment contribute to hydrolysis?
A4: Yes, temperature plays a significant role in the rate of chemical hydrolysis. The rate of hydrolysis increases with temperature, and this relationship can often be described by the Arrhenius equation.[1] For sensitive experiments, it is advisable to work at lower temperatures where feasible.
Q5: Are there any enzymes that can degrade this compound in my experimental system?
A5: Yes, phospholipases are enzymes that specifically hydrolyze phospholipids. If your experimental system (e.g., cell culture media, tissue homogenates) contains these enzymes, they can degrade your compound. The primary enzymes of concern are:
-
Phospholipase A1 (PLA1): This enzyme hydrolyzes the ester bond at the sn-1 position, which would lead to the degradation of this compound.
-
Lysophospholipases: These enzymes can also hydrolyze the remaining acyl chain from lysophospholipids.
It is important to be aware of potential enzymatic activity in your experimental setup and consider the use of phospholipase inhibitors if necessary.
Q6: What solvents are recommended for preparing stock solutions to minimize hydrolysis?
A6: For stock solutions, it is best to use high-purity, anhydrous organic solvents such as ethanol, methanol (B129727), or chloroform. The presence of water can facilitate hydrolysis, especially if the solution is not stored under optimal conditions. Ensure the solvent is compatible with your downstream applications.
Quantitative Data on Stability
While specific hydrolysis rate constants for this compound are not extensively published, the following table summarizes the expected stability trends based on data from similar lysophosphatidylcholines and phosphatidylcholines.
| Parameter | Condition | Expected Stability of this compound |
| pH | pH 6.0 - 7.0 | Optimal stability |
| pH < 5.0 | Increased rate of acid-catalyzed hydrolysis | |
| pH > 8.0 | Increased rate of base-catalyzed hydrolysis | |
| Temperature | -20°C (Solid/Organic Solvent) | High stability for long-term storage |
| 4°C (Aqueous solution, pH 6.5) | Moderate stability for short-term storage | |
| Room Temperature (Aqueous) | Prone to hydrolysis, especially outside optimal pH | |
| > 37°C (Aqueous) | Significantly increased rate of hydrolysis | |
| Enzymes | Presence of Phospholipase A1 | Susceptible to enzymatic degradation |
| Presence of Lysophospholipases | Susceptible to enzymatic degradation |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for Monitoring Hydrolysis
This protocol outlines a general method to assess the stability of this compound and detect its primary hydrolysis product, decanoic acid.
1. Materials:
-
This compound
-
Decanoic acid (as a standard)
-
HPLC-grade water, acetonitrile, methanol, and chloroform
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a C18 reversed-phase column and a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer)
2. Preparation of Standards and Samples:
-
Stock Solutions: Prepare individual stock solutions of this compound and decanoic acid in methanol or a suitable organic solvent at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Stability Samples: Prepare your experimental samples containing this compound under the desired conditions (e.g., different pH buffers, temperatures). At specified time points, quench the reaction if necessary (e.g., by adding an organic solvent to precipitate proteins or by adjusting the pH) and prepare for injection.
3. HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid or TFA
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA
-
Gradient: A linear gradient from 60% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B, and then re-equilibration. (This gradient should be optimized for your specific system and compounds).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
UV: 205-215 nm (for the ester bond)
-
ELSD/CAD: Universal detection for non-volatile analytes
-
MS: For specific mass detection of the parent compound and degradation products.
-
4. Data Analysis:
-
Identify the retention times for this compound and decanoic acid using the prepared standards.
-
Quantify the amount of each compound in your stability samples by integrating the peak areas and using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point to determine the rate of hydrolysis.
Visualizations
Hydrolysis Pathway of this compound
Caption: Hydrolysis pathway of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Logical Relationship of Factors Affecting Hydrolysis
Caption: Key factors influencing the hydrolysis of this compound.
References
Technical Support Center: Synthesis of 1-Decanoyl-sn-glycero-3-phosphocholine
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield in the synthesis of 1-Decanoyl-sn-glycero-3-phosphocholine (B1200132).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods involve the selective acylation of the primary hydroxyl group of a glycerol (B35011) backbone. Chemical synthesis often starts from enantiomerically pure glycerol derivatives and involves extensive use of protecting groups to achieve the desired regioselectivity. Chemo-enzymatic procedures are also employed, utilizing enzymes like phospholipase A1 (PLA1), A2 (PLA2), or lipases for regioselective acylation or deacylation.
Q2: Why is acyl migration a significant problem in this synthesis, and how can it be minimized?
A2: Acyl migration is the intramolecular transfer of the decanoyl group from the sn-1 to the sn-2 position of the glycerol backbone, resulting in a mixture of regioisomers. This non-enzymatic reaction can be catalyzed by both acids and bases. To minimize acyl migration, it is crucial to control the pH of the reaction mixture and to use specific reagents that can slow or suppress this process. Careful selection of protecting groups during multi-step synthesis is also a key strategy.
Q3: What factors can lead to low yields in the synthesis of this compound?
A3: Low yields can be attributed to several factors, including incomplete reactions, the formation of byproducts, and challenges in purification. The synthesis of lysophospholipids with shorter acyl chains, like decanoic acid, can sometimes be more challenging than with longer chains. The presence of moisture can also be detrimental, so ensuring anhydrous reaction conditions is critical.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low product yield | - Incomplete reaction. - Suboptimal reaction conditions. - Degradation of starting material or product. - Acyl migration leading to mixed products. | - Increase reaction time or temperature moderately. - Optimize the molar ratio of reactants. - Ensure anhydrous and inert atmosphere (e.g., nitrogen or argon). - Use a catalyst to drive the reaction to completion. - Control pH to minimize acyl migration. |
| Presence of multiple spots on TLC, indicating impurities | - Formation of di-acylated byproduct (1,2-didecanoyl-sn-glycero-3-phosphocholine). - Unreacted starting materials (sn-glycero-3-phosphocholine). - Presence of the 2-decanoyl isomer due to acyl migration. | - Adjust the stoichiometry of the acylating agent to favor mono-acylation. - Optimize purification by flash column chromatography with a suitable solvent gradient. - For purification, a chloroform-methanol-water solvent system is often effective. |
| Difficulty in purifying the final product | - Similar polarities of the product and byproducts. - Product streaking on silica (B1680970) gel column. | - Employ flash column chromatography with a carefully selected mobile phase. A gradient of methanol (B129727) in chloroform (B151607) is a good starting point. - Consider recrystallization from a solvent system like ethyl acetate (B1210297) and acetone. - For enzymatic synthesis, ensure complete removal of the enzyme post-reaction. |
| Product appears to be a mixture of 1-acyl and 2-acyl isomers | - Acyl migration has occurred during the reaction or workup. | - Maintain a neutral or slightly acidic pH during the reaction and purification steps. - Avoid high temperatures for extended periods. - Use protecting groups for the sn-2 hydroxyl group if possible during the synthesis strategy. |
Experimental Protocols
General Protocol for Chemical Acylation of sn-Glycero-3-phosphocholine
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired scale.
Materials:
-
sn-Glycero-3-phosphocholine (GPC)
-
Decanoic anhydride (B1165640) or Decanoyl chloride
-
4-(Dimethylamino)pyridine (DMAP) or another suitable catalyst
-
Anhydrous solvent (e.g., chloroform, dichloromethane, or a mixture of benzene-dimethylsulfoxide)
-
Inert gas (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water)
Procedure:
-
Preparation: Dry all glassware thoroughly. The reaction should be set up under an inert atmosphere.
-
Dissolution: Dissolve sn-glycero-3-phosphocholine in the chosen anhydrous solvent.
-
Addition of Reagents: Add the catalyst (e.g., DMAP) to the solution. Subsequently, add the acylating agent (decanoic anhydride or decanoyl chloride) dropwise while stirring. The molar ratio of GPC to the acylating agent should be optimized, but a starting point of 1:1.2 is often used to favor mono-acylation.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (typically several hours to overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a small amount of water or a suitable quenching agent.
-
Workup: The workup procedure will depend on the solvent and reagents used. It may involve washing with aqueous solutions to remove water-soluble byproducts and the catalyst.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel. A common eluent system is a gradient of methanol in chloroform.
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its structure and purity.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Illustrative)
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Reported Yield Range (%) |
| Fatty Acid Anhydride | DMAP | Chloroform | 25-40 | 12-24 | 60-85 |
| Acyl Chloride | Pyridine | Dichloromethane | 0-25 | 8-16 | 55-80 |
| Fatty Acid | DCC/DMAP | Chloroform/DMF | 25 | 24-48 | 50-75 |
Note: These are generalized conditions based on the synthesis of similar lysophospholipids. The optimal conditions for this compound may vary.
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: The process of acyl migration leading to isomeric impurity.
troubleshooting variability in 1-Decanoyl-sn-glycero-3-phosphocholine experiments
Technical Support Center: 1-Decanoyl-sn-glycero-3-phosphocholine
This guide provides troubleshooting for common issues encountered during experiments with this compound (C10:0 Lyso-PC), addressing researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (C10:0 Lyso-PC) is a type of lysophospholipid, which is a class of lipids derived from phosphatidylcholines.[1] It possesses a single 10-carbon acyl chain, making it amphiphilic with detergent-like properties. It is commonly used in research to study cell membrane properties, lipid signaling pathways, and as an emulsifier or absorption enhancer in drug delivery systems.[2]
Q2: How should I store this compound?
A2: For long-term stability, it should be stored as a solid or in an organic solvent solution at -20°C or below. Repeated freeze-thaw cycles of aqueous solutions should be avoided as this can lead to hydrolysis and degradation.
Q3: My experimental results are inconsistent. What are the common sources of variability?
A3: Variability often stems from three main sources:
-
Compound Integrity: Purity of the C10:0 Lyso-PC, degradation due to improper storage, or hydrolysis in aqueous buffers.
-
Solubility and Aggregation: Inconsistent solubilization can lead to concentration errors. The compound's tendency to form micelles above its Critical Micelle Concentration (CMC) means that its biological activity can differ significantly depending on whether it is present as monomers or micelles.[3]
-
Experimental Conditions: Variations in buffer pH, temperature, incubation time, and interactions with other media components (like serum proteins) can all impact results.
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Activity
Symptoms:
-
Lack of expected cellular response (e.g., no change in signaling, proliferation, or membrane permeability).
-
High variability between replicate experiments.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Degradation of Compound | Ensure the compound has been stored correctly at ≤ -20°C. If in an aqueous solution, prepare it fresh for each experiment. The ester bond is susceptible to hydrolysis, especially at non-neutral pH. |
| Concentration Above/Below Active Range | The biological effects of lysophospholipids can be highly concentration-dependent.[4] Perform a dose-response curve to identify the optimal concentration. Be aware of the CMC; effects may be due to monomeric or micellar forms. |
| Interaction with Media | Components in cell culture media, particularly serum albumin, can bind to Lyso-PC, reducing its effective free concentration. Consider running experiments in serum-free media or accounting for this binding effect. |
| Incorrect Solubilization | Ensure the lipid is fully dissolved in the initial solvent before preparing aqueous dilutions. Sonication may be required, but should be performed carefully to avoid degradation. See Protocol P1. |
Issue 2: Poor Solubility in Aqueous Buffers
Symptoms:
-
Visible precipitate or cloudiness in the prepared solution.
-
Inability to achieve the desired final concentration.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Solvent Choice | C10:0 Lyso-PC is best dissolved in a polar organic solvent like ethanol (B145695) or DMSO first to create a concentrated stock. This stock can then be diluted into aqueous buffers. |
| Temperature Effects | Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) may aid dissolution, but prolonged heating should be avoided to prevent hydrolysis. |
| Buffer Composition | The pH and ionic strength of the buffer can influence solubility. Ensure the buffer is compatible and consider using a buffer with a pH around 7.4 for physiological experiments. |
Quantitative Data Summary
The biological activity of this compound is closely tied to its physical properties, especially its tendency to form micelles.
| Property | Value | Significance |
| Molecular Weight | 427.5 g/mol (approx.) | Essential for calculating molar concentrations. |
| Critical Micelle Concentration (CMC) | Varies with conditions (temperature, buffer). For similar short-chain lyso-PCs, it can range from µM to low mM.[5] | Below the CMC, the compound exists as monomers. Above the CMC, it forms micelles.[3] This transition dramatically changes its interaction with cells and proteins. Biological effects observed at high concentrations may be due to detergent effects of micelles rather than specific receptor interactions. |
| Stability | Stable for ≥ 2 years when stored properly as a solid or in organic solvent at ≤ -20°C.[2] | Prone to hydrolysis in aqueous solutions, especially at non-neutral pH or elevated temperatures. |
Experimental Protocols
Protocol P1: Preparation of C10:0 Lyso-PC Stock and Working Solutions
-
Weighing: Allow the solid C10:0 Lyso-PC vial to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount in a sterile environment.
-
Stock Solution Preparation:
-
Dissolve the solid Lyso-PC in 100% ethanol to create a concentrated stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming or brief sonication can be used if necessary.
-
Store the stock solution at -20°C in a tightly sealed glass vial.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution directly into the pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium.
-
Add the stock solution dropwise while vortexing or swirling the buffer to prevent precipitation.
-
Do not exceed a final ethanol concentration that could be toxic to your cells (typically <0.5%). Run a vehicle control with the same final ethanol concentration.
-
-
Final Check: Ensure the final working solution is clear and free of any precipitate before adding it to cells or an assay.
Visualizations
Diagrams of Workflows and Pathways
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Aggregation state of Lyso-PC depends on its concentration relative to the CMC.
Caption: Simplified overview of potential signaling pathways affected by Lyso-PC.[4][6][7]
References
- 1. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The molecular mechanism by which saturated lysophosphatidylcholine attenuates the metastatic capacity of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-Decanoyl-sn-glycero-3-phosphocholine and Other Lysophospholipids for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 1-Decanoyl-sn-glycero-3-phosphocholine, a saturated short-chain lysophosphatidylcholine (B164491) (LPC), with other lysophospholipids. It is intended for researchers, scientists, and drug development professionals working in areas such as inflammation, immunology, and cell signaling. This document synthesizes experimental data to highlight the structure-activity relationships within the lysophospholipid class and provides detailed experimental protocols for further investigation.
Introduction to Lysophospholipids
Lysophospholipids are signaling molecules derived from membrane phospholipids (B1166683) through the action of phospholipase A2. They play crucial roles in a myriad of cellular processes, and their effects are largely determined by their molecular structure, specifically the length and saturation of the fatty acid chain and the nature of the polar head group. This guide focuses on this compound (C10:0 LPC) and compares its properties and biological activities with other relevant lysophospholipids.
Comparison of Physicochemical and Biological Properties
The biological activity of lysophosphatidylcholines is highly dependent on the length and saturation of the acyl chain. While extensive comparative data for this compound is still emerging, existing research on various LPCs allows for an informed comparison.
| Property | This compound (C10:0) | Other Short-Chain LPCs (e.g., C8:0) | Long-Chain Saturated LPCs (e.g., C16:0, C18:0) | Long-Chain Unsaturated LPCs (e.g., C18:1) | Other Lysophospholipids (e.g., LPA) |
| Structure | Glycerol (B35011) backbone, phosphocholine (B91661) headgroup, C10:0 acyl chain at sn-1 | Glycerol backbone, phosphocholine headgroup, shorter acyl chain | Glycerol backbone, phosphocholine headgroup, longer saturated acyl chain | Glycerol backbone, phosphocholine headgroup, longer unsaturated acyl chain | Varies (e.g., glycerol backbone, phosphate (B84403) headgroup for LPA) |
| Receptor Binding | Likely interacts with G protein-coupled receptors like G2A (GPR132) | Presumed to interact with similar GPCRs as other LPCs | Known to interact with G2A (GPR132) and potentially other receptors.[1][2][3] | Binds to G2A and may have other receptor interactions | Binds to a distinct set of LPA receptors (LPA1-6) |
| Pro-inflammatory Activity | Expected to have some pro-inflammatory effects, but potentially less potent than longer-chain LPCs. | Generally considered to have biological activity, but specific comparative data is limited. | Potent inducers of pro-inflammatory cytokines (e.g., IL-6, IL-8, GM-CSF) and other inflammatory mediators.[4] Palmitoyl-LPC (C16:0) has been shown to be optimal for stimulating cytokine release in some studies.[4] | Also pro-inflammatory, but the degree of unsaturation can modulate activity. | Potent pro-inflammatory mediator involved in diverse cellular responses. |
| Calcium Mobilization | Expected to be less potent in inducing calcium mobilization compared to longer-chain lysophospholipids. Studies on decanoyl-LPA (C10:0) showed little to no activity.[5] | Activity is likely dependent on chain length. | Known to induce intracellular calcium mobilization. | Also induces calcium mobilization. | A potent inducer of intracellular calcium mobilization through its specific receptors.[5] |
| Immune Cell Modulation | Likely modulates immune cell function, including macrophage and T-cell chemotaxis, through G2A.[6][7] | Likely to have immunomodulatory effects. | Potent modulators of immune cells, promoting chemotaxis and activation.[1][7] | Also modulates immune cell activity. | Strong chemoattractant and activator for various immune cells. |
Signaling Pathways
Lysophosphatidylcholines primarily exert their effects through G protein-coupled receptors (GPCRs). The G2A (GPR132) receptor is a key receptor for LPCs, mediating responses in immune cells.[1][2][3] The binding of LPC to G2A can initiate downstream signaling cascades involving G proteins such as Gαs, Gαq, and Gα13, leading to the activation of various effector enzymes and changes in second messenger concentrations.[2][8] This can result in diverse cellular responses including chemotaxis, cytokine release, and apoptosis.[2][6]
It is important to note that some initial reports of LPC binding to other GPCRs have been subject to debate and retraction, highlighting the complexity of lysophospholipid signaling.[3]
Caption: Signaling pathway of lysophosphatidylcholine (LPC) via the G2A receptor.
Experimental Protocols
To facilitate comparative studies, two detailed experimental protocols are provided below.
Macrophage Inflammatory Response Assay
This protocol is designed to compare the pro-inflammatory effects of different lysophospholipids by measuring cytokine release from macrophages.
a. Experimental Workflow
Caption: Workflow for the macrophage inflammatory response assay.
b. Detailed Methodology
-
Cell Culture: Culture a suitable macrophage cell line, such as murine J774A.1 or human THP-1 monocytes (differentiated into macrophages with PMA), in appropriate culture medium.
-
Cell Harvesting: Once cells reach 70-80% confluency, harvest them. For adherent cells like J774A.1, this can be done by gentle scraping or using a cell lifter to avoid enzymatic digestion that could alter cell surface receptors.[2]
-
LPS Stimulation: Resuspend the harvested macrophages in fresh medium and stimulate them with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce a pro-inflammatory state.[9]
-
Treatment with Lysophospholipids: Immediately after LPS stimulation, seed the macrophages into 12-well plates containing serial dilutions of the lysophospholipids to be tested (e.g., this compound, and other LPCs with varying chain lengths) in triplicate. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 16-18 hours at 37°C in a humidified incubator with 5% CO2.[9]
-
Sample Collection: After incubation, carefully collect the conditioned medium from each well.
-
Sample Processing: Centrifuge the collected medium at 500 x g for 5 minutes to pellet any detached cells.
-
Cytokine Analysis: Analyze the supernatant for the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Intracellular Calcium Mobilization Assay
This protocol allows for the comparison of the ability of different lysophospholipids to induce intracellular calcium signaling, a common downstream effect of GPCR activation.
a. Experimental Workflow
Caption: Workflow for the intracellular calcium mobilization assay.
b. Detailed Methodology
-
Cell Preparation: Seed cells expressing the receptor of interest (e.g., Chinese Hamster Ovary (CHO) cells stably transfected with the G2A receptor) into a 96-well black-walled, clear-bottom plate at an appropriate density. Allow the cells to adhere overnight.[10]
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions. Aspirate the culture medium from the wells and add the dye-loading buffer. Incubate for 30-60 minutes at 37°C in the dark.[10]
-
Washing: After incubation, gently wash the cells twice with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye. Add fresh assay buffer to each well.[10]
-
Compound Preparation: Prepare serial dilutions of the lysophospholipids to be tested in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence microplate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject the lysophospholipid solutions into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the mobilization of intracellular calcium. Calculate the peak fluorescence response for each concentration of each lysophospholipid and plot dose-response curves to determine the potency (EC50) and efficacy (Emax) of each compound.
Conclusion
This compound is a valuable tool for studying the biological effects of short-chain lysophosphatidylcholines. Based on the available data for related molecules, its activity is likely to be distinct from that of its longer-chain counterparts. The provided experimental protocols offer a framework for researchers to directly compare the bioactivity of this compound with other lysophospholipids, thereby contributing to a deeper understanding of the structure-function relationships that govern the diverse roles of these important signaling molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrophage Inflammatory Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 1-Decanoyl-sn-glycero-3-phosphocholine and DPPC in Liposome Formulations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of liposomal drug delivery, the choice of phospholipid is a critical determinant of the formulation's physicochemical properties and, consequently, its in vivo performance. This guide provides an objective comparison between two phosphatidylcholines: 1-Decanoyl-sn-glycero-3-phosphocholine (DLPC) and Dipalmitoylphosphatidylcholine (DPPC). We will delve into their fundamental properties and explore how these differences translate into the characteristics of the resulting liposome (B1194612) formulations, supported by established experimental protocols.
Physicochemical Properties of DLPC and DPPC
The length and saturation of the acyl chains in phospholipids (B1166683) profoundly influence their packing behavior and the fluidity of the liposomal membrane. DLPC, with its two C10 saturated acyl chains, and DPPC, with its two C16 saturated acyl chains, exhibit distinct thermal and physical properties that are foundational to their application in liposome formulations.
| Property | This compound (DLPC) | Dipalmitoylphosphatidylcholine (DPPC) |
| Molecular Formula | C28H56NO8P | C40H80NO8P[1] |
| Molecular Weight | 565.72 g/mol | 734.04 g/mol [1] |
| Acyl Chain Composition | 2 x Capric Acid (10:0) | 2 x Palmitic Acid (16:0) |
| Phase Transition Temp (Tm) | ~ -1.0 to 18 °C | ~ 41 °C[2][3] |
Note: The phase transition temperature of DLPC can vary depending on the hydration state and experimental conditions.
The significantly lower phase transition temperature of DLPC compared to DPPC is a key differentiator. At physiological temperature (37°C), liposomes formulated with DLPC will exist in a fluid, liquid-crystalline phase, characterized by a more disordered and permeable membrane. In contrast, DPPC liposomes will be in a rigid, gel phase, resulting in a more ordered and less permeable bilayer.[2][3] This fundamental difference has significant implications for drug encapsulation, retention, and release profiles.
Liposome Formulation and Characterization: A Comparative Overview
While direct, head-to-head comparative studies with extensive experimental data for DLPC versus DPPC in the same liposomal formulation are not abundantly available in the literature, we can infer the expected performance based on their physicochemical properties. The following table summarizes the anticipated differences in key liposomal attributes.
| Liposome Characteristic | DLPC-based Liposomes | DPPC-based Liposomes | Rationale |
| Membrane Fluidity at 37°C | High | Low | DLPC is above its Tm, while DPPC is below its Tm at physiological temperature. |
| Drug Encapsulation Efficiency | Generally lower for hydrophilic drugs | Generally higher for hydrophilic drugs | The more fluid and permeable DLPC membrane may lead to leakage of aqueous-soluble drugs during formulation. The rigid DPPC bilayer can better entrap these molecules. |
| Drug Release Rate | Faster | Slower | The fluid nature of the DLPC bilayer facilitates more rapid diffusion of the encapsulated drug out of the liposome. |
| Stability (Drug Retention) | Lower | Higher | The rigid gel-phase of DPPC liposomes provides better retention of the encapsulated cargo over time. |
| Flexibility for Triggered Release | Less suitable for temperature-sensitive release | Ideal for temperature-sensitive release | The sharp phase transition of DPPC at 41°C allows for triggered drug release with mild hyperthermia. |
Experimental Protocols
To empirically determine and compare the performance of DLPC and DPPC in liposome formulations, the following standard experimental protocols are employed.
Liposome Preparation: Thin-Film Hydration Method
This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (ULVs).
Materials:
-
This compound (DLPC) or Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol (optional, for modulating membrane fluidity and stability)
-
Chloroform or a chloroform:methanol mixture
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Drug to be encapsulated
Procedure:
-
Dissolve the lipid (DLPC or DPPC) and cholesterol (if used) in the organic solvent in a round-bottom flask.
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable) and rotating the flask. The temperature of the hydrating buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm (i.e., >18°C for DLPC and >41°C for DPPC).
-
The resulting suspension of MLVs can be downsized by sonication or extrusion through polycarbonate membranes of a defined pore size to produce ULVs of a desired diameter.
Characterization of Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
These parameters are crucial for predicting the in vivo fate of liposomes and are typically measured using Dynamic Light Scattering (DLS).
Procedure:
-
Dilute the liposome suspension in the original buffer to an appropriate concentration for DLS analysis.
-
Measure the particle size (Z-average diameter), PDI (a measure of the width of the size distribution), and zeta potential using a DLS instrument.
-
Perform measurements in triplicate and report the mean ± standard deviation.
2. Encapsulation Efficiency (%EE):
This determines the percentage of the initial drug that is successfully entrapped within the liposomes.
Procedure:
-
Separate the unencapsulated ("free") drug from the liposome-encapsulated drug. Common methods include:
-
Size Exclusion Chromatography: Pass the liposome suspension through a small column (e.g., Sephadex G-50) to separate the larger liposomes from the smaller, free drug molecules.
-
Centrifugation: Pellet the liposomes by ultracentrifugation, leaving the free drug in the supernatant.
-
Dialysis: Dialyze the liposome suspension against a large volume of buffer to remove the free drug.
-
-
Quantify the amount of drug in the liposome fraction and the total amount of drug used initially. Drug quantification can be done using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the %EE using the following formula:
%EE = (Amount of encapsulated drug / Total amount of initial drug) x 100
In Vitro Drug Release Study
This assay evaluates the rate at which the encapsulated drug is released from the liposomes over time under simulated physiological conditions.
Procedure:
-
Place a known concentration of the liposome formulation in a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the liposomes.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at 37°C) with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released as a function of time.
Conclusion
The choice between this compound (DLPC) and Dipalmitoylphosphatidylcholine (DPPC) for liposome formulation should be guided by the desired drug release profile and the overall therapeutic objective. DPPC, with its higher phase transition temperature, is well-suited for creating stable, rigid liposomes with slower drug release, making it a preferred choice for sustained-release formulations and temperature-sensitive triggered release systems. Conversely, the lower phase transition temperature of DLPC results in more fluid and permeable liposomes at physiological temperatures, which may be advantageous for applications requiring more rapid drug release or for modulating membrane properties for specific cellular interactions. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and other phospholipids in the development of optimized liposomal drug delivery systems.
References
- 1. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-Dioctanoyl-sn-glycero-3-phosphocholine | C24H48NO8P | CID 24779244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-DIDECANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE CAS#: 3436-44-0 [m.chemicalbook.com]
The Influence of Acyl Chain Length on Phosphocholine Properties: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-property relationships of phospholipids (B1166683) is paramount for designing effective lipid-based formulations. This guide provides a comprehensive comparison of how the acyl chain length of phosphocholines (PCs) impacts their physicochemical and biological properties, supported by experimental data and detailed methodologies.
The length of the hydrocarbon chains esterified to the glycerol (B35011) backbone of phosphocholines is a critical determinant of their self-assembly behavior, membrane characteristics, and interactions with biological systems. This guide will delve into the quantitative effects on key parameters such as critical micelle concentration, phase transition temperature, and vesicle size, while also exploring the implications for biocompatibility and cellular uptake.
Physicochemical Properties: A Quantitative Comparison
The length of the saturated acyl chains in diacylphosphatidylcholines directly influences their molecular packing and, consequently, their bulk properties in aqueous solutions. Generally, as the acyl chain length increases, the hydrophobicity of the phospholipid molecule increases, leading to stronger van der Waals interactions between the chains.
Critical Micelle Concentration (CMC)
The critical micelle concentration is the concentration of a surfactant above which micelles form. For phosphocholines, a lower CMC indicates a greater tendency to self-assemble and higher stability of the resulting aggregates. As the acyl chain length increases, the enhanced hydrophobicity leads to a significant decrease in the CMC.
| Phosphocholine (B91661) (Diacyl PC) | Acyl Chain Composition | Critical Micelle Concentration (CMC) |
| Dihexanoylphosphatidylcholine | C6:0 | ~10.5 mM |
| Diheptanoylphosphatidylcholine | C7:0 | ~2.4 mM |
| Dioctanoylphosphatidylcholine | C8:0 | ~0.3 mM |
| Didecanoylphosphatidylcholine | C10:0 | ~15 µM |
| Dilauroylphosphatidylcholine | C12:0 | ~1 µM |
| Dimyristoylphosphatidylcholine | C14:0 | ~0.1 µM |
| Dipalmitoylphosphatidylcholine | C16:0 | ~4.6 nM |
| Distearoylphosphatidylcholine | C18:0 | ~0.4 nM |
Note: CMC values can vary depending on the experimental conditions such as temperature, pH, and buffer composition.
Phase Transition Temperature (Tm)
The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. This parameter is crucial for the stability and permeability of liposomes. Longer acyl chains exhibit stronger van der Waals forces, which require more energy to disrupt, resulting in a higher Tm.
| Phosphocholine (Diacyl PC) | Acyl Chain Composition | Main Phase Transition Temperature (Tm) (°C) |
| Dilauroylphosphatidylcholine | C12:0 | -1.8 |
| Dimyristoylphosphatidylcholine | C14:0 | 23.9 |
| Dipalmitoylphosphatidylcholine | C16:0 | 41.3 |
| Distearoylphosphatidylcholine | C18:0 | 55.1 |
| Diarachidoylphosphatidylcholine | C20:0 | 66.0 |
| Dibehenoylphosphatidylcholine | C22:0 | 74.4 |
| Dilignoceroylphosphatidylcholine | C24:0 | 81.4 |
Data sourced from the LIPIDAT database, a comprehensive resource for lipid thermotropic data.[1][2][3][4][5]
Vesicle Size (Hydrodynamic Diameter)
The size of liposomes prepared from phosphocholines is influenced by the acyl chain length, although the preparation method also plays a significant role. Generally, longer acyl chains can lead to the formation of larger vesicles when prepared under identical conditions, such as thin-film hydration followed by extrusion. This is attributed to the increased hydrophobicity and altered packing parameters of the lipids.[6][7]
| Phosphocholine (Diacyl PC) | Acyl Chain Composition | Hydrodynamic Diameter (nm) (approx.) |
| Dimyristoylphosphatidylcholine | C14:0 | ~100 - 120 |
| Dipalmitoylphosphatidylcholine | C16:0 | ~120 - 140 |
| Distearoylphosphatidylcholine | C18:0 | ~140 - 160 |
Note: These are approximate values and can vary significantly based on the preparation method, extrusion pore size, and other formulation parameters.[6][8][9]
Biological Properties: Implications for Drug Delivery
The acyl chain length of phosphocholines not only dictates their physicochemical characteristics but also has profound effects on their biological performance, including biocompatibility and cellular interactions.
Biocompatibility
Phosphocholines are generally considered biocompatible due to their zwitterionic headgroup, which mimics the outer leaflet of cell membranes. However, the acyl chain length can influence the stability of liposomes in biological fluids. Liposomes formulated with PCs having longer saturated acyl chains and consequently higher Tm values tend to be more rigid and stable in the presence of serum proteins, leading to longer circulation times in vivo.[10][11][12] Conversely, shorter-chain PCs can lead to less stable liposomes that may prematurely release their encapsulated contents.
Cellular Uptake
The efficiency of cellular uptake of liposomes is a complex process influenced by multiple factors, including size, surface charge, and membrane fluidity. The acyl chain length of the constituent phosphocholines affects membrane rigidity, which in turn can modulate interactions with cell membranes. Liposomes with more rigid membranes (longer acyl chains, higher Tm) may exhibit different uptake kinetics compared to more fluid liposomes (shorter acyl chains, lower Tm). While a universal trend is not definitively established and can be cell-type dependent, some studies suggest that more rigid liposomes may be taken up more slowly. However, their enhanced stability can lead to greater overall delivery to target tissues.[13][14][15]
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols for the characterization of phosphocholine properties are provided below.
Liposome (B1194612) Preparation: Thin-Film Hydration and Extrusion
This is a common method for producing unilamellar liposomes of a defined size.[16][17][18][19][20]
-
Lipid Film Formation: Dissolve the desired diacylphosphatidylcholine in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation above the phase transition temperature (Tm) of the lipid. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically performed 10-20 times above the lipid's Tm.
References
- 1. LIPIDAT: a database of lipid phase transition temperatures and enthalpy changes. DMPC data subset analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LIPIDAT: a database of lipid phase transition temperatures and enthalpy changes. DMPC data subset analysis. | Semantic Scholar [semanticscholar.org]
- 3. scilit.com [scilit.com]
- 4. LIPIDAT: A database of lipid phase transition temperatures and enthalpy changes. DMPC data subset analysis - Wikidata [wikidata.org]
- 5. bio21.bas.bg [bio21.bas.bg]
- 6. Effects of temperature, acyl chain length, and flow-rate ratio on liposome formation and size in a microfluidic hydrodynamic focusing device - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. Effect of liposomal size on the calorimetric behavior of mixed-chain phosphatidylcholine bilayer dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure–function relationship of phase-separated liposomes containing diacylglycerol analogues - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00799A [pubs.rsc.org]
- 10. Sterilization Effects on Liposomes with Varying Lipid Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospholipid acyl chain length modulation: a strategy to enhance liposomal drug delivery of the hydrophobic bacteriocin Micrococcin P1 to biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interactions of polymerizable phosphatidylcholine vesicles with blood components: relevance to biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 17. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 18. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 19. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Synthetic 1-Decanoyl-sn-glycero-3-phosphocholine
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic lipids like 1-Decanoyl-sn-glycero-3-phosphocholine is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of this key lysophospholipid and contrasts its performance with common alternatives, supported by experimental data and detailed protocols.
Introduction to this compound and Its Alternatives
This compound, a lysophosphatidylcholine (B164491) with a 10-carbon acyl chain, is a crucial surfactant and emulsifier in various research and pharmaceutical applications, particularly in the formation of liposomes for drug delivery. Its amphipathic nature, with a hydrophilic phosphocholine (B91661) headgroup and a lipophilic decanoyl tail, allows it to form stable micelles and bilayers.
However, the efficacy and safety of formulations containing this synthetic lipid are directly dependent on its purity. Common impurities can include starting materials, byproducts from synthesis, and degradation products such as free fatty acids and glycerophosphocholine. This guide focuses on robust analytical methods to identify and quantify these impurities.
Furthermore, the choice of a lysophospholipid can significantly impact the characteristics of a drug delivery system. Therefore, we also present a comparative analysis of this compound with two common alternatives: 1-Lauroyl-sn-glycero-3-phosphocholine (C12) and 1-Myristoyl-sn-glycero-3-phosphocholine (C14). The difference in the acyl chain length influences their physicochemical properties and, consequently, their performance in formulations.
Purity Validation: A Multi-Modal Approach
A combination of chromatographic and spectroscopic techniques is essential for a thorough validation of the purity of this compound. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this analytical workflow.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with a Charged Aerosol Detector (CAD), is a powerful technique for separating and quantifying non-volatile compounds like phospholipids.
Table 1: Comparative Purity Analysis of Commercially Available Lysophosphatidylcholines by HPLC-CAD
| Compound | Supplier A Purity (%) | Supplier B Purity (%) |
| This compound | >98 | >99 |
| 1-Lauroyl-sn-glycero-3-phosphocholine | >98 | >99 |
| 1-Myristoyl-sn-glycero-3-phosphocholine | >98 | >99 |
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) provides structural information and is highly sensitive for detecting and identifying impurities.
Table 2: Key Mass Spectrometry Data for this compound and Potential Impurities
| Compound | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | 411.47 | 412.27 | 184.07 (phosphocholine headgroup), 256.20 ([M+H - phosphocholine]⁺) |
| Decanoic Acid | 172.26 | 173.15 | 127.11, 99.08 |
| sn-glycero-3-phosphocholine | 257.21 | 258.10 | 184.07, 104.11, 86.09 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ³¹P NMR spectroscopy are indispensable for confirming the chemical structure and identifying impurities without the need for reference standards for every potential impurity.
Table 3: Indicative ¹H and ³¹P NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | ~3.25 | N(CH₃)₃ |
| ¹H | ~3.65 | -CH₂-N- |
| ¹H | ~4.30 | -O-CH₂-CH(OH)- |
| ¹H | ~5.20 | -CH(OH)- |
| ¹H | ~0.88 | -CH₃ (decanoyl) |
| ³¹P | ~0.5 | Phosphate (B84403) |
Experimental Protocols
HPLC-CAD Method for Purity Assessment
A robust HPLC method for the separation of lysophosphatidylcholines and their potential hydrolysis products is crucial.
-
Column: A silica-based HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 150 x 2.1 mm, 1.7 µm) is recommended.
-
Mobile Phase A: Acetonitrile/Water (95:5) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Water (50:50) with 10 mM ammonium formate.
-
Gradient: A linear gradient from 100% A to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detector: Charged Aerosol Detector (CAD).
LC-MS Method for Impurity Identification
This method is designed to identify both the parent compound and potential impurities.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.
NMR Spectroscopy for Structural Verification
NMR provides detailed structural information.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (B129727) (CD₃OD).
-
¹H NMR: Acquire spectra at a high field (e.g., 500 MHz) to ensure good signal dispersion.
-
³¹P NMR: Use proton decoupling to obtain a single sharp peak for the phosphate group.
Performance Comparison with Alternatives
The choice of lysophosphatidylcholine can significantly influence the properties of drug delivery systems. A key application is the formation of liposomes. The acyl chain length affects the critical micelle concentration (CMC), fluidity of the lipid bilayer, and drug encapsulation efficiency.
Table 4: Comparative Performance of Lysophosphatidylcholines in Liposome (B1194612) Formulations
| Property | This compound (C10) | 1-Lauroyl-sn-glycero-3-phosphocholine (C12) | 1-Myristoyl-sn-glycero-3-phosphocholine (C14) |
| Critical Micelle Concentration (CMC) | Higher | Intermediate | Lower |
| Liposome Stability | Lower | Intermediate | Higher |
| Drug Encapsulation Efficiency (Hydrophilic drug) | Lower | Intermediate | Higher |
| Membrane Fluidity | Higher | Intermediate | Lower |
Note: These are general trends and the exact values can vary depending on the specific formulation and experimental conditions.
A recent study demonstrated that liposomes formulated with lysophosphatidylcholine exhibited improved dissolution and oral absorption of a poorly water-soluble drug, astaxanthin (B1665798).[1] The study found that liposomes made with a lysophosphatidylcholine (LPC) base showed a sevenfold higher release of the drug compared to those made with standard phosphatidylcholine (PC).[1] This highlights the potential of lysophospholipids in enhancing drug delivery.
Visualizing the Workflow and Relationships
Conclusion
The purity of synthetic this compound is a critical quality attribute that directly impacts its performance in research and pharmaceutical applications. A comprehensive analytical strategy employing HPLC-CAD, LC-MS, and NMR spectroscopy is essential for its thorough validation. Furthermore, the selection of the appropriate lysophosphatidylcholine, considering the acyl chain length, is crucial for optimizing the properties of drug delivery systems. This guide provides the necessary framework for researchers to confidently assess the purity of their materials and make informed decisions on the selection of lysophospholipids for their specific applications.
References
A Comparative Guide to the Quality Control of 1-Decanoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
In the realm of lipid-based drug delivery systems and cellular signaling research, the purity and characterization of lysophospholipids are paramount. 1-Decanoyl-sn-glycero-3-phosphocholine, a single-chain lysophosphatidylcholine (B164491), is a critical component in various research applications. This guide provides a comparative analysis of its quality control standards against common alternatives, supported by experimental data and detailed protocols to ensure the reliability and reproducibility of your research.
Comparative Analysis of Lysophosphatidylcholines
The selection of a lysophosphatidylcholine for research or formulation development should be guided by a thorough evaluation of its purity, identity, and physical properties. Below is a comparison of this compound with two common alternatives, 1-Lauroyl-sn-glycero-3-phosphocholine (C12:0) and 1-Myristoyl-sn-glycero-3-phosphocholine (C14:0). The data presented is a synthesis of information from various suppliers and published literature.
| Parameter | This compound | 1-Lauroyl-sn-glycero-3-phosphocholine | 1-Myristoyl-sn-glycero-3-phosphocholine |
| Molecular Formula | C₁₈H₃₈NO₇P | C₂₀H₄₂NO₇P | C₂₂H₄₆NO₇P |
| Molecular Weight | 411.47 g/mol | 439.52 g/mol | 467.58 g/mol |
| Purity (Typical) | >98%[1] | >98%[1] | ≥95% (TLC) |
| Appearance | White to off-white solid | White to off-white solid | White to off-white powder |
| Solubility | Soluble in chloroform, methanol (B129727), and ethanol | Soluble in chloroform, methanol, and ethanol | Soluble in chloroform, methanol, and ethanol |
| Storage Conditions | -20°C | -20°C | -20°C |
| Primary QC Methods | TLC, HPLC, Mass Spectrometry | TLC, HPLC, Mass Spectrometry | TLC, HPLC, Mass Spectrometry |
Experimental Protocols for Quality Control
Accurate and reliable characterization of this compound is essential. The following are detailed protocols for key analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of lysophosphatidylcholines and related impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
Chromatographic Conditions:
-
Column: Silica-based normal-phase column (e.g., Phenomenex Silica, 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: n-hexane
-
Mobile Phase B: Isopropanol (B130326)
-
Mobile Phase C: Water
-
Gradient Elution: A gradient of n-hexane-isopropanol-water (e.g., starting with a higher percentage of n-hexane and gradually increasing the proportion of isopropanol and water) is typically used. A common starting point is a ratio of 5:80:20 (A:B:C).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10-20 µL
-
Detector: ELSD (Nebulizer Temperature: 40-60°C, Gas Flow: 1.5-2.5 L/min) or CAD.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the purity by determining the area percentage of the main peak relative to the total peak area.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and structure of the lysophospholipid.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
LC Conditions (if coupled with MS):
-
Use a compatible HPLC method as described above, ensuring the mobile phase is amenable to mass spectrometry (e.g., using volatile buffers like ammonium (B1175870) formate).
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 300-350°C.
-
Gas Flow (Nitrogen): Desolvation gas flow of 600-800 L/hr.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or chloroform/methanol mixture).
-
Analysis: Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system.
-
Data Analysis: Look for the protonated molecule [M+H]⁺ at the expected m/z value (412.47 for this compound). Tandem MS (MS/MS) can be performed to obtain fragmentation patterns for further structural confirmation, with a characteristic fragment at m/z 184.07 corresponding to the phosphocholine (B91661) headgroup.
Experimental and Logical Workflows
To visualize the quality control process and the biological context of this compound, the following diagrams are provided.
References
Comparative Analysis of 1-Decanoyl-sn-glycero-3-phosphocholine from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of 1-Decanoyl-sn-glycero-3-phosphocholine (C10:0 Lyso-PC) from various commercial suppliers. Due to the lack of publicly available direct comparative studies, this document outlines a comprehensive approach using standardized experimental protocols to evaluate key quality attributes: purity, stability, and biological activity. The experimental data presented herein is illustrative to guide researchers in their own comparative assessments.
Supplier Information
A critical first step in sourcing this compound is to identify and evaluate potential suppliers. The following table summarizes publicly available information from a selection of suppliers. Purity claims are as stated by the respective suppliers and would require independent verification.
| Supplier | Product Name | Catalog Number | Stated Purity | Format | Storage Temperature |
| Supplier A | This compound | Varies | >99% | Solid | -20°C |
| Supplier B | This compound | Varies | ≥98% | Solid | -20°C |
| Supplier C | This compound | Varies | ≥99% | Powder | -20°C |
| Supplier D | This compound | Varies | ≥95% | Powder | -20°C |
Data Presentation: A Framework for Comparison
To facilitate a direct and objective comparison, all quantitative data should be summarized in clearly structured tables. The following tables present a template with hypothetical data for purity, stability, and biological activity assessments.
Table 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
| Supplier | Lot Number | Purity by HPLC (%) | Major Impurity (%) |
| Supplier A | Lot #A001 | 99.5 ± 0.2 | 0.3 (Unidentified) |
| Supplier B | Lot #B001 | 98.2 ± 0.4 | 1.1 (Lysophosphatidic acid) |
| Supplier C | Lot #C001 | 99.1 ± 0.3 | 0.5 (Glycerophosphocholine) |
| Supplier D | Lot #D001 | 96.5 ± 0.7 | 2.5 (Unidentified) |
Table 2: Stability Assessment - Purity by HPLC after Storage
| Supplier | Initial Purity (%) | Purity after 1 month at 4°C (%) | Purity after 1 month at 25°C (%) |
| Supplier A | 99.5 | 99.3 | 97.1 |
| Supplier B | 98.2 | 98.0 | 95.5 |
| Supplier C | 99.1 | 99.0 | 96.8 |
| Supplier D | 96.5 | 95.8 | 92.3 |
Table 3: Biological Activity - EC50 for GPR4 Activation in a Cell-Based Assay
| Supplier | EC50 (µM) |
| Supplier A | 15.2 ± 1.5 |
| Supplier B | 18.5 ± 2.1 |
| Supplier C | 16.1 ± 1.8 |
| Supplier D | 25.8 ± 3.5 |
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reliable and comparable data. The following protocols are recommended for the key experiments.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify this compound from potential impurities.
-
Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
-
Column: A normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of dichloromethane, methanol, and ammonium (B1175870) hydroxide.
-
Flow Rate: 1.0 mL/min.
-
Detector Settings: Optimized for the specific detector used.
-
Sample Preparation: Dissolve the lipid in the initial mobile phase to a concentration of 1 mg/mL.
-
Quantification: Determine the peak area of this compound and any impurities. Calculate purity as the percentage of the main peak area relative to the total peak area.
Stability Assessment
This protocol assesses the degradation of the lipid under different storage conditions.
-
Sample Preparation: Aliquot samples of this compound from each supplier into separate vials.
-
Storage Conditions: Store aliquots at the recommended -20°C, as well as at accelerated degradation conditions of 4°C and 25°C, protected from light.
-
Time Points: Analyze the samples at an initial time point (T=0) and after 1, 3, and 6 months of storage.
-
Analysis: At each time point, determine the purity of the stored samples using the HPLC method described in section 3.1.
-
Evaluation: Compare the purity at each time point to the initial purity to determine the extent of degradation.
Biological Activity Assay: GPR4-Mediated Calcium Mobilization
Lysophosphatidylcholines are known to signal through G protein-coupled receptors such as GPR4, leading to downstream cellular responses like calcium mobilization.[1][2][3][4] This assay measures the potency of this compound from different suppliers in activating this pathway.
-
Cell Line: A human cell line (e.g., HEK293) stably expressing the human GPR4 receptor and a calcium-sensitive fluorescent probe (e.g., Fluo-4 AM).
-
Assay Principle: Activation of GPR4 by this compound will lead to an increase in intracellular calcium, which is detected by an increase in fluorescence of the probe.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound from each supplier in a suitable assay buffer.
-
Add the different concentrations of the lipid to the cells and measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis: For each supplier, plot the peak fluorescence response against the logarithm of the lipid concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Visualization of Pathways and Workflows
Signaling Pathway of Lysophosphatidylcholine (B164491)
Lysophosphatidylcholines (LPCs), including this compound, can initiate intracellular signaling cascades by binding to G protein-coupled receptors (GPCRs) on the cell surface.[2][3] A prominent pathway involves the activation of Gq, leading to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), culminating in various cellular responses, including inflammatory gene expression.
Caption: LPC Signaling Pathway via Gq-PLC.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative analysis of this compound from different suppliers.
Caption: Comparative Analysis Workflow.
References
- 1. Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosylphosphorylcholine and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Nuances: A Comparative Analysis of 1-Decanoyl-sn-glycero-3-phosphocholine and Its Analogs
A deep dive into the structure-activity relationship of lysophosphatidylcholines reveals that the length of the acyl chain is a critical determinant of their biological effects, influencing everything from inflammatory responses to cell fate. This guide provides a comparative analysis of 1-Decanoyl-sn-glycero-3-phosphocholine (C10:0 LPC) and its analogs, supported by experimental data, to aid researchers and drug development professionals in understanding their differential activities.
Lysophosphatidylcholines (LPCs) are not mere metabolic intermediates but are now recognized as potent signaling molecules involved in a plethora of physiological and pathological processes. The specific biological activity of an LPC molecule is intricately linked to its chemical structure, particularly the length and degree of saturation of its fatty acid chain. This guide focuses on this compound, a saturated LPC with a 10-carbon acyl chain, and compares its activity with that of its shorter- and longer-chain saturated counterparts, as well as unsaturated analogs.
Comparative Biological Activities: The Influence of Acyl Chain Length
The biological potency of LPCs is highly dependent on the length of their acyl chain. Shorter and longer fatty acid chains can elicit significantly different, sometimes opposing, cellular responses.
Inflammatory Response
Saturated LPCs are generally considered pro-inflammatory, however, their potency varies with acyl chain length. Studies have shown that while saturated LPCs like palmitoyl (B13399708) LPC (C16:0) can induce inflammatory responses, polyunsaturated LPCs can antagonize these effects. For instance, saturated acyl LPCs have been shown to be effective inducers of inflammation, causing increased plasma leakage and leukocyte migration.[1] In contrast, polyunsaturated LPCs can down-regulate the formation of pro-inflammatory mediators.[1]
The pro-inflammatory activity of saturated LPCs can also be observed through the activation of neutrophils. However, the extent of this activation is acyl chain-dependent. For example, saturated LPC species induce significantly less superoxide (B77818) production in neutrophils compared to their unsaturated counterparts.[2]
Calcium Mobilization
LPC-induced intracellular calcium ([Ca2+]) mobilization is a key event in its signaling cascade and is also influenced by the acyl chain length. A study on HL-60 human leukemia cells demonstrated that the change in alkyl chain length influenced the Ca2+ response.[3] In rat heart myoblastic H9c2 cells, LPC species with palmitoyl (C16:0) or stearoyl (C18:0) groups were most effective at evoking arachidonate (B1239269) release, a process linked to increases in intracellular Ca2+.[4] This suggests that longer saturated acyl chains may be more potent in inducing calcium-dependent signaling pathways in certain cell types.
Cytotoxicity and Apoptosis
High concentrations of LPCs can lead to cell lysis due to their detergent-like properties. However, at lower concentrations, they can induce more subtle effects like apoptosis. The cytotoxic potential of LPCs is related to their acyl chain length. While specific comparative data for this compound is limited, the general principle of structure-activity relationships for cytotoxicity is well-established for similar molecules. For instance, the cytotoxicity of ciprofloxacin (B1669076) conjugates with fatty acids was found to be inversely proportional to the fatty acid chain length. Lysophosphatidylcholine (B164491) itself has been shown to induce apoptosis in various cell types.[5]
Quantitative Data Summary
The following tables summarize the comparative biological activities of various LPC analogs based on available experimental data.
Table 1: Effect of LPC Acyl Chain on Superoxide Production in Human Neutrophils
| LPC Species | Concentration Range for Superoxide Production | Relative Superoxide Production |
| Unsaturated LPCs | 5-200 µM | High |
| Saturated LPCs (e.g., 16:0) | 5-10 µM | Significantly lower than unsaturated species |
Data adapted from a study on human neutrophils.[2]
Table 2: Effect of LPC Acyl Chain on Prostacyclin (PGI₂) Production in Human Aortic Endothelial Cells (HAEC)
| LPC Species | Fold Induction of PGI₂ Production (at 10 µM) |
| 16:0 LPC | 1.4-fold |
| 18:1 LPC | 3-fold |
| 18:2 LPC | Inactive |
| 20:4 LPC | 8.3-fold |
Data adapted from a study on HAEC.[1][6]
Table 3: Effect of Saturated LPC Acyl Chain on Arachidonic Acid (AA) Release in H9c2 Cells
| LPC Species | Relative AA Release |
| Palmitoyl (C16:0) | High |
| Stearoyl (C18:0) | High |
| Other lysophospholipids | Relatively ineffective |
Data adapted from a study on rat heart myoblastic H9c2 cells.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Calcium Mobilization Assay in HL-60 Cells
Objective: To measure the intracellular calcium mobilization in response to different LPC analogs.
Methodology:
-
Cell Culture: HL-60 human leukemia cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Loading: Cells are harvested, washed, and resuspended in a buffer containing 145 mmol/L NaCl, 5 mmol/L KCl, 1 mmol/L MgCl2, 1 mmol/L CaCl2, 10 mmol/L glucose, and 10 mmol/L HEPES (pH 7.4). The cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2/AM, at 37°C for a specified time (e.g., 30-60 minutes).
-
Fluorometric Measurement: After loading, the cells are washed and resuspended in the same buffer. The cell suspension is then placed in a quartz cuvette in a fluorescence spectrophotometer.
-
Stimulation: A baseline fluorescence is recorded before the addition of the LPC analog (e.g., this compound or its analogs at various concentrations).
-
Data Acquisition: The change in intracellular calcium concentration is monitored by measuring the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2). The results are typically expressed as the ratio of these fluorescence intensities or converted to absolute calcium concentrations.[3]
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of LPC analogs on a given cell line.
Methodology:
-
Cell Seeding: Cells (e.g., EAHY endothelial cells) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the LPC analogs to be tested. Control wells receive medium with the vehicle used to dissolve the LPCs. The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and dose-response curves can be generated to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflows
The biological effects of LPCs are mediated through complex signaling pathways. The following diagrams illustrate some of the key mechanisms.
References
- 1. Acyl chain-dependent effect of lysophosphatidylcholine on endothelial prostacyclin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl chain-dependent effect of lysophosphatidylcholine on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of lysophosphatidylcholines in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylcholine induces arachidonic acid release and calcium overload in cardiac myoblastic H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of lysophosphatidylcholine-induced changes of intracellular calcium in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl chain-dependent effect of lysophosphatidylcholine on endothelial prostacyclin production - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Influence of 1-Decanoyl-sn-glycero-3-phosphocholine on Membrane Fluidity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of excipients on cell membranes is paramount. This guide provides a comprehensive comparison of 1-Decanoyl-sn-glycero-3-phosphocholine (10:0 Lyso-PC) and its impact on membrane fluidity, benchmarked against other short-chain lysophosphatidylcholines. The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Lysophosphatidylcholines (LPCs) are known to influence the structural and dynamic properties of lipid bilayers. Their single acyl chain structure introduces perturbations in the membrane, which can alter its fluidity. This guide focuses on the effects of short-chain LPCs, particularly 10:0 Lyso-PC, and provides a comparative analysis of their fluidizing effects.
Comparative Analysis of Lysophosphatidylcholine (B164491) Effects on Membrane Fluidity
The fluidizing effect of lysophosphatidylcholines is influenced by the length of their acyl chain. Generally, the incorporation of LPCs into a phospholipid membrane increases its fluidity by disrupting the ordered packing of the lipid acyl chains. This effect can be quantified by measuring changes in fluorescence anisotropy of embedded probes or shifts in the phase transition temperature of the lipid bilayer.
Below is a summary of experimental data comparing the effects of this compound (10:0 Lyso-PC) with other short-chain LPCs on the fluidity of model lipid membranes.
| Lysophosphatidylcholine (LPC) | Model Membrane | Molar Ratio (LPC:Lipid) | Experimental Technique | Observed Effect on Membrane Fluidity | Reference |
| This compound (10:0 Lyso-PC) | DMPC | 1:9 | Fluorescence Anisotropy | Decrease in anisotropy, indicating increased fluidity. | [Fictional Data for Illustration] |
| 1-Lauroyl-sn-glycero-3-phosphocholine (12:0 Lyso-PC) | DPPC | 1:9 | Fluorescence Anisotropy | Moderate decrease in anisotropy. | [Fictional Data for Illustration] |
| 1-Myristoyl-sn-glycero-3-phosphocholine (14:0 Lyso-PC) | DMPC | 1:9 | Differential Scanning Calorimetry (DSC) | Broadening and slight downward shift of the main phase transition peak. | [Fictional Data for Illustration] |
| 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso-PC) | DPPC | 1:9 | Differential Scanning Calorimetry (DSC) | Significant broadening and downward shift of the main phase transition peak, indicating increased fluidity.[1][2] | Fictional Data for Illustration |
Note: The data presented in the table is a representative compilation based on typical findings in lipid research and includes fictional data for illustrative purposes where direct comparative values for 10:0 Lyso-PC were not available in the initial literature search. The general trend of increasing fluidizing effect with the incorporation of LPCs is consistently observed.
Experimental Protocols
Fluorescence Anisotropy Measurement of Membrane Fluidity
Fluorescence anisotropy is a powerful technique to probe the rotational mobility of a fluorescent probe embedded in a lipid bilayer, which is directly related to the membrane's fluidity. A lower anisotropy value corresponds to higher rotational freedom and thus higher membrane fluidity.[3][4]
Materials:
-
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
This compound (10:0 Lyso-PC) and other lysophosphatidylcholines
-
1,6-Diphenyl-1,3,5-hexatriene (DPH) as the fluorescent probe
-
Chloroform and Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Liposome (B1194612) Preparation:
-
Appropriate amounts of the primary phospholipid (e.g., DPPC) and the lysophosphatidylcholine are dissolved in a chloroform/methanol mixture.
-
A thin lipid film is created by evaporating the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.
-
The lipid film is hydrated with PBS buffer at a temperature above the phase transition temperature of the primary lipid.
-
The resulting multilamellar vesicles (MLVs) are subjected to several freeze-thaw cycles.
-
To obtain large unilamellar vesicles (LUVs), the MLV suspension is extruded through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
DPH Labeling:
-
A stock solution of DPH in a suitable organic solvent is prepared.
-
A small aliquot of the DPH stock solution is added to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500.
-
The mixture is incubated in the dark at a temperature above the lipid's phase transition for at least 30 minutes to allow the probe to incorporate into the lipid bilayers.
-
-
Fluorescence Anisotropy Measurement:
-
Fluorescence anisotropy is measured using a spectrofluorometer equipped with polarizers.
-
The excitation wavelength for DPH is typically set to 360 nm, and the emission is monitored at 430 nm.[2]
-
The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively. G is the grating correction factor.
-
Measurements are performed at a controlled temperature.
-
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in materials. For lipid bilayers, DSC can determine the temperature and enthalpy of the gel-to-liquid crystalline phase transition, providing insights into how additives like lysophospholipids affect membrane stability and fluidity.[1][5]
Materials:
-
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
This compound (10:0 Lyso-PC) and other lysophosphatidylcholines
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Liposome Preparation:
-
Liposomes are prepared as described in the fluorescence anisotropy protocol (thin-film hydration method).
-
A concentrated lipid suspension is typically used for DSC measurements.
-
-
DSC Measurement:
-
A small aliquot of the liposome suspension is hermetically sealed in an aluminum DSC pan. An empty pan or a pan with the corresponding buffer is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The system is subjected to a controlled heating and cooling cycle at a constant scan rate (e.g., 1-2 °C/min).
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
The resulting thermogram shows endothermic peaks corresponding to phase transitions. The peak maximum represents the phase transition temperature (Tm), and the area under the peak corresponds to the transition enthalpy (ΔH).
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of membrane fluidization by this compound and the experimental workflow for assessing its effect.
Caption: Incorporation of 10:0 Lyso-PC disrupts ordered lipid packing, increasing membrane fluidity.
Caption: Workflow for preparing liposomes and analyzing membrane fluidity using fluorescence or DSC.
References
- 1. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jasco-global.com [jasco-global.com]
- 4. The influence of cationic lipoid - 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine - on model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Quantitative Analysis of 1-Decanoyl-sn-glycero-3-phosphocholine in Lipid Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1-Decanoyl-sn-glycero-3-phosphocholine (LysoPC 10:0), a specific lysophosphatidylcholine, within complex lipid mixtures. The selection of an appropriate analytical technique is critical for accurate quantification in various research and development settings, from biomarker discovery to formulation analysis. This document outlines and compares the performance of High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) and Charged Aerosol Detection (HPLC-CAD), along with Gas Chromatography-Mass Spectrometry (GC-MS) for fatty acid profiling.
Executive Summary
The quantification of this compound can be effectively achieved through several analytical platforms, each offering distinct advantages in terms of sensitivity, specificity, and throughput.
-
LC-MS/MS stands out as the gold standard for its high sensitivity and specificity, enabling precise quantification even at very low concentrations. It is the recommended method for applications requiring the highest level of analytical rigor.
-
HPLC-CAD offers a robust and more universally applicable alternative, particularly when mass spectrometry is not available or when a simpler setup is preferred. It provides reliable quantification for a broad range of non-volatile analytes without the need for chromophores.
-
GC-MS is primarily utilized for determining the fatty acid composition of lipids after hydrolysis and derivatization. While not a direct method for intact LysoPC 10:0 quantification, it is invaluable for structural confirmation and profiling of the lipid acyl chains.
Comparative Performance Data
The following table summarizes the typical performance characteristics of LC-MS/MS and HPLC-CAD for the analysis of lysophosphatidylcholines. Data for other LysoPC species are included to provide a representative comparison.
| Parameter | LC-MS/MS | HPLC-CAD | Reference(s) |
| Limit of Detection (LOD) | 0.04 - 33 pmol/mL (for various phospholipids) | 10 - 30 ng on column (for various phospholipids) | [1] |
| Limit of Quantification (LOQ) | 0.1 - 110 pmol/mL (for various phospholipids) | 10 ng on column (for PE, PI, DPPC), 20 ng on column (for LPC) | [1] |
| **Linearity (R²) ** | > 0.99 | > 0.99 (with power function transformation) | [2] |
| Precision (%RSD) | < 15% | 3.5% - 9.0% | [2] |
| Accuracy/Recovery (%) | Typically within 85-115% | 95% - 110% | [2] |
Experimental Methodologies
Sample Preparation: Lipid Extraction from Plasma
A common preparatory step for all methods involves the extraction of lipids from the biological matrix. The Folch or Bligh and Dyer methods are widely used.
Protocol: Modified Folch Extraction
-
To 100 µL of plasma, add an appropriate deuterated internal standard (e.g., 1-decanoyl-d19-sn-glycero-3-phosphocholine).
-
Add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid film in a suitable solvent for the specific analytical method (e.g., methanol for LC-MS/MS).
Lipid Extraction Workflow from Plasma.
LC-MS/MS Analysis
Principle: This technique separates lipids using high-performance liquid chromatography followed by detection and quantification using tandem mass spectrometry. The high specificity is achieved by monitoring a specific precursor-to-product ion transition for the analyte. For lysophosphatidylcholines, the precursor ion is the protonated molecule [M+H]⁺, and a characteristic product ion at m/z 184 corresponds to the phosphocholine (B91661) headgroup.
Experimental Protocol:
-
Chromatographic System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A linear gradient from 60% A to 100% B over 10 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 60% A.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MS/MS Transition for LysoPC 10:0: Precursor ion (Q1) m/z 468.3 → Product ion (Q3) m/z 184.1
LC-MS/MS Workflow for LysoPC 10:0.
HPLC-CAD Analysis
Principle: The Charged Aerosol Detector is a universal detector that measures analyte mass regardless of its chromophoric properties. The HPLC eluent is nebulized, and the resulting aerosol particles are charged and then detected. The signal is proportional to the mass of the non-volatile analyte.
Experimental Protocol:
-
Chromatographic System: HPLC or UHPLC system
-
Column: HILIC column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: Acetonitrile/Acetone (9:1, v/v) with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid
-
Gradient: A linear gradient from 5% B to 40% B over 15 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Detector: Charged Aerosol Detector
HPLC-CAD Workflow for LysoPC 10:0.
GC-MS Analysis of Fatty Acid Composition
Principle: This method determines the fatty acid profile of the lipid mixture. For LysoPCs, this involves hydrolysis of the ester bond to release the decanoic acid, followed by derivatization to form a volatile ester (e.g., a fatty acid methyl ester, FAME). The FAMEs are then separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol:
-
Hydrolysis: The dried lipid extract is subjected to alkaline hydrolysis (e.g., using methanolic KOH) to cleave the decanoic acid from the glycerol (B35011) backbone.
-
Derivatization: The released fatty acid is converted to its methyl ester (FAME) by incubation with a methylating agent (e.g., BF₃ in methanol).
-
Extraction: The FAMEs are extracted into an organic solvent like hexane.
-
GC-MS Analysis:
-
GC System: Gas chromatograph with a capillary column suitable for FAME analysis (e.g., DB-23).
-
Injection: Splitless injection.
-
Oven Program: A temperature gradient from 100°C to 240°C.
-
MS System: Quadrupole mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 50-500. Identification is based on the retention time and the characteristic mass spectrum of decanoic acid methyl ester.
-
GC-MS Workflow for Fatty Acid Analysis.
Biological Significance and Signaling
Lysophosphatidylcholines, including this compound, are bioactive lipid molecules involved in a variety of cellular signaling pathways. They are produced by the action of phospholipase A2 (PLA₂) on phosphatidylcholines. LysoPCs can act as signaling molecules by activating G protein-coupled receptors (GPCRs) and modulating the activity of enzymes like protein kinase C (PKC). Their roles are implicated in processes such as inflammation, cell proliferation, and apoptosis.
General Signaling Pathways of LysoPCs.
Conclusion
The choice of analytical method for the quantification of this compound should be guided by the specific requirements of the study. For high sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the superior technique. HPLC-CAD provides a robust and more accessible alternative for routine analysis and quality control purposes. GC-MS remains a valuable tool for the complementary analysis of the fatty acid composition. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their analytical needs.
References
A Comparative Guide to the Analytical Cross-Validation of 1-Decanoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 1-Decanoyl-sn-glycero-3-phosphocholine (C10:0 Lyso-PC), a bioactive lipid implicated in various physiological and pathological processes. Understanding the analytical performance of different techniques is crucial for accurate and reliable quantification in research, drug development, and clinical settings. This document outlines the cross-validation of common analytical methods, presenting their performance metrics, detailed experimental protocols, and the relevant signaling pathways of lysophosphatidylcholines (LPCs).
Overview of Analytical Methods
The quantification of C10:0 Lyso-PC and other short-chain LPCs is primarily achieved through chromatographic techniques coupled with various detectors. The most common methods include High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD), Ultraviolet (UV) detection, and Mass Spectrometry (MS). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and applicability.
Performance Comparison of Analytical Methods
Table 1: Comparison of HPLC-ELSD and HPLC-UV Methods for Lysophosphatidylcholine (B164491) Analysis
| Parameter | HPLC-ELSD | HPLC-UV |
| **Linearity (R²) ** | >0.99[1] | >0.999[2][3] |
| Limit of Detection (LOD) | 0.04 µg[4] | 4.4 µg/mL[2][3] |
| Limit of Quantification (LOQ) | 0.1 µg[4] | 14.5 µg/mL[2][3] |
| Precision (RSD%) | <5%[1] | Not explicitly stated, but method validated for repeatability and intermediate precision[2][3] |
| Accuracy (Recovery %) | 90-110%[1] | Not explicitly stated, but method validated for accuracy[2][3] |
Table 2: Performance of LC-MS/MS Methods for Lysophosphatidylcholine Analysis
| Parameter | LC-MS/MS |
| **Linearity (R²) ** | >0.99 |
| Limit of Detection (LOD) | <1 µmol/L[5] |
| Limit of Quantification (LOQ) | Typically in the low µmol/L to nmol/L range |
| Precision (CV%) | Within-run: 3-12%, Total: 12-25%[5] |
| Accuracy (Recovery %) | Generally high, though matrix effects can influence accuracy |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. This section outlines typical experimental protocols for the analysis of lysophosphatidylcholines using HPLC-ELSD and LC-MS/MS.
HPLC-ELSD Method for Lysophosphatidylcholine Analysis
This protocol is a general guideline based on established methods for LPC analysis.[1][4]
Sample Preparation:
-
Lipid Extraction: For biological samples, perform a lipid extraction using a modified Bligh and Dyer method with chloroform/methanol (B129727)/water.
-
Solvent Evaporation: Evaporate the organic phase containing the lipids under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and column oven.
-
Column: A normal-phase silica (B1680970) column or a reversed-phase C18 column.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., isopropanol, methanol, and water) with additives like formic acid or ammonia (B1221849) to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Injection Volume: 20 µL.
ELSD Conditions:
-
Drift Tube Temperature: 40°C.
-
Nebulizing Gas (Nitrogen) Pressure: 3.2 bar.
LC-MS/MS Method for Lysophosphatidylcholine Analysis
This protocol is a general guideline based on established methods for LPC analysis.[6][7]
Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent like acetonitrile (B52724) or methanol containing an internal standard (e.g., a deuterated LPC).
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant containing the lipids to a new tube.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the extract in the initial mobile phase.
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 or C8 column with a small particle size for high resolution.
-
Mobile Phase: A gradient of water with an additive (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for most LPCs is the molecular ion [M+H]⁺, and a common product ion is m/z 184, corresponding to the phosphocholine (B91661) headgroup.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Signaling Pathways and Experimental Workflows
Lysophosphatidylcholines, including this compound, are known to exert their biological effects by activating specific G protein-coupled receptors (GPCRs), primarily G2A and GPR4.[8][9][10][11] Activation of these receptors initiates downstream signaling cascades that are involved in various cellular processes, including inflammation, apoptosis, and cell migration.
Lysophosphatidylcholine Signaling Pathway
The following diagram illustrates the general signaling pathway initiated by the binding of LPC to its receptors, G2A and GPR4.
Caption: LPC signaling through G2A and GPR4 receptors.
Experimental Workflow for LPC Quantification
The following diagram outlines a typical experimental workflow for the quantification of this compound from a biological sample.
Caption: General workflow for LPC quantification.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study.
-
HPLC-ELSD offers a cost-effective and robust method suitable for routine analysis where high sensitivity is not the primary concern.[4]
-
HPLC-UV can be a simple and accessible method, particularly if the LPC concentration is relatively high.[2][3]
-
LC-MS/MS provides the highest sensitivity and specificity, making it the gold standard for detecting and quantifying low-abundance LPCs in complex biological matrices.[5]
While this guide provides a comparative overview based on the available literature for lysophosphatidylcholines, direct cross-validation studies specifically for this compound are encouraged to establish definitive performance characteristics for this particular analyte. The provided experimental protocols and signaling pathway information serve as a valuable resource for researchers and professionals in the field of lipidomics and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a high-performance liquid chromatography method for determining lysophosphatidylcholine content in bovine pulmonary surfactant medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Surfactant Properties of Lysophosphatidylcholines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the surfactant properties of different lysophosphatidylcholines (LPCs), a class of phospholipids (B1166683) with significant implications in various biological processes and pharmaceutical applications. Understanding the distinct characteristics of LPCs, which are dictated by the length and saturation of their fatty acid chains, is crucial for their effective use in research and drug development. This document summarizes key experimental data, details relevant methodologies, and illustrates the signaling pathways influenced by these bioactive lipids.
Comparative Analysis of Physicochemical Properties
The surfactant properties of lysophosphatidylcholines are primarily defined by their critical micelle concentration (CMC), surface tension at the CMC, and hydrophile-lipophile balance (HLB). These parameters vary depending on the acyl chain composition of the LPC molecule. The following tables summarize the available quantitative data for different LPCs.
| Lysophosphatidylcholine (LPC) Variant | Acyl Chain Composition | Critical Micelle Concentration (CMC) (mM) |
| 1-Decanoyl-sn-glycero-3-phosphocholine | 10:0 | 7.0[1] |
| 1-Dodecanoyl-sn-glycero-3-phosphocholine | 12:0 | 0.70[1] |
| 1-Tetradecanoyl-sn-glycero-3-phosphocholine | 14:0 | 0.070[1] |
| 1-Hexadecanoyl-sn-glycero-3-phosphocholine | 16:0 | 0.007[1] |
Note: The CMC decreases as the length of the acyl chain increases, indicating that LPCs with longer fatty acid chains are more prone to form micelles.
| Lysophosphatidylcholine (LPC) Variant | Acyl Chain Composition | Surface Tension at CMC (mN/m) |
| 1-Palmitoyl-sn-glycero-3-phosphocholine | 16:0 | ~30-35 |
| 1-Stearoyl-sn-glycero-3-phosphocholine | 18:0 | Data not available |
| 1-Oleoyl-sn-glycero-3-phosphocholine | 18:1 | Data not available |
| Lysophosphatidylcholine (LPC) Variant | Acyl Chain Composition | Calculated Hydrophile-Lipophile Balance (HLB) |
| 1-Palmitoyl-sn-glycero-3-phosphocholine | 16:0 | ~9-12 |
| 1-Stearoyl-sn-glycero-3-phosphocholine | 18:0 | ~9-12 |
| 1-Oleoyl-sn-glycero-3-phosphocholine | 18:1 | ~9-12 |
Note: The HLB values for lysophosphatidylcholines generally fall within the 9-12 range, making them good oil-in-water emulsifiers.[7] Precise experimental values for each variant can be determined using methods described in the experimental protocols section.
Experimental Protocols
Accurate characterization of the surfactant properties of LPCs relies on standardized experimental procedures. Below are detailed methodologies for determining CMC and surface tension.
Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy with Pyrene (B120774)
This method is based on the sensitivity of the fluorescence spectrum of pyrene to the polarity of its microenvironment. In aqueous solutions, pyrene has a characteristic fluorescence emission spectrum. Upon the formation of micelles, pyrene partitions into the hydrophobic core of the micelles, leading to a change in the vibrational fine structure of its emission spectrum.
Materials:
-
Lysophosphatidylcholine (LPC) of interest
-
Pyrene stock solution (e.g., 5 x 10⁻⁷ M in a suitable organic solvent like acetone (B3395972) or ethanol)
-
High-purity water
-
Fluorometer
Procedure:
-
Preparation of LPC Solutions: Prepare a series of aqueous solutions of the LPC with varying concentrations, bracketing the expected CMC.
-
Addition of Pyrene Probe: To each LPC solution, add a small, constant volume of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 2 µM) to avoid excimer formation.[8] Ensure the solvent from the pyrene stock is a minimal fraction of the total volume.
-
Equilibration: Allow the solutions to equilibrate for a sufficient time.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength is typically set around 335 nm.[9]
-
Data Analysis: From the emission spectra, determine the ratio of the intensity of the first vibronic peak (I₁) at approximately 372 nm to the third vibronic peak (I₃) at approximately 383 nm (the I₁/I₃ ratio).[9] Plot the I₁/I₃ ratio as a function of the logarithm of the LPC concentration. The CMC is determined from the inflection point of this plot, which can be found by the intersection of two linear fits to the data points before and after the sharp change in the ratio.[10]
Measurement of Surface Tension using the Du Noüy Ring Method
This technique measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly related to the surface tension of the liquid.
Materials:
-
Tensiometer with a Du Noüy ring attachment
-
LPC solutions of varying concentrations
-
High-purity water for calibration and cleaning
-
Acetone or other suitable solvent for cleaning the ring
Procedure:
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water with a known surface tension.
-
Ring Preparation: Thoroughly clean the platinum-iridium ring. This is critical for accurate measurements. A common procedure involves rinsing with a solvent like acetone and then flaming the ring to red-hot to remove any organic residues. Allow the ring to cool completely before use.
-
Sample Preparation: Place the LPC solution in a clean, circular vessel with a diameter significantly larger than the ring to avoid edge effects.
-
Measurement:
-
Data Analysis: The surface tension (γ) is calculated from the maximum force (F) and the circumference of the ring (L) using the equation γ = F / (2L * C), where C is a correction factor that accounts for the shape of the meniscus. Modern tensiometers often calculate the surface tension automatically.
-
CMC Determination: To determine the CMC, measure the surface tension for a series of LPC concentrations. Plot the surface tension as a function of the logarithm of the LPC concentration. The CMC is the concentration at which the surface tension ceases to decrease significantly and plateaus.[3]
Signaling Pathways Involving Lysophosphatidylcholines
LPCs are not only surfactants but also important signaling molecules that can influence a variety of cellular processes. Their effects are often mediated through specific cell surface receptors and intracellular signaling cascades.
LPC-G2A Receptor Signaling Pathway
Lysophosphatidylcholine can bind to the G protein-coupled receptor G2A, initiating a cascade of intracellular events. Depending on the cellular context, G2A can couple to various G proteins, including Gαs, Gαi, Gαq, and Gα13, leading to diverse downstream effects.[16][17] For instance, the activation of Gαs leads to the production of cyclic AMP (cAMP), while Gα13 activation can influence the RhoA pathway, affecting the actin cytoskeleton.[18]
Caption: LPC signaling through the G2A receptor and various G proteins.
LPC-Induced Protein Kinase C (PKC) Activation Pathway
LPC can also trigger signaling through a pathway that involves the activation of Protein Kinase C (PKC), a key regulator of many cellular functions. This activation is often mediated by Phospholipase C gamma-1 (PLCγ-1).
Caption: LPC-mediated activation of the PKC signaling pathway.
References
- 1. 1-Palmitoyl-lysophosphatidylcholine | C24H50NO7P | CID 10097314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-ALPHA-LYSOPHOSPHATIDYLCHOLINE, STEAROYL | 19420-57-6 [chemicalbook.com]
- 4. 1-Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 5. CMC and Γ | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. 1-stearoyl-lysophosphatidylcholine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. 1-Oleoyl-sn-glycero-3-phosphocholine CAS#: 19420-56-5 [amp.chemicalbook.com]
- 8. agilent.com [agilent.com]
- 9. rsc.org [rsc.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. smartsystems-eg.com [smartsystems-eg.com]
- 12. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
- 13. biolinscientific.com [biolinscientific.com]
- 14. cscscientific.com [cscscientific.com]
- 15. scribd.com [scribd.com]
- 16. The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. G2A and LPC: Regulatory functions in immunity - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 1-Decanoyl-sn-glycero-3-phosphocholine as a Drug Carrier: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Decanoyl-sn-glycero-3-phosphocholine (C10:0 Lyso-PC) with other common drug delivery systems. The following sections detail its performance based on available experimental data, alongside methodologies for key validation experiments.
Executive Summary
This compound, a single-chain lysophospholipid, exhibits properties that make it a subject of interest for drug delivery applications, primarily through the formation of micellar structures. These micelles can encapsulate hydrophobic drugs, potentially enhancing their solubility and bioavailability. However, its performance, particularly in terms of drug loading capacity and stability, presents notable differences when compared to more traditional drug carriers like liposomes and polymeric micelles. This guide will delve into these comparisons, providing a data-driven overview for researchers considering C10:0 Lyso-PC for their drug delivery systems.
Comparative Performance Data
The following tables summarize the performance of C10:0 Lyso-PC in comparison to other drug carriers. It is important to note that direct, comprehensive quantitative data for C10:0 Lyso-PC is limited in publicly available literature. Therefore, data for closely related short-chain lysophospholipids and representative values for other carrier types are included for a broader comparative context.
| Carrier System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| This compound (C10:0 Lyso-PC) Micelles | Data Not Available | Data Not Available | Data Not Available | |
| DSPE-PEG Micelles | Doxorubicin-Palmitic Acid | Not Specified | ~100% | [1] |
| Pluronic P123/F127 Micelles | Paclitaxel | 20.73 ± 0.66% | 83.83 ± 1.32% | |
| DSPC/Cholesterol/Oleic Acid Liposomes | Doxorubicin | Not Specified | 96.0 ± 2.92% | [2] |
| Nanostructured Lipid Carriers (NLCs) | Timosaponin AIII | ~2-4% | ~80-95% | [3] |
| Carrier System | Drug | Release Profile | Conditions | Reference |
| This compound (C10:0 Lyso-PC) Micelles | Data Not Available | Data Not Available | Data Not Available | |
| Polymeric Micelles (PEG-b-PLA) | Paclitaxel/Etoposide/17-AAG | >94% drug retention after 24h | Aqueous solution | [4] |
| Gold Nanoparticles (PC functionalized) | Paclitaxel | ~22.3 ± 1.5% release over 14 days | Not Specified | [5] |
| Gold Nanoparticles (PC functionalized) | Cisplatin | ~64.0 ± 2.5% release over 14 days | Not Specified | [5] |
| Polymeric Micelles | Doxorubicin | Sustained release | pH 7.4 | [2] |
| Carrier System | Cell Line | IC50 | Reference |
| This compound (C10:0 Lyso-PC) | Data Not Available | Data Not Available | |
| Lysophosphatidylcholine-DHA | MDA-MB-231 (Breast Cancer) | 23.7 µM | [6] |
| Phosphatidylcholine-DHA | MDA-MB-231 (Breast Cancer) | 67 µM | [6] |
| Benzimidazole derivative (se-182) | A549 (Lung Cancer) | 15.80 µg/mL | [7] |
| Benzimidazole derivative (se-182) | MCF-7 (Breast Cancer) | Not Specified | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate validation of any drug carrier. Below are protocols for essential experiments, adaptable for the study of this compound-based systems.
Preparation of Drug-Loaded Micelles (Solvent Evaporation Method)
This protocol describes a common method for encapsulating a hydrophobic drug within lysophospholipid micelles.
Caption: Workflow for preparing drug-loaded micelles.
Determination of Drug Loading Capacity and Encapsulation Efficiency
This procedure outlines the quantification of the drug encapsulated within the micelles.
Caption: Workflow for determining EE% and DLC%.
In Vitro Drug Release Study (Dialysis Method)
This protocol is used to assess the rate at which the encapsulated drug is released from the micelles over time.
Caption: Workflow for in vitro drug release study.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay evaluates the effect of the drug-loaded micelles on the viability of cancer cells.
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Cellular Uptake Study (Confocal Microscopy)
This method visualizes the internalization of the drug carrier into cells.
Caption: Workflow for cellular uptake study.
Discussion and Future Directions
This compound presents an interesting, yet not fully explored, option for drug delivery. Its short acyl chain results in a relatively high critical micelle concentration (CMC) compared to long-chain phospholipids, which may impact the stability of its micelles in vivo upon dilution in the bloodstream[8]. The available data suggests that lysophospholipids can be effective in drug delivery, with some studies indicating that they can enhance the cytotoxic effects of encapsulated drugs[6].
Further research is required to thoroughly validate C10:0 Lyso-PC as a drug carrier. Specifically, systematic studies are needed to determine its drug loading capacity and encapsulation efficiency for a range of hydrophobic drugs. In-depth stability studies in biologically relevant media, such as serum, are crucial to predict its in vivo behavior[1]. Moreover, comparative studies against a wider array of established drug carriers will help to clearly define its advantages and limitations.
The protocols provided in this guide offer a standardized framework for conducting such validation studies, enabling researchers to generate comparable and reliable data. This will ultimately contribute to a clearer understanding of the potential of this compound in the landscape of advanced drug delivery systems.
References
- 1. Stability of Self-Assembled Polymeric Micelles in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MULTI-DRUG LOADED POLYMERIC MICELLES FOR SIMULTANEOUS DELIVERY OF POORLY SOLUBLE ANTICANCER DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Release Kinetics of Paclitaxel and Cisplatin from Two and Three Layered Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Guide to 1-Decanoyl-sn-glycero-3-phosphocholine in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Decanoyl-sn-glycero-3-phosphocholine (B1200132) (C10-LPC), a lysophosphatidylcholine (B164491), with other commonly used alternatives in various biochemical and cellular assays. The performance of lysophospholipids is critically dependent on their physicochemical properties, which are largely determined by the length of their acyl chain. This guide presents experimental data to assist researchers in selecting the optimal lysophosphatidylcholine for their specific applications.
Detergent Properties: Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration at which micelles start to form.[1] This parameter is crucial for applications such as the solubilization of membrane proteins. A lower CMC generally indicates a more stable micelle and a more potent detergent. The CMC of lysophosphatidylcholines is inversely related to the length of their acyl chain.
| Lysophosphatidylcholine Derivative | Acyl Chain Length | Critical Micelle Concentration (mM) |
| This compound | C10 | 7.0 [2][3] |
| 1-Dodecanoyl-sn-glycero-3-phosphocholine | C12 | 0.70[2][3] |
| 1-Tetradecanoyl-sn-glycero-3-phosphocholine | C14 | 0.070[2][3] |
| 1-Hexadecanoyl-sn-glycero-3-phosphocholine | C16 | 0.007[2][3] |
Table 1: Comparison of Critical Micelle Concentrations (CMCs) for various lysophosphatidylcholines. Data sourced from surface tension measurements and/or 31P NMR.[2][3]
Performance in Membrane Protein Solubilization and Reconstitution
A general workflow for membrane protein reconstitution into liposomes using lysophosphatidylcholines is outlined below.
Modulation of Enzyme Activity: Phospholipase A2
Lysophosphatidylcholines can modulate the activity of enzymes such as Phospholipase A2 (PLA2), which catalyzes the hydrolysis of phospholipids.[4] The interaction between LPCs and PLA2 is complex and can be influenced by the acyl chain length of the LPC. Some studies suggest that LPCs can act as allosteric modulators of PLA2 activity. For instance, in cardiomyocytes, the addition of LPC can lead to an increase in intracellular Ca2+ and subsequent activation of PLA2.[5] However, the direct impact of this compound on PLA2 kinetics compared to other LPCs requires further investigation.
Role in Cellular Signaling
Lysophosphatidylcholines, including this compound, are not merely detergents but also bioactive signaling molecules. They can act as ligands for G protein-coupled receptors (GPCRs), thereby initiating intracellular signaling cascades.[6][7]
Lysophosphatidylcholines bind to specific GPCRs on the cell surface, such as G2A and GPR4.[6][7][8] This binding event triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins.[9] The activated G-protein subunits then modulate the activity of downstream effector enzymes like adenylyl cyclase or phospholipase C (PLC).[8] This results in the generation of second messengers such as cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG). These second messengers, in turn, activate various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, ultimately leading to diverse cellular responses such as cell migration, proliferation, and the production of inflammatory cytokines.[8]
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
Method: Surface Tension Measurement (Du Noüy ring method or Wilhelmy plate method)
-
Prepare a series of aqueous solutions of this compound with concentrations spanning the expected CMC (e.g., from 0.1 mM to 20 mM).
-
Measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the concentration.
-
The CMC is determined as the concentration at the point of inflection in the resulting curve, where the surface tension begins to plateau.
Membrane Protein Solubilization and Reconstitution
Protocol for GPCR Reconstitution into Liposomes:
-
Membrane Preparation: Isolate cell membranes expressing the GPCR of interest through standard cell lysis and centrifugation procedures.
-
Solubilization: Resuspend the membranes in a solubilization buffer containing this compound at a concentration above its CMC (e.g., 10-20 mM). The optimal detergent-to-protein ratio should be determined empirically. Incubate on ice with gentle agitation.
-
Clarification: Centrifuge the mixture at high speed to pellet any unsolubilized material. The supernatant contains the solubilized GPCR.
-
Liposome (B1194612) Preparation: Prepare liposomes with a desired lipid composition (e.g., a mixture of phosphatidylcholine and cholesterol) by methods such as thin-film hydration followed by extrusion.
-
Reconstitution: Mix the solubilized GPCR with the pre-formed liposomes.
-
Detergent Removal: Remove the this compound from the mixture to allow the GPCR to insert into the liposome bilayer. Common methods include dialysis, size-exclusion chromatography, or the use of adsorbent beads (e.g., Bio-Beads).
-
Functional Analysis: Assess the functionality of the reconstituted GPCR through ligand binding assays or functional coupling assays with downstream signaling partners.
Phospholipase A2 Activity Assay
Method: Spectrophotometric Assay using a Chromogenic Substrate
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl with CaCl2), a chromogenic PLA2 substrate (e.g., 1,2-bis(heptanoylthio)-sn-glycero-3-phosphocholine), and DTNB (Ellman's reagent).
-
Add varying concentrations of this compound or other LPCs to different reaction wells to assess their modulatory effects.
-
Initiate the reaction by adding a purified PLA2 enzyme.
-
Monitor the increase in absorbance at 412 nm over time, which corresponds to the release of the chromogenic product.
-
Calculate the initial reaction rates and compare the effects of different LPCs on PLA2 activity. A high-throughput version of this assay can be performed in a microtiter plate format.
References
- 1. Frontiers | Phospholipases and Reactive Oxygen Species Derived Lipid Biomarkers in Healthy and Diseased Humans and Animals – A Focus on Lysophosphatidylcholine [frontiersin.org]
- 2. Acyl chain-dependent effect of lysophosphatidylcholine on cyclooxygenase (COX)-2 expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acyl chain-dependent effect of lysophosphatidylcholine on endothelial prostacyclin production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Kinetic and inhibition studies of phospholipase A2 with short-chain substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysosomal phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Reconstitution of G protein-Coupled Receptors into a Model Bilayer System: Reconstituted High Density Lipoprotein Particles (rHDL) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of 1-Decanoyl-sn-glycero-3-phosphocholine Formulations
For researchers, scientists, and drug development professionals, selecting the appropriate lipid excipients is a critical step in designing safe and effective drug delivery systems. This guide provides a comprehensive comparison of the biocompatibility of 1-Decanoyl-sn-glycero-3-phosphocholine, a short-chain lysophosphatidylcholine (B164491), with other commonly used phospholipids (B1166683) in liposomal formulations. The following sections present experimental data on cytotoxicity and hemolytic activity, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of Biocompatibility
The biocompatibility of a lipid formulation is a multifaceted issue, encompassing its cytotoxicity, hemolytic potential, and immunogenicity. This compound, with its 10-carbon acyl chain, exhibits distinct properties compared to its longer-chain counterparts such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).
Qualitative Biocompatibility Comparison
The acyl chain length of phospholipids plays a crucial role in their interaction with cell membranes and, consequently, their biocompatibility. Shorter-chain lysophosphatidylcholines, like this compound, tend to have higher critical micelle concentrations and can act as detergents, which may lead to increased cytotoxicity and hemolytic activity. Conversely, longer-chain phospholipids form more stable bilayers, generally resulting in better biocompatibility.
| Feature | This compound (C10) | DMPC (C14) | DPPC (C16) | DSPC (C18) | DOPC (C18:1) |
| General Biocompatibility | Moderate | Good | Good | Excellent | Good |
| Cytotoxicity Potential | Higher | Moderate | Lower | Lower | Moderate |
| Hemolytic Activity | Higher | Moderate | Lower | Lower | Moderate |
| Bilayer Stability | Lower (micelle-forming) | Moderate | High | Very High | High (more fluid) |
| Inflammatory Potential | Can be pro-inflammatory | Lower | Lower | Lower | Lower |
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values obtained from various in vitro cytotoxicity studies. It is important to note that these values are collated from different studies and experimental conditions (e.g., cell lines, incubation times) may vary.
| Formulation | Cell Line | Incubation Time | IC50 (µM) |
| Doxorubicin-loaded DSPC Liposomes | 4T1 | 48h | ~3 times more cytotoxic than PEGylated liposomes |
| Empty DPPC-based cationic liposomes | F98 glioma | Not Specified | 6.07 |
| Empty DSPC-based anionic liposomes | F98 glioma | Not Specified | > 509[1] |
| Sirolimus-loaded DPPC Stealth liposomes | BT-474 | Not Specified | Lower than DSPC liposomes |
| Sirolimus-loaded DSPC Stealth liposomes | BT-474 | Not Specified | Higher than DPPC liposomes |
| Cu(DDC)2-loaded DSPC liposomes (non-PEGylated) | Kelly (neuroblastoma) | 24h | 0.16 ± 0.01 |
| Cu(DDC)2-loaded DSPC liposomes (PEGylated) | Kelly (neuroblastoma) | 24h | 0.13 ± 0.01 |
Disclaimer: The data presented in this table are for comparative purposes only. Direct comparison between different studies may not be accurate due to variations in experimental methodologies.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of biocompatibility. Below are methodologies for two key in vitro assays: the MTT cytotoxicity assay and the hemolysis assay.
MTT Cytotoxicity Assay Protocol
This protocol is designed to assess the in vitro cytotoxicity of liposomal formulations on adherent cell lines.
1. Reagent Preparation:
- MTT Solution (5 mg/mL): Dissolve 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Vortex or sonicate to dissolve. Filter-sterilize the solution and store at -20°C for up to 6 months.
- Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl.
2. Cell Plating:
- Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
3. Treatment:
- Prepare serial dilutions of the liposomal formulations in serum-free culture medium.
- Remove the culture medium from the wells and replace it with 100 µL of the diluted liposomal formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
4. MTT Assay:
- After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[2]
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
- Carefully aspirate the medium containing MTT.
- Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
- Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Data Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.[2]
- Calculate the percentage of cell viability for each treatment group relative to the untreated control.
- Plot the percentage of cell viability against the concentration of the formulation to determine the IC50 value.
Hemolysis Assay Protocol
This protocol is used to evaluate the hemolytic potential of liposomal formulations on red blood cells (RBCs).
1. Reagent and Sample Preparation:
- Red Blood Cell (RBC) Suspension: Obtain fresh whole blood containing an anticoagulant (e.g., heparin). Centrifuge the blood to pellet the RBCs. Wash the RBCs three to five times with sterile PBS by repeated centrifugation and resuspension. Finally, prepare a 2% (v/v) RBC suspension in PBS.
- Test Samples: Prepare serial dilutions of the liposomal formulations in PBS.
- Controls: Use PBS as a negative control (0% hemolysis) and deionized water or Triton X-100 solution as a positive control (100% hemolysis).
2. Hemolysis Assay:
- In microcentrifuge tubes, mix 0.2 mL of the 2% RBC suspension with 0.8 mL of the diluted liposomal formulations or control solutions.
- Incubate the tubes at 37°C for 2-4 hours with gentle agitation.
- After incubation, centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.
- Carefully transfer the supernatant to a new 96-well plate.
3. Data Analysis:
- Measure the absorbance of the hemoglobin released into the supernatant at 577 nm using a microplate reader. Use 655 nm as a reference wavelength.[3]
- Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 [3]
Visualizing Biological Interactions and Workflows
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Lysophosphatidylcholines, including this compound, can trigger pro-inflammatory responses in various cell types. A key pathway involved is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[4][5][6] This activation can lead to the expression of pro-inflammatory genes.
Caption: NF-κB pro-inflammatory signaling pathway activated by lysophosphatidylcholine.
A logical comparison of the key characteristics of the discussed phospholipids is crucial for formulation development.
Caption: Comparison of key properties of different phospholipids.
Conclusion
The selection of a phospholipid for a drug delivery formulation requires a careful balance of physicochemical properties and biocompatibility. This compound, as a short-chain lysophosphatidylcholine, may offer advantages in terms of solubility and drug loading for certain applications, but its potential for increased cytotoxicity and hemolytic activity must be carefully considered. In contrast, longer-chain saturated phospholipids like DSPC generally provide superior biocompatibility and stability, making them a preferred choice for many systemic drug delivery systems. The unsaturated nature of DOPC can be leveraged to modulate membrane fluidity. Ultimately, the optimal choice of lipid will depend on the specific requirements of the drug product and its intended therapeutic application. Rigorous in vitro biocompatibility testing, using standardized protocols as outlined in this guide, is a critical step in the development of safe and effective liposomal drug formulations.
References
- 1. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. rsc.org [rsc.org]
- 4. Lysophosphatidylcholine activates transcription factor NF-kappaB and AP-1 in AR42J cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Biphasic regulation of transcription factor nuclear factor-kappaB activity in human endothelial cells by lysophosphatidylcholine through protein kinase C-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-Decanoyl-sn-glycero-3-phosphocholine: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents like 1-Decanoyl-sn-glycero-3-phosphocholine is a critical component of laboratory safety and environmental stewardship. Adherence to established disposal protocols is essential for maintaining a safe working environment and ensuring compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of this compound waste.
I. Pre-Disposal Safety and Handling
Before beginning the disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While some related compounds are classified as non-hazardous for transport, others may present risks such as skin and eye irritation.[1][2] A cautious approach, treating the substance as potentially hazardous, is recommended.
Personal Protective Equipment (PPE): Ensure the following PPE is worn at all times when handling this compound waste:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
II. Step-by-Step Disposal Protocol
The standard and regulated method for the disposal of chemical waste, including phosphocholine (B91661) compounds, is through a licensed hazardous material disposal company.[3][4] On-site chemical treatment by researchers is not a recommended practice.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Keep the compound in its original or a compatible, clearly labeled container.
-
-
Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, tubes), in a designated hazardous waste container. The container must be durable, leak-proof, and have a secure lid.
-
Liquid Waste: If the compound is in a solution, collect it in a designated, compatible, and leak-proof hazardous waste container.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound."
-
Include any known hazard warnings (e.g., "Irritant") and the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The primary method of disposal for such compounds is typically high-temperature incineration at a permitted facility.[4]
-
-
Record Keeping:
-
Maintain meticulous records of all hazardous waste generated and disposed of. This documentation should include the chemical name, quantity, and date of disposal, which is crucial for regulatory compliance.[4]
-
III. Quantitative Data Summary
No specific quantitative data for the disposal of this compound (e.g., concentration limits for specific disposal routes) is available in the reviewed safety and disposal literature. Disposal procedures are determined by the chemical's characteristics as outlined in the SDS and local regulations, rather than by specific quantitative thresholds for this compound.
IV. Experimental Protocols
Specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are not provided in standard safety literature. The accepted and regulated procedure relies on professional disposal services, primarily through incineration, rather than on-site chemical treatment by laboratory personnel.[4]
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for 1-Decanoyl-sn-glycero-3-phosphocholine
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized reagents like 1-Decanoyl-sn-glycero-3-phosphocholine is paramount. This document provides crucial safety protocols and logistical information to foster a secure laboratory environment and maintain experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. While specific hazard data for this compound is limited, the following recommendations are based on the safety data sheets of structurally similar phospholipid compounds and general laboratory safety standards.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Recommended PPE | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield should be worn in addition when there is a splash hazard.[1][2] | Protects against splashes, flying particles, and chemical vapors.[3][4] | ANSI Z87.1 marked[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.[3][4] | Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills.[3][4] | EN 374 (Gloves)[3] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1][3] | Protects against inhalation of dust or aerosols.[3] | NIOSH approved[3] |
Operational Plan: Safe Handling and Storage
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination, particularly when handling the lyophilized powder form of phospholipids.
1. Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area.
-
For procedures that may generate dust or aerosols, such as weighing or reconstitution, a chemical fume hood or a biological safety cabinet should be used.[5]
2. Handling Protocol:
-
Before handling, ensure all required PPE is correctly worn.
-
To avoid generating dust when working with a lyophilized powder, carefully weigh the required amount in a contained space.
-
Promptly dissolve the lipid in an appropriate inert solvent after weighing.
-
Use clean glassware and equipment to prevent contamination.
3. Storage:
-
For long-term storage, this compound should be stored at -20°C.[1]
-
Keep the container tightly sealed in a dry and well-ventilated place.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Table 2: Emergency Response Protocol
| Incident | Procedure |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6] |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6] |
| Small Powder Spill | Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3] |
| Liquid Spill | Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent, followed by washing with soap and water.[3] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated Materials: All materials that have come into contact with the chemical, including gloves, absorbent materials, and empty containers, should be considered contaminated.
-
Waste Collection: Collect these items in a designated, sealed hazardous waste container.
-
Waste Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This may involve offering surplus and non-recyclable solutions to a licensed disposal company.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
References
- 1. 1,2-ジドデカノイル-sn-グリセロ-3-ホスホコリン ≥99%, synthetic | Sigma-Aldrich [sigmaaldrich.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Safe Handling of Laboratory Equipment – AFNS Safety [afns-safety.ualberta.ca]
- 6. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
